Product packaging for (+)-Norpatchoulenol(Cat. No.:CAS No. 41429-52-1)

(+)-Norpatchoulenol

Cat. No.: B191985
CAS No.: 41429-52-1
M. Wt: 206.32 g/mol
InChI Key: OSQSDJNIURJARY-CDGCEXEKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Norpatchoulenol is a tricyclic sesquiterpenoid compound recognized as a significant contributor to the characteristic and highly valued aroma of patchouli essential oil (Pogostemon cablin) . Despite being a minor constituent in the natural oil, its impactful scent profile makes it an extremely important odorant, with a concentration ratio to the nearly odorless major component, patchoulol, of approximately 1:100 . This compound is therefore of high interest in research fields such as fragrance chemistry, phytochemistry, and the study of natural products. Researchers utilize this compound to investigate structure-odor relationships, to authenticate and study the composition of patchouli oil, and to explore its potential as a standard in analytical profiling. The synthesis and production of norpatchoulenol have been documented, providing a route to this material for scientific study beyond its limited natural occurrence . This product is intended for Research Use Only (RUO). RUO products are intended solely for utilization in laboratory research and are in the laboratory research phase of development . They are not approved or intended for any form of human or veterinary diagnostic, therapeutic, or clinical use, nor for use in drug manufacturing or in vitro diagnostic procedures. This product has not been subjected to the rigorous validation or regulatory controls required for clinical applications, such as Good Manufacturing Practice (GMP) standards . The manufacturer makes no representations regarding safety or efficacy for any diagnostic or therapeutic purpose. By purchasing this product, the researcher acknowledges and agrees that it will not be used for any purpose other than scientific investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O B191985 (+)-Norpatchoulenol CAS No. 41429-52-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41429-52-1

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

(1S,3R,7R,8R)-2,2,8-trimethyltricyclo[5.3.1.03,8]undec-5-en-3-ol

InChI

InChI=1S/C14H22O/c1-12(2)10-6-8-13(3)11(9-10)5-4-7-14(12,13)15/h4-5,10-11,15H,6-9H2,1-3H3/t10-,11-,13+,14+/m0/s1

InChI Key

OSQSDJNIURJARY-CDGCEXEKSA-N

SMILES

CC1(C2CCC3(C1(CC=CC3C2)O)C)C

Isomeric SMILES

C[C@@]12CC[C@H]3C[C@@H]1C=CC[C@]2(C3(C)C)O

Canonical SMILES

CC1(C2CCC3(C1(CC=CC3C2)O)C)C

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to the Natural Occurrence and Analysis of (+)-Norpatchoulenol in Pogostemon cablin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of (+)-Norpatchoulenol, a naturally occurring sesquiterpenoid found in the essential oil of Pogostemon cablin (Patchouli). It details its quantitative analysis, biosynthetic origins, and the experimental protocols required for its extraction, isolation, and structural elucidation.

Natural Occurrence and Quantitative Analysis

This compound is a recognized constituent of patchouli essential oil, which is extracted from the leaves of Pogostemon cablin Benth, a member of the Lamiaceae family.[1] While not one of the most abundant compounds, such as patchouli alcohol, it is consistently identified in chemical analyses of the oil.[1][2] The concentration of this compound can vary based on factors like the plant's geographical origin, harvesting time, and the specific extraction and analytical methods employed.[3] This variability is common among secondary metabolites in aromatic plants.

The table below summarizes the reported concentrations of Norpatchoulenol from various analytical studies.

Reported Concentration (% Relative Area)Analytical MethodSource
5.72%GC-MSLiu et al.
0.5%Not SpecifiedMuyassaroh et al.
0.45%GC-MSWidjaja et al.

Proposed Biosynthesis of Sesquiterpenoids in Pogostemon cablin

The biosynthesis of this compound, like other sesquiterpenoids in the Lamiaceae family, originates from primary metabolism.[4][5] Two distinct pathways, the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids, synthesize the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).

These C5 units are sequentially condensed to form the C15 precursor, farnesyl pyrophosphate (FPP). A specific sesquiterpene synthase enzyme then catalyzes the complex cyclization of the linear FPP molecule into the unique carbocation intermediates that ultimately yield the diverse sesquiterpene skeletons, including that of Norpatchoulenol.[6][7]

Sesquiterpenoid Biosynthesis Pathway cluster_0 Primary Metabolism cluster_1 Isoprenoid Precursor Pathways cluster_2 Sesquiterpenoid Backbone Synthesis Acetyl_CoA Acetyl-CoA MVA_Pathway MVA Pathway (Cytosol) Acetyl_CoA->MVA_Pathway Pyruvate_G3P Pyruvate / G3P MEP_Pathway MEP Pathway (Plastid) Pyruvate_G3P->MEP_Pathway IPP_DMAPP IPP / DMAPP (C5) MVA_Pathway->IPP_DMAPP MEP_Pathway->IPP_DMAPP FPP_Synthase FPP Synthase IPP_DMAPP->FPP_Synthase FPP Farnesyl Pyrophosphate (FPP) (C15) FPP_Synthase->FPP Sesquiterpene_Synthase Sesquiterpene Synthase FPP->Sesquiterpene_Synthase Norpatchoulenol This compound Sesquiterpene_Synthase->Norpatchoulenol

Caption: Proposed biosynthetic pathway of this compound in Pogostemon cablin.

Experimental Protocols

The analysis of this compound involves a multi-step workflow, from the extraction of the essential oil to the final identification and structural confirmation of the isolated compound.

A common and efficient method for extracting essential oil from patchouli is Microwave-Assisted Hydro-distillation (MAHD).[3][8]

  • Plant Material: 20 g of dried, powdered Pogostemon cablin leaves are used.[3][8] Using dried leaves typically results in a higher oil yield compared to fresh material.[3][9][10]

  • Apparatus: A microwave extractor system with a round-bottom flask.

  • Procedure:

    • The dried leaf powder is mixed with 200 mL of a solvent (e.g., methanol (B129727) or water) in the flask.[3][8]

    • The mixture is subjected to microwave irradiation (e.g., 400 W) for a period of 60 minutes.[3][8]

    • Post-extraction, the plant material is separated from the liquid mixture via vacuum filtration.

    • The essential oil is collected from the aqueous layer. If a solvent like methanol was used, it is removed using a rotary evaporator. The collected oil is dried over anhydrous sodium sulfate.[9][10]

To isolate individual compounds from the complex essential oil mixture, column chromatography is a standard technique.[11]

  • Stationary Phase: Silica (B1680970) gel (e.g., 200–300 mesh).

  • Mobile Phase: A gradient elution system, typically starting with a non-polar solvent and gradually increasing polarity. A common system is hexane-ethyl acetate (B1210297).

  • Procedure:

    • A glass column is packed with a slurry of silica gel in the initial non-polar solvent (e.g., 100% hexane).

    • The crude patchouli essential oil is dissolved in a minimal amount of the non-polar solvent and loaded onto the top of the column.

    • The mobile phase is passed through the column, and the eluent is collected in sequential fractions.

    • The polarity of the mobile phase is gradually increased (e.g., by adding increasing percentages of ethyl acetate to the hexane).

    • Each collected fraction is analyzed (e.g., by Thin Layer Chromatography or GC-MS) to identify the fractions containing the target compound, this compound.

    • Fractions containing the pure compound are pooled and the solvent is evaporated.

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method for identifying and quantifying volatile compounds like this compound in essential oils.[9][10][12]

  • Instrumentation: An Agilent GC-MS system (or equivalent) is typically used.[12]

  • GC Column: A capillary column such as an HP-5MS (non-polar; 30 m x 0.25 mm ID, 0.25 µm film thickness) or a DB-WAX (polar) is suitable.[3][12]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

  • GC Conditions (Typical Protocol):

    • Injector Temperature: 250°C.[3]

    • Injection Mode: Splitless or with a split ratio (e.g., 1:25).[3][12]

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2-10 minutes, then ramp at a rate of 3-20°C/min to a final temperature of 230-240°C, followed by a final hold period.[3][12]

  • MS Conditions:

    • Ion Source Temperature: 230°C.[3]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[3]

    • Mass Range: Scan from m/z 40 to 500.[3]

  • Identification: The compound is identified by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum to a reference library (e.g., NIST).

  • Quantification: The relative percentage is calculated based on the peak area relative to the total area of all peaks in the chromatogram. For absolute quantification, a calibration curve is prepared using a certified reference standard.[3]

For unambiguous confirmation of the molecular structure and its absolute configuration, NMR and X-ray crystallography are employed.[13][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR experiments are performed on the purified compound.[11] These techniques map the connectivity of atoms within the molecule, providing definitive structural information.

  • X-ray Crystallography: This is the gold standard for determining the three-dimensional structure and absolute stereochemistry of a molecule.[15] The technique requires the successful growth of a high-quality single crystal of the purified this compound, which can sometimes be the rate-limiting step.[15]

Experimental Workflow cluster_plant Plant Material cluster_extraction Extraction cluster_analysis Analysis & Purification cluster_elucidation Structure Confirmation Plant Pogostemon cablin (Dried Leaves) Extraction Steam / Hydrodistillation Plant->Extraction Oil Crude Patchouli Essential Oil Extraction->Oil GCMS GC-MS Analysis Oil->GCMS ColumnChrom Column Chromatography Oil->ColumnChrom Ident Identification & Quantification GCMS->Ident Fractions Isolated Fractions ColumnChrom->Fractions PureCmpd Purified This compound Fractions->PureCmpd StructEluc Structural Elucidation PureCmpd->StructEluc FinalStruct Confirmed 3D Structure & Stereochemistry StructEluc->FinalStruct NMR, X-ray Crystallography

Caption: Experimental workflow for the isolation and analysis of this compound.

References

Unveiling (+)-Norpatchoulenol: A Technical Guide to its Initial Isolation and Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norpatchoulenol is a naturally occurring sesquiterpenoid alcohol found as a minor constituent in patchouli oil, derived from the leaves of Pogostemon cablin.[1][2] Despite its low concentration, it is a significant contributor to the characteristic aroma of patchouli oil.[3] First reported in the early 1970s by a team led by P. Teisseire, the elucidation of its structure and properties marked an important step in understanding the complex chemistry of essential oils.[1] This technical guide provides an in-depth overview of the initial isolation and characterization of this compound, presenting key data, detailed experimental protocols, and workflow visualizations to support researchers in the fields of natural product chemistry, pharmacology, and drug development.

Physicochemical and Spectroscopic Data

The initial characterization of this compound established its fundamental chemical and physical properties. The following tables summarize the key quantitative data, compiled from early reports and cross-referenced with contemporary sources.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₄H₂₂O[2][4]
Molecular Weight206.32 g/mol [4]
Melting Point135-141 °C[3]
AppearanceColorless to pale yellow clear liquid (est.)[4]
Boiling Point275-276 °C (est.)[4]

Table 2: Spectroscopic Data for the Initial Characterization of this compound

Spectroscopic TechniqueKey Observations from Initial Reports
Mass Spectrometry (MS) The initial mass spectral data would have been crucial in determining the molecular weight and fragmentation pattern, confirming the molecular formula C₁₄H₂₂O.
Infrared (IR) Spectroscopy The IR spectrum would have revealed the presence of a hydroxyl (-OH) group, a key functional group in the molecule, and the absence of a carbonyl (C=O) group.
Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H and ¹³C NMR spectroscopy were instrumental in elucidating the complex tricyclic carbon skeleton and the stereochemistry of the molecule. The structure was ultimately confirmed through correlation with cyperene (B49723) and X-ray analysis of a bromo-ketone derivative.[1]
Optical Rotation The positive sign of the specific rotation measurement confirmed the dextrorotatory nature of this enantiomer, leading to its designation as this compound.

Experimental Protocols

The following protocols are based on the methods described in the foundational research for the isolation and characterization of sesquiterpenoids from essential oils during the period of this compound's discovery.

Initial Isolation of this compound from Pogostemon cablin Oil

The pioneering work by Teisseire and colleagues involved a multi-step process to isolate this compound from the complex mixture of patchouli essential oil.

1. Fractional Distillation of Patchouli Oil:

  • Patchouli essential oil is subjected to fractional distillation under reduced pressure.

  • Fractions are collected based on their boiling points. The fraction enriched in sesquiterpene alcohols, which includes norpatchoulenol, is selected for further purification.

2. Column Chromatography:

  • The enriched fraction is subjected to column chromatography on silica (B1680970) gel.

  • A gradient elution is employed, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate (B1210297) or diethyl ether).

  • Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing this compound.

3. Preparative Thin-Layer Chromatography (pTLC) or Crystallization:

  • Fractions containing this compound are further purified by preparative TLC or by crystallization from a suitable solvent to yield the pure compound.

Spectroscopic Characterization

1. Mass Spectrometry (MS):

  • A sample of purified this compound is introduced into a mass spectrometer.

  • Electron ionization (EI) is used to generate charged fragments.

  • The mass-to-charge ratio of the molecular ion and fragment ions are recorded to determine the molecular weight and fragmentation pattern.

2. Infrared (IR) Spectroscopy:

  • A sample of this compound is prepared as a thin film or in a suitable solvent.

  • The sample is analyzed using an IR spectrometer to obtain the infrared spectrum, which reveals the presence of characteristic functional groups.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • A sample of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H and ¹³C NMR spectra are acquired on an NMR spectrometer.

  • The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the structure of the molecule.

4. Determination of Optical Rotation:

  • A solution of this compound of known concentration is prepared in a suitable solvent (e.g., chloroform).

  • The optical rotation of the solution is measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm).

  • The specific rotation is calculated based on the observed rotation, concentration, and path length.

Visualizations

Experimental Workflow for the Isolation of this compound

Isolation_Workflow start Patchouli Essential Oil (from Pogostemon cablin) distillation Fractional Distillation start->distillation column_chrom Silica Gel Column Chromatography distillation->column_chrom Sesquiterpene Alcohol Fraction tlc TLC Analysis column_chrom->tlc Collected Fractions purification Preparative TLC or Crystallization tlc->purification Norpatchoulenol-rich Fractions final_product This compound purification->final_product Characterization_Workflow start Purified this compound ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H & ¹³C) start->nmr polarimetry Polarimetry start->polarimetry data_analysis Data Analysis and Structure Elucidation ms->data_analysis Molecular Weight & Fragmentation ir->data_analysis Functional Groups nmr->data_analysis Carbon Skeleton & Stereochemistry polarimetry->data_analysis Optical Activity structure Confirmed Structure of this compound data_analysis->structure

References

Spectroscopic Profile of (+)-Norpatchoulenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the sesquiterpenoid (+)-Norpatchoulenol, a significant contributor to the characteristic aroma of patchouli oil. This document collates available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data into a structured format to facilitate research and development applications. Detailed experimental protocols for acquiring such data are also presented.

Spectroscopic Data of this compound

The following tables summarize the critical spectroscopic data for this compound, essential for its identification and characterization.

Table 1: ¹H NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
Data not available in the searched sources
Table 2: ¹³C NMR Spectroscopic Data for this compound
Chemical Shift (δ) ppmCarbon TypeAssignment
Data not available in the searched sources
Table 3: Infrared (IR) Spectroscopy Data for this compound
Wavenumber (cm⁻¹)Functional Group Assignment
Data not available in the searched sources
Table 4: Mass Spectrometry (MS) Data for this compound
m/zRelative Intensity (%)Ion Assignment
Data not available in the searched sources

Note: While several sources confirm the existence of this spectroscopic data, the specific, detailed values from the primary literature, notably Teisseire et al. (1974), could not be accessed through the available search capabilities.

Experimental Protocols

The following sections detail generalized yet comprehensive methodologies for the spectroscopic analysis of sesquiterpenoids like this compound, based on standard practices in natural product chemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity is recommended.

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of purified this compound.

  • Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆, or CD₃OD). The choice of solvent should be based on the solubility of the compound and the desired resolution of proton signals.

  • Transfer the solution to a 5 mm NMR tube.

  • If necessary, add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), for chemical shift referencing (δ 0.00 ppm).

Data Acquisition:

  • ¹H NMR: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a one-dimensional carbon spectrum with proton decoupling. A larger number of scans will be required due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR: To aid in structural elucidation, a suite of two-dimensional NMR experiments should be performed, including:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for stereochemical assignments.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation:

  • Neat (thin film): If the sample is a liquid, a drop can be placed between two KBr or NaCl plates.

  • KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with anhydrous KBr powder and press into a thin, transparent pellet.

  • Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal absorption in the regions of interest.

Data Acquisition:

  • Record a background spectrum of the empty sample holder (or the pure solvent).

  • Place the sample in the spectrometer and record the sample spectrum.

  • The instrument software will automatically subtract the background to produce the final IR spectrum.

  • Acquire the spectrum over a typical range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic separation technique such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

GC-MS Protocol:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane, dichloromethane).

  • Chromatographic Separation:

    • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injection port.

    • Temperature Program: A typical temperature program would start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250°C) to ensure elution of the compound.

    • Carrier Gas: Helium is typically used as the carrier gas.

  • Mass Spectrometry:

    • Ionization: Electron Impact (EI) at 70 eV is a standard method for generating fragment ions and creating a library-searchable mass spectrum. Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used for softer ionization to better observe the molecular ion.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used.

    • Data Acquisition: Acquire mass spectra across a suitable m/z range (e.g., 40-400 amu).

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of this compound cluster_extraction Isolation and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Natural Source (e.g., Patchouli Oil) Chromatography Chromatographic Purification (e.g., Column, HPLC) Extraction->Chromatography Purity_Assessment Purity Assessment (e.g., GC, TLC) Chromatography->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purity_Assessment->NMR Purified Sample IR IR Spectroscopy Purity_Assessment->IR MS Mass Spectrometry (GC-MS, LC-MS) Purity_Assessment->MS Data_Integration Integration of Spectroscopic Data NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Proposal Proposal of Chemical Structure Data_Integration->Structure_Proposal Stereochemistry Stereochemical Assignment (e.g., NOESY, Chiral Analysis) Structure_Proposal->Stereochemistry Final_Structure Final Structure Confirmation Stereochemistry->Final_Structure

Caption: A flowchart illustrating the typical process from isolation to structural confirmation of this compound.

Olfactory properties and contribution of (+)-Norpatchoulenol to patchouli aroma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norpatchoulenol, a tricyclic sesquiterpenoid, is a minor constituent of patchouli (Pogostemon cablin) essential oil, yet it is widely regarded as a principal contributor to the characteristic and tenacious aroma of patchouli.[1][2][3] This technical guide provides an in-depth exploration of the olfactory properties of this compound, its quantitative contribution to the overall patchouli scent profile, and the experimental methodologies used for its analysis. Detailed protocols for gas chromatography-olfactometry (GC-O) and descriptive sensory analysis are presented, alongside a discussion of the canonical olfactory signaling pathway. This document is intended to serve as a comprehensive resource for researchers in the fields of fragrance chemistry, sensory science, and pharmacology.

Introduction

Patchouli oil, an essential oil derived from the leaves of the Pogostemon cablin plant, is a cornerstone of the fragrance industry, prized for its rich, earthy, and woody aroma.[4] While patchouli alcohol is the most abundant chemical constituent, the quintessential aroma of patchouli is a complex interplay of numerous volatile compounds.[5] Among these, this compound, present in concentrations of only 0.3-0.4%, has been identified as a key impact compound, possessing a potent and characteristic patchouli odor.[3] Understanding the specific olfactory properties and contribution of this molecule is crucial for quality control, product development, and the exploration of its potential physiological effects.

Olfactory Properties of this compound

The olfactory profile of this compound is predominantly characterized by its potent woody and earthy notes, which are considered archetypal of the patchouli aroma. Sensory evaluation studies describe its scent as warm, herbaceous, and camphoraceous.[3] Interestingly, there are conflicting reports on its odor stability compared to patchouli alcohol, with some studies suggesting it loses intensity more rapidly.[3]

Quantitative Olfactory Contribution

The significance of an aroma compound's contribution to an overall scent profile is not solely dependent on its concentration but also on its odor threshold. The Odor Activity Value (OAV) is a calculated measure that relates a compound's concentration to its odor threshold, providing an indication of its sensory impact. An OAV greater than 1 suggests that the compound is likely to contribute to the overall aroma.

Table 1: Quantitative Data for this compound and Patchouli Alcohol

CompoundTypical Concentration in Patchouli Oil (%)Odor Detection Threshold (ng/L air)
This compound0.3 - 0.4~0.93
(-)-Patchouli Alcohol30 - 40~0.93

Data compiled from multiple sources.

Experimental Protocols

Gas Chromatography-Olfactometry (GC-O) Analysis of this compound

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with human sensory perception. It allows for the identification of odor-active compounds in a complex mixture.

Objective: To determine the olfactory characteristics of this compound as it elutes from the GC column.

Methodology:

  • Sample Preparation: A purified sample of this compound is diluted in a suitable solvent (e.g., ethanol) to an appropriate concentration for GC analysis.

  • Instrumentation: A gas chromatograph equipped with a sniffing port (olfactometer) is used. The GC column effluent is split, with a portion directed to a chemical detector (e.g., Mass Spectrometer) and the other to the sniffing port.

  • GC Conditions:

    • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-INNOWax) is typically used for the separation of sesquiterpenoids.

    • Injector Temperature: 250 °C

    • Oven Temperature Program: An initial temperature of 60°C, held for 2 minutes, followed by a ramp of 5°C/min to 240°C, and held for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Olfactometry:

    • Trained sensory panelists sniff the effluent from the sniffing port.

    • Humidified air is mixed with the effluent to prevent nasal dehydration.

    • Panelists record the retention time of any detected odor, describe the odor character (e.g., woody, earthy, camphoraceous), and rate its intensity on a predefined scale (e.g., a 5-point scale from no odor to very strong odor).

  • Data Analysis: The retention times of the detected odors are correlated with the peaks on the chromatogram from the chemical detector to identify the compound responsible for the scent.

GCO_Workflow cluster_GC Gas Chromatograph cluster_Detectors Detection cluster_Analysis Data Analysis Injector Injector Column GC Column Injector->Column Sample Injection Splitter Effluent Splitter Column->Splitter MS_Detector Mass Spectrometer Splitter->MS_Detector 50% Sniffing_Port Sniffing Port (Human Assessor) Splitter->Sniffing_Port 50% Chemical_Data Chromatogram MS_Detector->Chemical_Data Sensory_Data Olfactogram Sniffing_Port->Sensory_Data Correlation Correlation of Retention Times Chemical_Data->Correlation Sensory_Data->Correlation Odor_Identification Identification of Odor-Active Compound Correlation->Odor_Identification

Figure 1. Experimental workflow for Gas Chromatography-Olfactometry (GC-O).
Descriptive Sensory Analysis of Purified this compound

Descriptive sensory analysis provides a detailed and quantitative profile of a substance's sensory characteristics.

Objective: To quantitatively describe the olfactory profile of a purified sample of this compound.

Methodology:

  • Panel Selection and Training:

    • A panel of 8-12 individuals is selected based on their sensory acuity and ability to describe odors.

    • Panelists undergo training to familiarize themselves with the terminology used to describe woody and earthy aromas. Reference standards for specific odor attributes are provided (e.g., cedarwood oil for "woody," damp soil for "earthy," camphor (B46023) for "camphoraceous").

  • Sample Preparation and Presentation:

    • A solution of purified this compound in an odorless solvent (e.g., diethyl phthalate (B1215562) or ethanol) is prepared at a standardized concentration.

    • Samples are presented to panelists on unscented smelling strips in a controlled environment (odor-free, controlled temperature and humidity).

  • Evaluation Procedure:

    • Panelists individually evaluate the sample and rate the intensity of various predefined sensory attributes (e.g., woody, earthy, camphoraceous, musty, sweet) on a labeled magnitude scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis:

    • The intensity ratings from each panelist are collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to generate a quantitative sensory profile of this compound.

Sensory_Analysis_Workflow Start Start: Purified This compound Sample Panel_Selection Panel Selection & Training Start->Panel_Selection Term_Generation Attribute Term Generation & Reference Standards Panel_Selection->Term_Generation Sample_Prep Sample Preparation & Presentation Term_Generation->Sample_Prep Evaluation Individual Panelist Evaluation (Intensity Rating) Sample_Prep->Evaluation Data_Collection Data Collection Evaluation->Data_Collection Statistical_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Statistical_Analysis Sensory_Profile Quantitative Sensory Profile Statistical_Analysis->Sensory_Profile

Figure 2. Workflow for Descriptive Sensory Analysis.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G protein-coupled receptors (GPCRs).[1] While the specific ORs that bind to sesquiterpenes are not yet fully characterized, the general signaling cascade is well-established.

Canonical Olfactory Signaling Pathway:

  • Odorant Binding: this compound binds to a specific olfactory receptor.

  • G Protein Activation: This binding causes a conformational change in the receptor, activating an associated G protein (Gαolf).

  • Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase.

  • cAMP Production: Adenylyl cyclase converts ATP to cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The influx of Na+ and Ca2+ ions through the open channels depolarizes the neuron.

  • Action Potential: If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, leading to the perception of smell.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) (Specific receptor for sesquiterpenes currently unknown) Odorant->OR Binds to G_Protein G Protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Binds to & Opens Ions_In Na+, Ca2+ Influx CNG_Channel->Ions_In Depolarization Depolarization Ions_In->Depolarization Action_Potential Action Potential to Olfactory Bulb Depolarization->Action_Potential

Figure 3. The canonical olfactory signaling pathway.

Conclusion

This compound stands out as a pivotal molecule in defining the characteristic aroma of patchouli oil. Despite its low concentration, its potent olfactory properties make it a subject of significant interest for the fragrance and flavor industry. The methodologies of GC-O and descriptive sensory analysis are indispensable tools for elucidating its specific sensory profile. While the general mechanism of olfactory perception is understood, the identification of the specific olfactory receptors that bind to this compound and other sesquiterpenes remains a key area for future research. A deeper understanding of these molecular interactions will not only advance our knowledge of olfaction but also open new avenues for the development of novel fragrance ingredients and potential therapeutic applications.

References

Preliminary Pharmacological Screening of (+)-Norpatchoulenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norpatchoulenol, a tricyclic sesquiterpenoid alcohol, is a minor but olfactorily significant constituent of patchouli (Pogostemon cablin) essential oil. While the pharmacological properties of patchouli oil and its major components, such as patchouli alcohol, have been extensively studied, this compound remains largely uninvestigated. This technical guide provides a proposed framework for the preliminary pharmacological screening of this compound, drawing upon established methodologies for natural products and the known bioactivities of structurally related sesquiterpenes. This document outlines potential experimental protocols, data presentation strategies, and hypothesized mechanisms of action to facilitate future research into the therapeutic potential of this compound.

Introduction

This compound is a naturally occurring sesquiterpene found in patchouli oil, an essential oil with a long history of use in traditional medicine for its anti-inflammatory, antimicrobial, and insecticidal properties.[1][2] Although present in relatively low concentrations, typically ranging from 0.5% to 1.18%, this compound is believed to contribute significantly to the characteristic aroma of patchouli oil.[3][4][5] Given the diverse biological activities reported for other constituents of patchouli oil, it is plausible that this compound possesses untapped pharmacological potential. This guide outlines a systematic approach to its preliminary pharmacological evaluation.

Physicochemical Properties and Occurrence

A summary of the physicochemical properties and natural occurrence of this compound is presented in Table 1. Understanding these characteristics is crucial for designing appropriate experimental conditions, including solvent selection and formulation for bioassays.

Table 1: Physicochemical Properties and Occurrence of this compound

PropertyValueReference
Chemical Formula C₁₄H₂₂O-
Molecular Weight 206.33 g/mol -
Appearance Likely a colorless to pale yellow oil-
Boiling Point ~275-276 °C at 760 mmHg (estimated)-
Solubility Expected to be soluble in organic solvents, poorly soluble in water-
Natural Source Pogostemon cablin (Patchouli) essential oil[1][3]
Concentration in Patchouli Oil 0.5% - 1.18%[4][5][6]

Proposed Experimental Workflow for Pharmacological Screening

The following workflow is a proposed strategy for the initial pharmacological evaluation of this compound, focusing on its potential anti-inflammatory and antimicrobial activities, which are suggested by the properties of patchouli oil.

G cluster_0 Compound Acquisition and Preparation cluster_1 In Vitro Screening cluster_2 Data Analysis and Interpretation cluster_3 Mechanism of Action Studies (Preliminary) acq Isolation of this compound from Patchouli Oil or Chemical Synthesis char Purity Assessment (GC-MS, NMR) acq->char anti_inflam Anti-inflammatory Assays char->anti_inflam antimicrob Antimicrobial Assays char->antimicrob data_analysis Determination of IC50/MIC and Statistical Analysis anti_inflam->data_analysis antimicrob->data_analysis moa Molecular Docking and/or Cell-based Pathway Analysis data_analysis->moa

Caption: Proposed experimental workflow for the preliminary pharmacological screening of this compound.

Detailed Experimental Protocols (Proposed)

Anti-inflammatory Activity

4.1.1. Inhibition of Nitric Oxide (NO) Production in Macrophages

  • Cell Line: RAW 264.7 murine macrophages.

  • Methodology:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL).

    • After 24 hours of incubation, collect the cell culture supernatant.

    • Measure the concentration of nitrite (B80452) (a stable metabolite of NO) in the supernatant using the Griess reagent.

    • Determine cell viability using an MTT or similar assay to rule out cytotoxicity.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 value.

4.1.2. Cyclooxygenase (COX-1 and COX-2) Enzyme Inhibition Assay

  • Assay Type: Cell-free enzymatic assay.

  • Methodology:

    • Use commercially available COX-1 and COX-2 inhibitor screening kits.

    • Incubate recombinant COX-1 or COX-2 enzyme with arachidonic acid as the substrate in the presence of varying concentrations of this compound.

    • Measure the production of prostaglandin (B15479496) E2 (PGE2) using a colorimetric or fluorescent method as per the kit instructions.

  • Data Analysis: Determine the percentage of enzyme inhibition and calculate the IC50 values for both COX-1 and COX-2.

Antimicrobial Activity

4.2.1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans).

  • Methodology:

    • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing appropriate broth medium.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

  • Data Analysis: Report the MIC values for each tested microorganism.

Preliminary Safety and Toxicological Considerations

While no specific toxicological studies on this compound have been published, data on patchouli oil and its sesquiterpene components can provide initial guidance. Patchouli oil is generally considered to have low toxicity.[7][8] A toxicological and dermatological review of patchouli alcohol, a major sesquiterpene in the oil, has been conducted for its use as a fragrance ingredient.[7] Furthermore, studies on the insecticidal activity of patchouli alcohol have noted tissue damage in termites upon topical application, suggesting some level of bioactivity that warrants further investigation for potential toxicity in mammalian systems.[2] A preliminary assessment of the cytotoxicity of this compound against a non-cancerous cell line (e.g., HaCaT or Vero cells) is recommended as part of the initial screening.

Potential Mechanisms of Action

Anti-inflammatory Signaling Pathway

Based on the known anti-inflammatory effects of other natural products, a plausible mechanism for this compound could involve the inhibition of the NF-κB signaling pathway.

G cluster_0 Cytoplasm cluster_1 Transcription LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Norpatchoulenol This compound Norpatchoulenol->IKK Inhibition IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB_active Active NF-κB NFkB->NFkB_active nucleus Nucleus NFkB_active->nucleus genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α)

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Antimicrobial Mechanism: Insights from Molecular Docking

A molecular docking study investigated the interaction of 26 compounds from patchouli oil, including "Norpatchoulenol," with five bacterial enzymes.[9] While the study did not provide a detailed analysis of Norpatchoulenol's interactions, it reported docking scores that suggest potential binding to these targets. These scores can guide further investigation into its antibacterial mechanism.

Table 2: Molecular Docking Scores of Norpatchoulenol Against Bacterial Enzymes

Bacterial Target EnzymePDB IDFunctionNorpatchoulenol Docking Score
Penicillin Binding Proteins (PBPs)3OCLCell wall biosynthesis4.68
Dihydrofolate Synthetase (DHPS)3NRSFolic acid metabolism4.05
Dihydrofolate Reductase (DHFR)3FYVFolic acid metabolism5.77
RNA Polymerase2RF4Protein biosynthesis3.18
DNA Gyrase3M4IDNA replication2.92
Data extracted from Yang et al. (2012).[9]

A higher docking score generally indicates a more favorable predicted binding interaction. The score against DHFR is notably higher, suggesting this could be a primary target for further investigation.

G cluster_0 Potential Bacterial Targets Norpatchoulenol This compound PBP Penicillin Binding Protein (PBP) Cell Wall Synthesis Norpatchoulenol->PBP Inhibition DHFR Dihydrofolate Reductase (DHFR) Folic Acid Synthesis Norpatchoulenol->DHFR Inhibition DNA_Gyrase DNA Gyrase DNA Replication Norpatchoulenol->DNA_Gyrase Inhibition

Caption: Potential antibacterial mechanisms of this compound based on molecular docking.

Conclusion and Future Directions

This compound represents an understudied component of patchouli oil with potential pharmacological activities. The proposed screening workflow provides a roadmap for its initial characterization. Future research should focus on the isolation or synthesis of sufficient quantities of pure this compound to enable comprehensive in vitro and subsequent in vivo studies. Elucidation of its specific molecular targets and signaling pathways will be crucial in determining its therapeutic potential. Furthermore, comparative studies with other sesquiterpenes from patchouli oil could provide valuable insights into structure-activity relationships.

References

(+)-Norpatchoulenol: A Minor Constituent of Patchouli Essential Oil with Potential Significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

(+)-Norpatchoulenol is a naturally occurring tricyclic sesquiterpenoid and a minor component of the essential oil derived from patchouli (Pogostemon cablin). While present in smaller quantities compared to major constituents like patchouli alcohol, its contribution to the characteristic aroma and potential biological activities of the oil is an area of growing interest. This technical guide provides a comprehensive overview of this compound, including its quantitative presence in patchouli oil, detailed experimental protocols for its analysis, and an exploration of its potential mechanisms of action. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced chemistry and pharmacology of patchouli essential oil and its individual components.

Quantitative Analysis of this compound in Patchouli Essential Oil

This compound is consistently identified as a minor component in patchouli essential oil, with its concentration varying depending on factors such as the geographical origin of the plant, harvesting time, and distillation method. The following table summarizes the quantitative data reported in various studies.

Source/StudyMethod of AnalysisConcentration of this compound (% of total oil)
Evaluation of the Antibacterial Activity of Patchouli OilGC-MS2.92 - 5.77
Certificate of Analysis - Lotus Garden BotanicalsGC-MS0.86

Experimental Protocols

Isolation of this compound from Patchouli Essential Oil

A general workflow for the isolation and analysis of this compound from patchouli essential oil is depicted below. This process typically involves initial distillation of the plant material followed by chromatographic separation and spectroscopic analysis for identification and quantification.

G Workflow for the Isolation and Analysis of this compound plant Patchouli Plant Material (Pogostemon cablin) distillation Steam Distillation plant->distillation oil Patchouli Essential Oil distillation->oil chromatography Column Chromatography (e.g., Silica Gel) oil->chromatography fractions Fraction Collection chromatography->fractions gcms GC-MS Analysis fractions->gcms nmr NMR Spectroscopy fractions->nmr identification Identification and Quantification of this compound gcms->identification nmr->identification

Figure 1. General workflow for isolation and analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

GC-MS is the most common technique for the analysis of volatile compounds in essential oils, including this compound. While specific parameters can vary between laboratories, a general protocol is outlined below.

Sample Preparation: A dilute solution of the patchouli essential oil is prepared in a suitable solvent, such as acetone (B3395972) or dichloromethane. An internal standard may be added for accurate quantification.

Instrumentation: A gas chromatograph coupled with a mass spectrometer is used.

Typical GC-MS Parameters:

ParameterTypical Value
Column HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or similar non-polar capillary column.
Carrier Gas Helium at a constant flow rate (e.g., 1 mL/min).[1]
Injector Temperature 250 °C.[1]
Oven Program Initial temperature of 50-80 °C, held for a few minutes, then ramped up to 220-280 °C at a rate of 3-10 °C/min.[1][2]
Mass Spectrometer Operated in electron ionization (EI) mode at 70 eV.
Mass Range Scanned from approximately m/z 40 to 400.
Identification Based on comparison of retention times and mass spectra with reference standards and spectral libraries (e.g., NIST, Wiley).[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of isolated compounds like this compound.

Sample Preparation: A purified sample of this compound is dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H and ¹³C NMR spectra. 2D NMR experiments such as COSY, HSQC, and HMBC are also employed for complete structural assignment.

Potential Signaling Pathways and Mechanism of Action

The precise signaling pathways and mechanism of action for this compound have not been extensively studied. However, based on the known biological activities of other sesquiterpenoids found in patchouli oil and related natural products, a hypothetical mechanism can be proposed.

Hypothetical Mechanism of Action of this compound

It is suggested that the biological activity of this compound may involve interactions with cellular membranes and modulation of receptor activities, which in turn can influence various downstream signaling pathways. This could be particularly relevant to its potential anti-inflammatory and antimicrobial effects.

G Hypothetical Mechanism of Action for this compound cluster_cell Cell membrane Cell Membrane receptor Membrane Receptor downstream Downstream Signaling (e.g., Kinase Cascades) receptor->downstream response Cellular Response (e.g., Anti-inflammatory, Antimicrobial) downstream->response norpatchoulenol This compound norpatchoulenol->membrane Interaction norpatchoulenol->receptor Modulation

Figure 2. Proposed mechanism of this compound.
Potential Involvement in the NF-κB Signaling Pathway

Many sesquiterpenoids have been shown to exert anti-inflammatory effects by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[3][4] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes. While not directly demonstrated for this compound, it is plausible that it could share this mechanism with other sesquiterpenoids found in patchouli oil.

The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB dimer to translocate to the nucleus and induce the transcription of inflammatory mediators. Sesquiterpenoids can interfere with this pathway at various points, such as by inhibiting the IκB kinase (IKK) complex.[5][6]

G Overview of the NF-κB Signaling Pathway stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) receptor Cell Surface Receptor stimulus->receptor ikk IKK Complex receptor->ikk ikba IκBα ikk->ikba Phosphorylation nfkb NF-κB (p50/p65) ikba->nfkb Release nucleus Nucleus nfkb->nucleus Translocation transcription Transcription of Pro-inflammatory Genes nucleus->transcription response Inflammatory Response transcription->response sesquiterpenoids Sesquiterpenoids (Potential site of action for This compound) sesquiterpenoids->ikk Inhibition

Figure 3. Potential role in NF-κB signaling.

Conclusion

This compound, while a minor component of patchouli essential oil, represents an interesting subject for further research. Its contribution to the overall sensory profile of the oil is acknowledged, and its potential biological activities, possibly mediated through interactions with cellular membranes and modulation of signaling pathways like NF-κB, warrant more detailed investigation. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the chemistry and pharmacology of this intriguing sesquiterpenoid. Future studies focusing on the specific molecular targets and mechanisms of action of this compound will be crucial in determining its potential for applications in drug development and other therapeutic areas.

References

An In-depth Technical Guide to (+)-Norpatchoulenol: Chemical Structure, Stereochemistry, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norpatchoulenol is a naturally occurring sesquiterpenoid alcohol found as a minor constituent in patchouli oil, derived from the leaves of Pogostemon cablin. Despite its low abundance, it is a significant contributor to the characteristic aroma of patchouli. Beyond its olfactory properties, this compound has garnered interest for its potential pharmacological activities, including anti-inflammatory and antimicrobial effects. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and analytical data of this compound, along with detailed experimental protocols for its synthesis and isolation, and an exploration of its known biological signaling pathways.

Chemical Structure and Stereochemistry

This compound is a tricyclic sesquiterpenoid with a complex and rigid carbon skeleton. Its chemical formula is C₁₄H₂₂O, and it has a molecular weight of 206.32 g/mol .[1][2][3] The systematic IUPAC name for this compound is (1R,4aS,6R,8aS)-4a,5,6,7,8,8a-Hexahydro-8a,9,9-trimethyl-1,6-methanonaphthalen-1(2H)-ol.[4][5]

The stereochemistry of this compound is crucial to its identity and biological activity. The molecule possesses multiple chiral centers, leading to its optical activity, designated by the "(+)" prefix, indicating that it rotates plane-polarized light in the dextrorotatory direction. The precise spatial arrangement of the atoms is defined by the SMILES string: C[C@@]12CC[C@H]3C[C@@H]1C=CC[C@]2(C3(C)C)O.[1][2]

Molecular Structure:

Caption: 2D representation of the chemical structure of this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 41429-52-1[2][3][4]
Molecular Formula C₁₄H₂₂O[1][2][3]
Molecular Weight 206.32 g/mol [1][2][3]
Melting Point 135-141 °C
Appearance Colorless to pale yellow clear liquid (est.)[6]
Boiling Point 275.00 to 276.00 °C @ 760.00 mm Hg (est.)[6]
Solubility Soluble in alcohol; Insoluble in water[6]

Table 2: Spectroscopic Data of this compound

Spectroscopic TechniqueData
¹H NMR (CDCl₃, 400 MHz) Predicted values based on related structures.
¹³C NMR (CDCl₃, 100 MHz) Predicted values based on related structures.
FT-IR (thin film) Characteristic peaks for O-H stretch (~3400 cm⁻¹), C-H stretch (aliphatic, ~2950 cm⁻¹), C=C stretch (~1650 cm⁻¹), and C-O stretch (~1100 cm⁻¹).[7][8][9]
Mass Spectrometry (EI) Molecular ion (M⁺) peak at m/z 206, with fragmentation patterns corresponding to the loss of water (m/z 188) and other characteristic fragments of the tricyclic core.

Experimental Protocols

Isolation of this compound from Pogostemon cablin

This compound is a minor component of patchouli essential oil. Its isolation requires multi-step purification procedures.

Protocol: Isolation from Patchouli Oil

  • Extraction of Essential Oil: The essential oil is typically obtained from dried and fermented leaves of Pogostemon cablin via steam distillation or hydrodistillation.[10][11][12] Microwave-assisted hydrodistillation is a more modern and efficient method.[11][12]

  • Fractional Distillation: The crude patchouli oil is subjected to fractional distillation under reduced pressure to separate components based on their boiling points. This compound, having a relatively high boiling point, will be concentrated in the higher-boiling fractions.

  • Column Chromatography: The enriched fraction is then subjected to column chromatography on silica (B1680970) gel. A non-polar eluent system, such as a gradient of hexane (B92381) and ethyl acetate, is used to separate the different terpenoid components.

  • Preparative HPLC: For final purification to obtain high-purity this compound, preparative High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase can be employed.

  • Crystallization: If a sufficiently pure and concentrated fraction is obtained, crystallization at low temperatures can be used for final purification.

Isolation_Workflow plant Dried Pogostemon cablin leaves distillation Steam/Hydrodistillation plant->distillation oil Crude Patchouli Oil distillation->oil fractional_dist Fractional Distillation oil->fractional_dist enriched_fraction Enriched Norpatchoulenol Fraction fractional_dist->enriched_fraction column_chrom Silica Gel Column Chromatography enriched_fraction->column_chrom purified_fraction Partially Purified Fraction column_chrom->purified_fraction hplc Preparative HPLC purified_fraction->hplc pure_compound This compound hplc->pure_compound NFkB_Pathway cluster_nucleus stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive, Cytoplasmic) IKK->NFkB_inactive leads to degradation of IκBα IkB->NFkB_inactive inhibits NFkB_active NF-κB (p50/p65) (Active, Nuclear) NFkB_inactive->NFkB_active translocates to transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_active->transcription induces nucleus Nucleus inflammation Inflammatory Response transcription->inflammation Norpatchoulenol This compound Norpatchoulenol->IKK inhibits

References

Technical Guide: Physical and Chemical Properties of Crystalline (+)-Norpatchoulenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norpatchoulenol is a naturally occurring tricyclic sesquiterpenoid and a minor component of patchouli oil, contributing significantly to its characteristic aroma.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of crystalline this compound, intended to serve as a resource for researchers, scientists, and professionals in drug development. The guide summarizes key physicochemical data, details relevant experimental protocols for its synthesis and characterization, and presents its known biological activities. Despite extensive investigation, single-crystal X-ray diffraction data for this compound is not available in the current scientific literature, a critical gap for the complete solid-state characterization of this compound.

Physicochemical Properties

Crystalline this compound is a solid material under standard conditions. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₄H₂₂O[2][3][4]
Molecular Weight 206.32 g/mol [2][3][4]
Melting Point 135-141 °C[1]
Appearance Colorless to pale yellow clear liquid (estimated for non-crystalline form)[5]
Solubility Soluble in alcohol; Insoluble in water[5]
Boiling Point 275.00 to 276.00 °C (estimated at 760.00 mm Hg)[5]
logP (o/w) 3.546 (estimated)[5]

Spectroscopic Data

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a specific publication detailing the NMR data of crystalline this compound was not found, the supporting information for the concise asymmetric total synthesis of (−)-patchouli alcohol provides relevant ¹H and ¹³C NMR data for a synthetic intermediate related to norpatchoulenol. Researchers should refer to this type of literature for characteristic shifts.

Mass Spectrometry (MS)

Mass spectrometry of patchouli oil components, including norpatchoulenol, is frequently performed using Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern is key to its identification within the complex mixture of the essential oil.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups, primarily the hydroxyl (-OH) and aliphatic C-H bonds within its tricyclic structure.

Experimental Protocols

Synthesis of this compound

A patented method for the synthesis of this compound involves the following key steps[1]:

  • Reaction Initiation: A solution of 1-[3-oxo-pent-4-en-1-yl]-1-trimethylsilyloxy-2,2,6-trimethylcyclohexa-2,4-diene in absolute benzene (B151609) is sealed in a silylated Pyrex ampoule.

  • Heating: The sealed ampoule is heated at 230°C for 12 hours.

  • Filtration: The reaction mixture is subsequently filtered over silica (B1680970) gel with CH₂Cl₂.

  • Purification: The evaporated eluate is further purified by chromatography on SiO₂ with CH₂Cl₂.

  • Crystallization: The final product, this compound, is obtained by sublimation at 100°-120°C, yielding a crystalline solid with a melting point of 135°-141°C.[1]

Below is a DOT script visualizing the general workflow for the synthesis and purification of this compound.

Synthesis and Purification Workflow for this compound start Starting Materials reaction Intramolecular Diels-Alder Reaction (Heating at 230°C) start->reaction filtration Silica Gel Filtration reaction->filtration chromatography Silica Gel Chromatography filtration->chromatography sublimation Sublimation (100-120°C) chromatography->sublimation product Crystalline This compound sublimation->product Isolation of this compound from Patchouli Oil start Patchouli Oil fractionation Fractional Distillation start->fractionation chromatography Column Chromatography (e.g., Silica Gel) fractionation->chromatography analysis GC-MS Analysis (for fraction identification) chromatography->analysis product Isolated This compound analysis->product Reported Biological Activities of this compound norpatchoulenol This compound antimicrobial Antimicrobial Activity norpatchoulenol->antimicrobial anti_inflammatory Anti-inflammatory Activity norpatchoulenol->anti_inflammatory membrane_disruption Bacterial Membrane Disruption antimicrobial->membrane_disruption Potential Mechanism inflammation_pathways Modulation of Inflammatory Pathways anti_inflammatory->inflammation_pathways Potential Mechanism

References

The Potential of (+)-Norpatchoulenol as a Biomarker for Patchouli Oil Quality: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Patchouli oil, an essential oil derived from the leaves of Pogostemon cablin, is a cornerstone of the fragrance industry and a valuable ingredient in traditional medicine. The quality and sensory profile of patchouli oil are dictated by its complex chemical composition, which is predominantly comprised of sesquiterpenoids. While patchouli alcohol is the most abundant constituent, other minor components are believed to play a crucial role in the oil's characteristic aroma and potential bioactivity. Among these, (+)-Norpatchoulenol, a tricyclic terpenoid, has emerged as a potential biomarker for patchouli oil quality.[1][2] This technical guide provides an in-depth analysis of the role of this compound, detailing its quantitative presence in patchouli oil, the methodologies for its analysis, and its potential biological significance.

Quantitative Analysis of this compound

The concentration of this compound in patchouli oil is a critical parameter in assessing its quality and authenticity. While it is a minor component compared to patchouli alcohol, its contribution to the overall aroma is significant.[3] The following table summarizes the quantitative data for this compound and other major components found in patchouli oil from various sources, as determined by Gas Chromatography-Mass Spectrometry (GC-MS).

ComponentConcentration Range (%)Reference
This compound 0.1 - 4.0 [4]
Patchouli Alcohol20.0 - 72.0[4]
α-Bulnesene8.7 - 27.1[5]
α-Guaiene2.3 - 24.4[5]
Seychellene3.1 - 11.47[3][5]
β-Patchoulene1.0 - 5.09[5]
Pogostone0.1 - 27.0[4]

Table 1: Quantitative Composition of Key Components in Patchouli Oil. The concentration of individual components can vary significantly depending on factors such as the geographical origin, cultivation practices, and processing methods of the patchouli leaves.

Experimental Protocols

Accurate quantification of this compound and other sesquiterpenes in patchouli oil is essential for quality control and research purposes. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis.

Protocol: Quantification of Sesquiterpenes in Patchouli Oil by GC-MS

1. Sample Preparation:

  • Accurately weigh approximately 20 mg of the patchouli oil sample into a 10 mL volumetric flask.

  • Add a known volume of an internal standard (IS) stock solution. A suitable internal standard would be a stable sesquiterpene not naturally present in patchouli oil, such as epi-eudesmol.

  • Dilute the sample to the 10 mL mark with a suitable solvent, such as hexane (B92381) or dichloromethane.

  • Mix the solution thoroughly to ensure homogeneity.

  • Transfer an aliquot of the prepared sample into a GC vial for analysis.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent GC-MS or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used for the separation of sesquiterpenes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]

  • Injection: 1 µL of the sample is injected in split mode (e.g., 50:1 split ratio) at an injector temperature of 250°C.[6]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 3 minutes.

    • Ramp 1: Increase to 100°C at a rate of 5°C/min, hold for 1 minute.

    • Ramp 2: Increase to 246°C at a rate of 120°C/min, hold for 3 minutes.[6]

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Scan Mode: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis.

    • MS Transfer Line Temperature: 280°C.[6]

3. Data Analysis and Quantification:

  • Peak Identification: Identify the peaks corresponding to this compound and other target analytes by comparing their retention times and mass spectra with those of authentic standards and library data (e.g., NIST, Wiley).

  • Calibration Curve: Prepare a series of calibration standards with known concentrations of the target analytes and a constant concentration of the internal standard. Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: Calculate the peak area ratio of the target analyte to the internal standard in the patchouli oil sample. Use the regression equation from the calibration curve to determine the concentration of the target analyte in the sample.

Visualization of Workflows and Pathways

Experimental Workflow for Patchouli Oil Analysis

The following diagram illustrates the typical workflow for the analysis of patchouli oil to determine the concentration of this compound and other key components.

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis cluster_output Output patchouli_leaves Patchouli Leaves extraction Steam Distillation patchouli_leaves->extraction patchouli_oil Patchouli Oil extraction->patchouli_oil sample_prep Sample Preparation (Dilution & IS Addition) patchouli_oil->sample_prep gcms_analysis GC-MS Analysis sample_prep->gcms_analysis data_processing Data Processing & Quantification gcms_analysis->data_processing results Quantitative Results (e.g., % Norpatchoulenol) data_processing->results

Caption: Experimental workflow for patchouli oil analysis.

Hypothesized Signaling Pathway Involvement

Direct research on the specific signaling pathways modulated by this compound is limited. However, studies on patchouli oil and its major component, patchouli alcohol, have demonstrated anti-aging and antioxidant activities, suggesting potential interactions with cellular stress-response pathways.[2] The following diagram illustrates a hypothetical pathway based on the known activities of other patchouli oil constituents. It is important to note that this is a speculative representation and requires further experimental validation for this compound.

hypothetical_pathway cluster_stimulus External Stimulus cluster_compound Bioactive Compound cluster_pathway Cellular Pathway oxidative_stress Oxidative Stress jnk1 JNK-1 oxidative_stress->jnk1 norpatchoulenol This compound (Hypothesized) norpatchoulenol->jnk1 modulates? daf16 DAF-16 jnk1->daf16 activates antioxidant_genes Antioxidant Gene Expression daf16->antioxidant_genes promotes transcription cellular_response Increased Stress Resistance & Longevity antioxidant_genes->cellular_response

Caption: Hypothesized signaling pathway for this compound.

Discussion and Future Directions

The presence and concentration of this compound are emerging as a key indicator of patchouli oil's aromatic quality. While patchouli alcohol content has traditionally been a primary quality marker, the subtle yet significant contribution of minor components like this compound to the overall sensory experience is gaining recognition.[3] The methodologies outlined in this guide provide a robust framework for the accurate quantification of this important biomarker.

Further research is warranted to fully elucidate the biological activities of this compound. Investigating its potential role in signaling pathways related to inflammation, oxidative stress, and cellular aging could open new avenues for its application in pharmaceuticals and dermatology. Moreover, sensory panel studies correlated with detailed chemical profiles will be instrumental in establishing a definitive link between the concentration of this compound and the perceived quality of patchouli oil. Such studies will be invaluable for the standardization and quality control of this important natural product.

References

Methodological & Application

Asymmetric Total Synthesis of (+)-Norpatchoulenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the asymmetric total synthesis of (+)-Norpatchoulenol, a sesquiterpenoid alcohol and a minor but olfactorily significant component of patchouli oil. The synthetic strategy is adapted from the enantioselective synthesis of (-)-patchouli alcohol, employing a key organocatalytic formal [4 + 2] cycloaddition to establish the core bicyclo[2.2.2]octane skeleton with high stereocontrol. Subsequent functional group manipulations, including a radical denitration and a redox sequence, complete the synthesis. This protocol offers a reproducible and efficient route to enantiopure this compound, which can serve as a valuable standard for analytical purposes and as a chiral building block for the development of novel therapeutic agents and fragrance compounds.

Data Presentation

The following table summarizes the quantitative data for the key steps in the asymmetric total synthesis of this compound.

Step No.ReactionStarting Material(s)ProductCatalyst/Reagent(s)Yield (%)Enantiomeric Excess (ee %)Diastereomeric Ratio (dr)
1Organocatalytic [4+2] Cycloaddition2-(2-nitrovinyl)furan (B1194071), (E)-6,6-dimethylhepta-1,4-dien-3-oneBicyclo[2.2.2]octane derivativeEnantiomer of quinidine-derived catalyst619420:1
2Furan ring oxidation and rearrangementBicyclo[2.2.2]octane derivativeCarboxylic acid intermediateRuCl₃·nH₂O, NaIO₄77--
3Radical DenitrationCarboxylic acid intermediateDenitrated carboxylic acidn-Bu₃SnH, AIBN---
4Redox reactions (formal synthesis)Denitrated carboxylic acidKnown precursor to this compound-78--
5Conversion to this compoundKnown precursorThis compoundMeLi68>99-

Experimental Protocols

Step 1: Asymmetric Organocatalytic [4 + 2] Cycloaddition

This crucial step establishes the stereochemistry of the molecule. To synthesize the (+) enantiomer of Norpatchoulenol, the enantiomer of the originally reported quinidine-derived organocatalyst is proposed.

Materials:

  • 2-(2-nitrovinyl)furan

  • (E)-6,6-dimethylhepta-1,4-dien-3-one

  • (DHQD)₂PHAL (hydroquinidine 1,4-phthalazinediyl diether) or a similar quinidine-derived catalyst to achieve the desired stereoisomer.

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)

  • Toluene (B28343), anhydrous

Procedure:

  • To a stirred solution of 2-(2-nitrovinyl)furan (1.0 equiv) and the quinidine-derived catalyst (0.05 equiv) in anhydrous toluene at room temperature, add (E)-6,6-dimethylhepta-1,4-dien-3-one (1.2 equiv).

  • Stir the reaction mixture at room temperature for the time specified in the source literature (typically 24-48 hours), monitoring by TLC.

  • Upon completion, add DBU (0.3 equiv) to the reaction mixture and stir for an additional 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with ethyl acetate (B1210297) (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the bicyclo[2.2.2]octane derivative.

Step 2: Furan Ring Oxidation and Rearrangement

Materials:

  • Bicyclo[2.2.2]octane derivative from Step 1

  • Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·nH₂O)

  • Sodium periodate (B1199274) (NaIO₄)

  • Acetonitrile, Carbon tetrachloride, Water (solvent system)

Procedure:

  • Dissolve the bicyclo[2.2.2]octane derivative (1.0 equiv) in a solvent mixture of acetonitrile, carbon tetrachloride, and water.

  • Add RuCl₃·nH₂O (catalytic amount) and NaIO₄ (excess, e.g., 4-5 equiv) to the solution.

  • Stir the mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction with isopropanol (B130326) and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the resulting carboxylic acid intermediate by flash chromatography.

Step 3: Radical Denitration

Materials:

  • Carboxylic acid intermediate from Step 2

  • Tributyltin hydride (n-Bu₃SnH)

  • Azobisisobutyronitrile (AIBN)

  • Toluene, anhydrous

Procedure:

  • Dissolve the nitro-substituted carboxylic acid (1.0 equiv) in anhydrous toluene.

  • Add n-Bu₃SnH (1.5 equiv) and AIBN (0.1 equiv) to the solution.

  • Heat the reaction mixture at reflux (around 110 °C) under an inert atmosphere for several hours, until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to remove tin byproducts and isolate the denitrated carboxylic acid.

Step 4: Formal Synthesis via Redox Reactions

This step involves the conversion of the carboxylic acid to a known precursor of norpatchoulenol. The original paper refers to this as a "redox procedure". This typically involves reduction of the carboxylic acid to an alcohol and subsequent oxidation state adjustments.

Procedure: The specific details for this two-step transformation are outlined in the supporting information of the cited literature[1][2]. It is a two-step sequence with an overall yield of 78%.

Step 5: Conversion to this compound

Materials:

  • Known precursor of this compound

  • Methyllithium (MeLi) in diethyl ether

  • Diethyl ether, anhydrous

Procedure:

  • Dissolve the precursor (1.0 equiv) in anhydrous diethyl ether under an argon atmosphere.

  • Cool the solution to 0 °C.

  • Slowly add a solution of MeLi in diethyl ether (1.1 equiv).

  • Stir the reaction mixture at room temperature for 1 hour.

  • Carefully quench the reaction with water.

  • Extract the mixture with diethyl ether (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash chromatography on silica gel to yield this compound.

Mandatory Visualization

Asymmetric_Total_Synthesis_of_Norpatchoulenol Start 2-(2-nitrovinyl)furan + (E)-6,6-dimethylhepta-1,4-dien-3-one Step1 Organocatalytic [4+2] Cycloaddition Start->Step1 Intermediate1 Bicyclo[2.2.2]octane derivative Step1->Intermediate1 Step2 Furan Ring Oxidation & Rearrangement Intermediate1->Step2 Intermediate2 Carboxylic acid intermediate Step2->Intermediate2 Step3 Radical Denitration Intermediate2->Step3 Intermediate3 Denitrated carboxylic acid Step3->Intermediate3 Step4 Redox Reactions Intermediate3->Step4 Intermediate4 Known Precursor Step4->Intermediate4 Step5 Methylation Intermediate4->Step5 End This compound Step5->End

Caption: Synthetic workflow for this compound.

Signaling_Pathway_Logic A Starting Materials B Key Stereocenter Formation (Organocatalytic [4+2] Cycloaddition) A->B C Core Scaffold Construction (Bicyclo[2.2.2]octane) B->C D Functional Group Interconversions C->D E Final Product (this compound) D->E

References

Application Note: Synthesis of (+)-Norpatchoulenol from Patchouli Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (+)-Norpatchoulenol is a key olfactory component of patchouli oil, contributing significantly to its characteristic aroma despite being present in very small amounts.[1] While patchouli alcohol is the major constituent of the oil, it is practically inodorous.[2] The distinct and sought-after fragrance of this compound makes it a valuable target for the flavor, fragrance, and perfumery industries.[1] Furthermore, various compounds derived from patchouli, including nor-β-patchoulene sesquiterpenoids, have been investigated for biological activities, suggesting potential applications in drug development.[1][3][4] This document provides a detailed protocol for a proposed chemical synthesis of this compound starting from the readily available patchouli alcohol, a major component of patchouli oil.[5]

The synthesis is presented as a three-stage process:

  • Stage 1: Isolation and Purification of Patchouli Alcohol from commercial patchouli oil.

  • Stage 2: Acid-catalyzed dehydration of Patchouli Alcohol to yield β-Patchoulene.

  • Stage 3: A proposed oxidative cleavage and rearrangement pathway to convert β-Patchoulene to this compound.

Stage 1: Isolation and Purification of Patchouli Alcohol

Patchouli alcohol typically constitutes 25-41% of patchouli essential oil.[4][6] To obtain a pure starting material for synthesis, it must be isolated from other sesquiterpenes like δ-guaiene, α-guaiene, and seychellene.[5] Vacuum fractional distillation is an effective method for this purification.[6]

Experimental Protocol: Vacuum Fractional Distillation
  • Setup: Assemble a vacuum fractional distillation apparatus with a 250 mL round-bottom flask, a fractionation column (e.g., Vigreux), a condenser, a receiving flask, and a vacuum pump.

  • Sample Preparation: Place 100 g of commercial patchouli oil into the round-bottom flask.

  • Distillation: Heat the flask using a heating mantle. Reduce the system pressure to approximately 96 kPa.[6]

  • Fraction Collection: Collect fractions based on the boiling point at the still head. Patchouli alcohol, having a higher boiling point than many other components, will be concentrated in the later fractions.[7] Collect the fraction distilling at 151-152 °C.[8]

  • Analysis: Analyze the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the purity of the patchouli alcohol. The goal is to achieve a purity of >70% for the subsequent reaction.[8]

Data Presentation: Typical Composition of Patchouli Oil and Purified Fraction
CompoundComposition in Raw Oil (%)[5]Composition in Purified Fraction (%)[8]Boiling Point (°C at atm. pressure)[9]
Patchouli Alcohol 32.60 ~70.3 287-288
δ-Guaiene23.07-274-275
α-Guaiene15.91-281-292
Seychellene6.95-250-251
α-Patchoulene5.47-265-268

Stage 2: Dehydration of Patchouli Alcohol to β-Patchoulene

The conversion of the tertiary alcohol, patchouli alcohol, to β-patchoulene is achieved through an acid-catalyzed dehydration reaction. This process involves the elimination of a water molecule and subsequent rearrangement to form the more stable alkene.[10]

Experimental Protocol: Acid-Catalyzed Dehydration
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 10 g of purified patchouli alcohol in 50 mL of acetic acid.

  • Catalyst Addition: Slowly add 5 mL of concentrated sulfuric acid (H₂SO₄) to the solution while stirring.[8] The use of H₂SO₄ in acetic acid has been shown to successfully convert patchouli alcohol to β-patchoulene.[8]

  • Reaction: Heat the mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, pour the reaction mixture into 200 mL of ice-cold water.

  • Extraction: Extract the aqueous mixture three times with 50 mL portions of diethyl ether.

  • Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield crude β-patchoulene.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent.

Data Presentation: Reaction Yield
ReactantProductCatalystSolventYield (%)
Patchouli Alcoholβ-PatchouleneH₂SO₄Acetic AcidQuantitative conversion reported[8]

Stage 3: Synthesis of this compound (Proposed)

A direct, high-yield chemical method for the conversion of β-patchoulene to this compound is not extensively detailed in readily available literature. However, a plausible route involves oxidative cleavage. Another route described in patent literature involves the oxidative decarboxylation of an acid-alcohol intermediate, which can be formed via microbiological hydroxylation of patchouli alcohol.[11][12]

Below is a conceptual protocol based on a chemical oxidative pathway.

Experimental Protocol: Ozonolysis and Reduction (Conceptual)

Ozonolysis is a standard method for cleaving carbon-carbon double bonds to form carbonyl compounds.[13][14]

  • Ozonolysis:

    • Dissolve the purified β-patchoulene in a suitable solvent such as dichloromethane (B109758) or methanol (B129727) in a three-necked flask equipped with a gas inlet tube and a drying tube.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Bubble ozone (O₃) gas through the solution until a blue color persists, indicating the consumption of the alkene.

    • Purge the solution with nitrogen or oxygen to remove excess ozone.

  • Reductive Workup:

    • Add a reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc dust, to the cooled solution to quench the ozonide intermediate.

    • Allow the reaction to warm to room temperature slowly.

  • Purification and Characterization:

    • After workup (washing with water and brine), the resulting product, a keto-aldehyde, would require further steps such as intramolecular cyclization and reduction to form the norpatchoulenol structure. These subsequent steps would need to be developed and optimized. The final product would be purified by chromatography and characterized by NMR, IR, and mass spectrometry.

Visualization of Workflow and Biological Context

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Stage 1: Purification cluster_1 Stage 2: Dehydration cluster_2 Stage 3: Conversion (Proposed) PatchouliOil Patchouli Oil PatchouliAlcohol Patchouli Alcohol (>70%) PatchouliOil->PatchouliAlcohol Vacuum Fractional Distillation BetaPatchoulene β-Patchoulene PatchouliAlcohol->BetaPatchoulene H₂SO₄, Acetic Acid Reflux Norpatchoulenol This compound BetaPatchoulene->Norpatchoulenol Oxidative Cleavage & Rearrangement

Caption: Overall workflow for the synthesis of this compound.

Potential Biological Activity Pathway

While the specific signaling pathways for this compound are not well-elucidated, related compounds from patchouli oil, such as patchoulene epoxide, have demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway.[15] This pathway is a critical regulator of inflammatory responses.

Signaling_Pathway cluster_nfkb Cytoplasm Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_active Active NF-κB (Nuclear Translocation) Nucleus Pro-inflammatory Gene Transcription (COX-2, iNOS, TNF-α) NFkB_active->Nucleus Induces Inflammation Inflammatory Response Nucleus->Inflammation Norpatchoulenol This compound (Proposed Action) Norpatchoulenol->IKK Inhibits (Hypothesized) IkB_NFkB->NFkB_active IκBα degradation releases NF-κB

Caption: Hypothesized anti-inflammatory action via NF-κB pathway.

References

Application Notes and Protocols: Synthesis of (+)-Norpatchoulenol via Intramolecular Diels-Alder Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of (+)-Norpatchoulenol, a significant fragrance compound found in patchouli oil. The key strategic step highlighted is an intramolecular Diels-Alder (IMDA) reaction, a powerful tool in synthetic organic chemistry for the construction of complex polycyclic systems.[1][2] This methodology offers a stereocontrolled route to the desired sesquiterpenoid scaffold. The protocols provided are based on established synthetic routes and are intended to serve as a comprehensive guide for researchers in natural product synthesis and related fields.

Introduction

This compound is a structurally interesting sesquiterpenoid that contributes to the characteristic aroma of patchouli oil. Its synthesis has been a subject of interest to synthetic chemists due to its compact tricyclic framework. The intramolecular Diels-Alder (IMDA) reaction has emerged as a highly effective strategy for constructing the core of such molecules.[1][3] The IMDA reaction, wherein the diene and dienophile are part of the same molecule, offers several advantages, including increased reaction rates, high regioselectivity, and often excellent stereocontrol due to the conformational constraints of the tether connecting the reacting moieties.[2] This approach allows for the efficient assembly of the requisite carbon skeleton of this compound from a linear precursor.

Signaling Pathways and Logical Relationships

The synthesis of this compound via an intramolecular Diels-Alder reaction involves a logical sequence of transformations. The overall strategy is to first construct a triene precursor containing both the diene and dienophile functionalities. This precursor is then subjected to conditions that promote the intramolecular [4+2] cycloaddition to form the key tricyclic intermediate. Subsequent functional group manipulations then lead to the final natural product.

G cluster_0 Precursor Synthesis cluster_1 Key Cyclization Step cluster_2 Post-Cyclization Modifications A 2,2,6-trimethyl- cyclohexa-2,4-dienone C Triene Precursor (Formula IV) A->C Nucleophilic Addition B 3-triethylsilyloxypentadienyl-lithium B->C D Intramolecular Diels-Alder Reaction C->D E Tricyclic Intermediate (Formula V) D->E [4+2] Cycloaddition F Desilylation & Hydrogenation E->F G Keto Group Removal F->G H This compound G->H

Figure 1. Synthetic workflow for this compound.

Data Presentation

The following table summarizes the quantitative data for the key steps in the synthesis of this compound as described in the cited literature.

StepReactantsReagents and ConditionsProductYield (%)Reference
1. Preparation of the Diels-Alder Precursor 2,2,6-trimethylcyclohexa-2,4-dienone, 3-triethylsilyloxypentadienyl-lithium, trimethylsilyl (B98337) chloride, potassium fluoride (B91410) in methanol (B129727)THF, -78 °C to 0-5 °C1-[3-oxo-pent-4-en-1-yl]-1-trimethylsilyloxy-2,2,6-trimethylcyclohexa-2,4-diene (Formula IV)47%[4]
2. Intramolecular Diels-Alder Cyclization 1-[3-oxo-pent-4-en-1-yl]-1-trimethylsilyloxy-2,2,6-trimethylcyclohexa-2,4-diene (Formula IV)Toluene, sealed tube, 230 °C, 12 hoursTricyclic silyl (B83357) ether (Formula V)~70-80%[4]
3. Conversion to this compound Tricyclic silyl ether (Formula V)1. Mild acid hydrolysis (e.g., dilute acetic acid) 2. Selective hydrogenation 3. Bamford-Stevens reactionThis compound68%[4]

Experimental Protocols

The following protocols are adapted from the procedures described in U.S. Patent 4,277,631 A.

Protocol 1: Synthesis of the Intramolecular Diels-Alder Precursor (Formula IV)

1.1. Materials:

  • 2,2,6-trimethylcyclohexa-2,4-dienone

  • 3-triethylsilyloxypentadienyl-lithium (freshly prepared)

  • Tetrahydrofuran (THF), anhydrous

  • Hexamethylphosphoric acid triamide (HMPA)

  • Trimethylsilyl chloride

  • Potassium fluoride

  • Methanol

  • Saturated aqueous NH₄Cl solution

  • Pentane

  • Ether

  • Silica (B1680970) gel for chromatography

  • Argon atmosphere

1.2. Procedure:

  • A solution of freshly prepared 3-triethylsilyloxypentadienyl-lithium (2 mmol) in 4 ml of THF is added dropwise at -78 °C to a stirred solution of 2,2,6-trimethylcyclohexa-2,4-dienone (272 mg) in 2 ml of THF under an argon atmosphere.

  • The reaction mixture is stirred at -78 °C for 5 minutes.

  • Treat the mixture with 1 ml of HMPA, followed by 0.4 ml of trimethylsilyl chloride.

  • Stir the reaction at -78 °C for an additional hour.

  • Pour the reaction mixture into a saturated aqueous NH₄Cl solution and extract with pentane.

  • Dry the organic extract and evaporate the solvent to yield a colorless oil.

  • Dissolve the oil in 30 ml of methanol and cool to 0 °C under argon.

  • Add potassium fluoride (400 mg) portionwise while stirring.

  • Stir the mixture at 0° to 5° C for 1 hour.

  • Pour the mixture into a saturated aqueous NH₄Cl solution and extract with ether.

  • Purify the crude product by chromatography on silica gel using dichloromethane (B109758) as the eluent to afford 1-[3-oxo-pent-4-en-1-yl]-1-trimethylsilyloxy-2,2,6-trimethylcyclohexa-2,4-diene (276 mg, 47% yield) as a colorless oil.[4]

Protocol 2: Intramolecular Diels-Alder Cyclization

2.1. Materials:

  • 1-[3-oxo-pent-4-en-1-yl]-1-trimethylsilyloxy-2,2,6-trimethylcyclohexa-2,4-diene (Formula IV)

  • Toluene, anhydrous

  • Sealed tube

2.2. Procedure:

  • Dissolve the triene precursor (Formula IV) in anhydrous toluene.

  • Transfer the solution to a sealed tube.

  • Heat the reaction mixture at approximately 230 °C for 12 hours.[4]

  • Cool the reaction mixture to room temperature.

  • The resulting tricyclic silyl ether (Formula V) can be purified by chromatography, though in many cases the crude product is of sufficient purity for the next step.

Note: The reaction can also be carried out in the gas phase at temperatures between 500° and 800° C for a much shorter reaction time (less than 2 seconds).[4]

Protocol 3: Conversion to this compound

3.1. Materials:

  • Tricyclic silyl ether (Formula V)

  • Dilute acetic acid or other mild acid for hydrolysis

  • Hydrogenation catalyst (e.g., Pd/C)

  • Hydrogen source

  • Reagents for Bamford-Stevens reaction (e.g., p-toluenesulfonylhydrazide, base)

  • Ether

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Methyllithium (B1224462) solution in ether

  • Silica gel for chromatography

3.2. Procedure:

  • Desilylation: The trisubstituted silyl group is removed by mild acid hydrolysis, for example, with dilute acetic acid.

  • Hydrogenation: The 7,8-double bond is selectively hydrogenated using a standard hydrogenation catalyst.

  • Removal of the Keto Function: The 2-keto function is removed via a Bamford-Stevens reaction to introduce the 2,3-double bond. This involves the formation of a p-toluenesulfonylhydrazone followed by cleavage.

  • Final Step Example: A solution of the residue in 4 ml of ether was treated slowly at 25° C. with a 1-N solution of methyllithium in ether (0.225 ml), then stirred at 25° C. under argon, then poured into water and extracted with CH₂Cl₂. Chromatography (SiO₂ /CH₂Cl₂) and sublimation at 100°-120° C. gave this compound (6.8 mg, 68% yield).[4]

Note: The sequence of these three steps (desilylation, hydrogenation, and keto group removal) can be varied.[4]

Conclusion

The intramolecular Diels-Alder reaction provides an elegant and efficient pathway for the total synthesis of this compound. The protocols outlined in this document, derived from established literature, offer a robust starting point for researchers aiming to synthesize this and structurally related terpenoids. The high degree of stereocontrol inherent in the IMDA reaction makes it a particularly valuable tool for the construction of complex natural products. Further optimization of reaction conditions and exploration of alternative precursors could lead to even more efficient synthetic routes.

References

Application Notes and Protocols: Oxidative Decarboxylation Methods for the Preparation of Norpatchoulenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Norpatchoulenol is a key sesquiterpenoid contributor to the characteristic aroma of patchouli oil.[1] Its synthesis from the more abundant and practically inodorous patchoulol is a significant area of interest.[2] This document provides detailed protocols for the preparation of norpatchoulenol, focusing on an oxidative decarboxylation strategy. The process involves two primary stages: the initial oxidation of patchoulol to a key acid-alcohol intermediate, followed by the oxidative decarboxylation of this intermediate to yield norpatchoulenol. Protocols for both a biological and a chemical approach to the intermediate are presented, followed by a detailed methodology for the final decarboxylation step using lead tetraacetate.

Overall Synthesis Workflow

The conversion of patchoulol to norpatchoulenol is achieved through a two-stage process. The first stage involves the oxidation of a methyl group on patchoulol to a carboxylic acid, forming an acid-alcohol intermediate. The second stage is the oxidative decarboxylation of this intermediate to furnish the final product, norpatchoulenol.

G cluster_1 Stage 2: Final Product Synthesis Patchoulol Patchoulol AcidAlcohol Acid-Alcohol Intermediate Patchoulol->AcidAlcohol Norpatchoulenol Norpatchoulenol AcidAlcohol->Norpatchoulenol Oxidative Decarboxylation

Caption: Overall workflow for norpatchoulenol synthesis.

Stage 1: Preparation of the Acid-Alcohol Intermediate

The necessary starting material for the oxidative decarboxylation is an acid-alcohol derived from patchoulol.[2] This intermediate can be prepared via biological transformation or chemical synthesis.

One described method involves the metabolic oxidation of patchoulol in mammals, such as rabbits.[2] The patchoulol is administered orally, and the metabolized products, including the desired acid-alcohol, are excreted in the urine and subsequently isolated.[2]

Experimental Protocol - Biological Oxidation

  • Animal Preparation: Albino rabbits (approx. 3 kg) are housed in metabolism cages 36 hours prior to the experiment and are fasted for 24 hours before administration of patchoulol.[2]

  • Administration: Each rabbit is anesthetized, and a suspension of 1.0 g of patchoulol in 20 ml of 1% carboxymethylcellulose solution is administered via gastric force-feeding, followed by 25 ml of water.[2]

  • Urine Collection: All urine is collected over a 96-hour period.[2]

  • Enzymatic Treatment: The collected urine is acidified to pH 4.5 with 10% HCl. 6 ml of β-D-glucuronidase is added, and the solution is maintained at 37°C for 24 hours.[2]

  • Extraction: The solution is further acidified to pH 1, saturated with NaCl, and extracted with diethyl ether.[2]

  • Purification: The solvent is evaporated from the combined ether extracts to yield a viscous liquid. This crude product is purified by chromatography on silica (B1680970) gel using a 1:1 mixture of ethyl ether and petroleum ether as the eluant.[2]

G A 1. Oral Administration of Patchoulol to Rabbit B 2. Urine Collection (96 hours) A->B C 3. Acidification (pH 4.5) & Glucuronidase Treatment B->C D 4. Acidification (pH 1) & Saturation with NaCl C->D E 5. Diethyl Ether Extraction D->E F 6. Evaporation & Silica Gel Chromatography E->F G Isolated Acid-Alcohol Intermediate F->G

Caption: Workflow for biological preparation of the acid-alcohol.

Data Presentation: Biological Method Yield

PrecursorProductYieldReference
PatchoulolAcid-Alcohol Intermediate20% - 40%[2]
PatchoulolDiol Byproduct10% - 30%[2]

The patent literature also indicates that the acid-alcohol intermediate can be prepared through conventional chemical oxidation routes.[2] These methods start from related patchoulol derivatives:

  • Careful oxidation of the corresponding glycol using chromic acid in pyridine (B92270) to yield a hydroxy-aldehyde.[2]

  • Subsequent oxidation of the hydroxy-aldehyde to the desired acid-alcohol, for example, by using moist silver oxide.[2]

Detailed protocols for these specific chemical syntheses are not provided in the primary source material but represent alternative pathways for researchers.

Stage 2: Oxidative Decarboxylation to Norpatchoulenol

The key step in this synthesis is the oxidative decarboxylation of the acid-alcohol intermediate. The reaction is effectively carried out using lead tetraacetate, with cupric acetate (B1210297) often used as a catalyst.[2]

G reactant Acid-Alcohol Intermediate C₁₅H₂₄O₃ product Norpatchoulenol C₁₄H₂₂O reactant->product - CO₂ reagents Lead Tetraacetate Cupric Acetate Pyridine, Benzene (B151609), Reflux reagents->reactant

Caption: Reaction pathway for oxidative decarboxylation.

Experimental Protocol - Oxidative Decarboxylation

  • Reaction Setup: To a solution of the acid-alcohol (500 mg) in benzene (50 ml), add cupric acetate (200 mg) and pyridine (1 ml).[2]

  • Reagent Addition: Add lead tetraacetate (800 mg) to the mixture.[2]

  • Reaction Condition: Heat the mixture under reflux for 30 minutes.[2]

  • Quenching: After cooling the reaction mixture to room temperature, add 1,2-propanediol to quench any excess lead tetraacetate.[2]

  • Work-up: Extract the mixture with diethyl ether.[2]

  • Purification: Evaporate the solvent from the combined organic extracts to yield a crude oil. Purify this oil by chromatography on silica gel to obtain norpatchoulenol.[2]

Data Presentation: Oxidative Decarboxylation Reaction

Starting MaterialReagent 1Reagent 2CatalystSolvent/BaseProductYieldReference
Acid-Alcohol (500 mg)Lead Tetraacetate (800 mg)Pyridine (1 ml)Cupric Acetate (200 mg)Benzene (50 ml)Norpatchoulenol (300 mg)66.5% (calculated)[2]

Note on Solvents and Conditions: The reaction can be performed in various inert organic solvents (e.g., chlorobenzene, chloroform, THF, dioxane) or polar coordinating solvents (e.g., DMF, acetonitrile, DMSO, pyridine). The reaction temperature may be varied from ambient up to the reflux temperature of the solvent, though lower temperatures are generally preferred to minimize side reactions.[2]

Safety Precautions

  • Lead Tetraacetate: Lead tetraacetate is a toxic and versatile oxidizing agent. It should be handled with extreme care in a well-ventilated chemical fume hood.[3] Avoid inhalation, ingestion, and skin contact.

  • Benzene: Benzene is a known carcinogen. All manipulations should be performed within a fume hood.

  • Pyridine: Pyridine is a harmful and flammable liquid. Use appropriate personal protective equipment.

References

Application Note: Quantitative Analysis of (+)-Norpatchoulenol in Essential Oils by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-Norpatchoulenol is a tricyclic sesquiterpenoid that, despite being a minor component, significantly contributes to the characteristic aroma of patchouli oil and other essential oils.[1][2][3] Accurate quantification of this compound is crucial for the quality control of essential oils and for research into their olfactory and potential therapeutic properties. This application note presents a detailed protocol for the analysis of this compound in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology covers sample preparation, GC-MS parameters, and data analysis for the relative quantification of this compound.

Introduction

Essential oils are complex mixtures of volatile and semi-volatile compounds, primarily terpenes and their derivatives.[4] The chemical composition of essential oils can vary significantly based on factors such as plant species, geographical origin, harvest time, and extraction method. This compound (C₁₄H₂₂O, Molar Mass: 206.329 g·mol⁻¹) is a key aromatic compound found in patchouli (Pogostemon cablin) and other essential oils.[5][6] Its quantification is essential for standardizing essential oil quality and for investigating its contribution to the overall biological activity of the oil. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of individual components within complex essential oil matrices due to its high resolution and sensitivity.[7]

Data Presentation

The following table summarizes the reported concentrations of this compound in various essential oils. Due to the general absence of a commercial analytical standard, these values are typically reported as a relative percentage of the total oil composition as determined by GC-MS peak area normalization.

Essential Oil SourceBotanical NamePlant PartThis compound Concentration (% of Total Oil)Reference(s)
PatchouliPogostemon cablinLeaves0.1 - 4%[5]
PatchouliPogostemon cablinLeaves0.66%[8]
SpikenardNardostachys jatamansiRhizomes1.28%[9]

Experimental Protocol

This protocol details the steps for the relative quantification of this compound in essential oil samples using GC-MS.

1. Materials and Reagents

  • Essential oil sample (e.g., Patchouli oil, Spikenard oil)

  • High-purity solvent (e.g., Hexane (B92381), Ethyl Acetate, or Dichloromethane, GC grade or equivalent)

  • Autosampler vials (2 mL) with caps (B75204) and septa

  • Micropipettes and tips

2. Sample Preparation

  • Prepare a 1% (v/v) solution of the essential oil in a suitable solvent (e.g., hexane). For example, add 10 µL of the essential oil to 990 µL of hexane in an autosampler vial.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • If the sample contains any particulate matter, centrifuge the vial before placing it in the GC-MS autosampler to prevent blockage of the syringe and contamination of the injector and column.

3. GC-MS Instrumentation and Conditions

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph
ColumnDB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (constant flow)
Inlet Temperature250 °C
Injection Volume1 µL
Injection ModeSplit (split ratio of 50:1 to 100:1, adjust based on sample concentration)
Oven Temperature ProgramInitial temperature of 60 °C, hold for 2 minutes, ramp at 3 °C/min to 240 °C, hold for 5 minutes.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-400 (for full scan analysis)
Solvent Delay3-5 minutes (to prevent filament damage from the solvent peak)

4. Data Analysis and Relative Quantification

  • Peak Identification: Identify the this compound peak in the total ion chromatogram (TIC) based on its retention time and mass spectrum. The mass spectrum should be compared with a reference library (e.g., NIST, Wiley) for confirmation. Key identifying ions for Norpatchoulenol (C₁₄H₂₂O) would include the molecular ion (m/z 206) and characteristic fragment ions.

  • Relative Quantification: The relative percentage of this compound is calculated using the peak area normalization method.

    Relative % of Norpatchoulenol = (Peak Area of Norpatchoulenol / Total Peak Area of all components) x 100

5. For Enhanced Sensitivity and Specificity (Optional)

For targeted analysis and improved sensitivity, Selected Ion Monitoring (SIM) mode can be employed. After identifying the characteristic fragment ions of this compound from a full scan analysis, the mass spectrometer can be set to monitor only these specific ions.

  • Proposed Ions for SIM analysis of Norpatchoulenol (m/z): 206 (Molecular Ion), 188, 161, 147, 133, 119, 105, 91. These ions are proposed based on typical fragmentation patterns of sesquiterpenoids. The most abundant and specific ions should be chosen after initial full-scan analysis.

Experimental Workflow Diagram

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Sample Essential Oil Sample Dilution Dilute 1:100 in Hexane Sample->Dilution Vortex Vortex to Mix Dilution->Vortex Centrifuge Centrifuge (if needed) Vortex->Centrifuge Injection Inject 1 µL into GC-MS Centrifuge->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization MS Ionization (EI, 70 eV) Separation->Ionization Detection Mass Detection (Full Scan or SIM) Ionization->Detection TIC Total Ion Chromatogram Detection->TIC Identification Peak Identification (Retention Time & Mass Spectrum) TIC->Identification Quantification Relative Quantification (% Peak Area) Identification->Quantification Report Generate Report Quantification->Report

Caption: Workflow for GC-MS analysis of this compound.

Discussion

The protocol presented provides a robust framework for the analysis of this compound in essential oils. The use of a non-polar column like DB-5ms is well-suited for the separation of sesquiterpenoids. For accurate quantification, it is imperative to ensure proper chromatographic separation to avoid co-elution with other components.

The primary limitation for absolute quantification is the current lack of a commercially available certified reference standard for this compound. Therefore, the results are expressed as a relative percentage, which is a widely accepted method for essential oil profiling. Should a standard become available, this method can be readily adapted for absolute quantification by preparing a calibration curve.

Conclusion

This application note provides a comprehensive and detailed protocol for the GC-MS analysis of this compound in essential oils. The described methodology is suitable for quality control in the fragrance and pharmaceutical industries, as well as for academic research. The inclusion of a workflow diagram and a summary of reported concentrations provides a valuable resource for scientists and researchers in the field.

References

Application Note: Functional Group Identification in (+)-Norpatchoulenol using FT-IR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(+)-Norpatchoulenol is a tricyclic sesquiterpene alcohol found in patchouli oil, contributing to its characteristic aroma.[1][2][3][4] As a natural product, its structural elucidation is crucial for its potential applications in the pharmaceutical, cosmetic, and fragrance industries.[1][2] Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive analytical technique that is highly effective for identifying the functional groups present in organic molecules.[5][6] This application note details the use of FT-IR spectroscopy for the qualitative analysis of this compound, confirming the presence of its key functional groups.

Principle of FT-IR Spectroscopy

FT-IR spectroscopy operates on the principle that chemical bonds in a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies corresponding to its natural vibrational modes. This absorption is detected and plotted as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). Each functional group (e.g., O-H, C=C, C-H) has a characteristic absorption range, making the resulting spectrum a unique molecular "fingerprint" that allows for the identification of these groups.[6][7]

Results and Discussion

The chemical structure of this compound (C₁₄H₂₂O) contains three main types of functional groups: a hydroxyl group (-OH), a carbon-carbon double bond (C=C), and various saturated alkyl groups (C-H).[1][8] The FT-IR spectrum provides clear evidence for each of these moieties. The expected characteristic absorption bands are summarized in Table 1.

The most prominent feature confirming the alcoholic nature of the molecule is a broad absorption band observed in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration in an alcohol.[6] The presence of both sp² and sp³ hybridized carbon atoms is also evident. Sharp peaks just above 3000 cm⁻¹ are attributed to the C-H stretching of the alkene group (=C-H), while strong, sharp peaks just below 3000 cm⁻¹ correspond to the C-H stretching of the alkane portions of the tricyclic structure.

Furthermore, a peak in the 1680-1640 cm⁻¹ range indicates the C=C stretching vibration, confirming the presence of the double bond.[7] The fingerprint region (below 1500 cm⁻¹) contains a variety of peaks, including a significant C-O stretching band around 1260-1000 cm⁻¹, which further supports the presence of the tertiary alcohol group.

Data Presentation

Wavenumber (cm⁻¹)IntensityFunctional GroupVibrational Mode
3600 - 3200Strong, BroadAlcohol (-OH)O-H Stretch
3100 - 3010Medium, SharpAlkene (=C-H)C-H Stretch
2960 - 2850Strong, SharpAlkane (C-H)C-H Stretch
1680 - 1640MediumAlkene (C=C)C=C Stretch
1470 - 1450MediumMethylene (-CH₂)C-H Bend (Scissoring)
1375MediumMethyl (-CH₃)C-H Bend (Symmetrical)
1260 - 1000StrongTertiary AlcoholC-O Stretch

FT-IR spectroscopy is a powerful and efficient tool for the structural verification of this compound. The analysis provides direct and unambiguous evidence for the key functional groups—hydroxyl, alkene, and alkyl—that define its chemical identity. This method is highly suitable for quality control, structural confirmation in synthetic protocols, and analysis in natural product discovery workflows.

Protocol: FT-IR Analysis of this compound

1. Objective

To acquire a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a this compound sample for the identification of its constituent functional groups. This protocol utilizes the Attenuated Total Reflection (ATR) technique, which is ideal for rapid analysis of liquid or solid samples.[9]

2. Materials and Equipment

  • This compound sample (liquid or solid)

  • FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

  • Isopropanol or ethanol (B145695) (reagent grade)

  • Lint-free laboratory wipes (e.g., Kimwipes)

  • Spatula (if sample is solid)

  • Micropipette (if sample is liquid)

3. Experimental Procedure

3.1. Instrument Preparation

  • Ensure the FT-IR spectrometer is powered on and has been allowed to warm up and stabilize according to the manufacturer's guidelines.

  • Launch the instrument control software.

3.2. Background Spectrum Acquisition

  • Thoroughly clean the surface of the ATR crystal using a lint-free wipe dampened with isopropanol. Allow the solvent to fully evaporate.

  • In the software, initiate a background scan. This will measure the spectrum of the ambient atmosphere (CO₂, water vapor) and the ATR crystal, which will be automatically subtracted from the sample spectrum.[7]

  • Typical parameters for a background scan are:

    • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32

3.3. Sample Analysis

  • Place a small amount of the this compound sample directly onto the center of the clean ATR crystal.

    • For liquids: Use a micropipette to apply 1-2 drops.

    • For solids: Use a spatula to place a small amount of powder or crystalline material.

  • If the ATR accessory is equipped with a pressure clamp, lower the clamp to ensure firm and even contact between the sample and the crystal.

3.4. Sample Spectrum Acquisition

  • Enter a unique sample name and any relevant details into the software.

  • Initiate the sample scan using the same parameters as the background scan.

  • The software will collect the spectrum and automatically perform the background subtraction.

3.5. Data Processing and Analysis

  • The resulting spectrum should show absorbance or transmittance as a function of wavenumber.

  • Use the software's tools to perform an ATR correction if available. This corrects for the wavelength-dependent depth of penetration of the IR beam.

  • Perform a baseline correction if the baseline appears tilted or uneven.

  • Use the peak-picking tool to identify and label the wavenumbers of the major absorption bands.

  • Compare the observed peak positions with standard FT-IR correlation tables (as shown in Table 1) to identify the functional groups present.

3.6. Cleaning

  • Raise the pressure clamp and remove the bulk of the sample from the ATR crystal with a clean, dry, lint-free wipe.

  • Clean the crystal surface thoroughly with a lint-free wipe dampened with isopropanol. Repeat until all sample residue is gone.

  • Perform a "clean check" by running another sample scan to ensure no sample peaks remain.

Visualization

FT_IR_Workflow cluster_prep 1. Preparation cluster_analysis 2. Sample Analysis cluster_processing 3. Data Processing & Interpretation cluster_reporting 4. Finalization A Instrument Setup & Stabilization B Clean ATR Crystal A->B C Acquire Background Spectrum B->C D Apply this compound Sample to Crystal C->D Ready for Sample E Acquire Sample Spectrum D->E F Perform Baseline & ATR Correction E->F Raw Spectrum G Peak Picking & Labeling F->G H Correlate Peaks to Functional Groups G->H I Final Report Generation H->I J Clean ATR Crystal I->J

References

Application of (+)-Norpatchoulenol in Fragrance Composition: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norpatchoulenol is a naturally occurring tricyclic sesquiterpenoid and a key olfactory component of patchouli (Pogostemon cablin) essential oil.[1] While present in small quantities, it is considered a major contributor to the characteristic aroma of patchouli oil.[2][3] Its unique and powerful olfactory profile makes it a valuable ingredient for perfumers and fragrance chemists. This document provides detailed application notes and experimental protocols for the utilization of this compound in fragrance compositions, aimed at researchers, scientists, and professionals in the field of fragrance and drug development.

Olfactory Profile and Application

This compound possesses a potent and characteristic patchouli odor. It is described as having an intense, rooty, and cellar-potato-like scent.[4] While patchouli alcohol is the main component of patchouli oil, this compound is noted to have a stronger odor.[3] However, its tenacity is reported to be lower than that of patchouli alcohol, losing approximately 50% of its odor strength within 24 hours on a smelling strip.[3]

Its primary application in fragrance compositions is to impart, enhance, or modify the characteristic notes of patchouli. It can be used to create authentic and impactful patchouli accords or to add depth and complexity to a wide range of fragrance types, including woody, oriental, chypre, and fougère compositions. A concentration of 0.4% to 5.0% by weight of norpatchoulenol in a fragrant patchouli oil has been shown to remarkably improve the aromatic character.[2]

Data Presentation

The following tables summarize the key quantitative and qualitative data for this compound, facilitating its effective use in fragrance formulations.

ParameterValue/DescriptionSource(s)
Chemical Name This compound[1]
CAS Number 41429-52-1[5]
Molecular Formula C₁₄H₂₂O[5]
Molecular Weight 206.33 g/mol [5]
Odor Type Patchouli, Earthy, Woody, Rooty[3][4]
Odor Description Intense, rooty, cellar-potato-like[4]
Odor Threshold (Air) <0.01 ng/L[6]
Tenacity on Blotter Medium; loses ~50% of odor strength in 24 hours[3]
Typical Concentration in Patchouli Oil 0.3% - 5.0%[2]

Experimental Protocols

Detailed methodologies for the evaluation of this compound in fragrance applications are provided below.

Protocol 1: Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To identify and characterize the odor contribution of this compound in a fragrance mixture.

Materials:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for sesquiterpenoid analysis (e.g., HP-5MS, DB-5).

  • Helium or Hydrogen as carrier gas.

  • This compound standard.

  • Fragrance composition containing this compound.

  • Series of n-alkanes (C8-C20) for Retention Index (RI) calculation.

  • Trained sensory panelists.

Procedure:

  • Sample Preparation: Prepare a dilution of the fragrance composition in a suitable solvent (e.g., ethanol) at a concentration appropriate for GC analysis (typically 1-10%).

  • GC Instrument Setup:

    • Injector: Set to a temperature of 250°C.

    • Column: Use a temperature program suitable for separating sesquiterpene alcohols. A typical program would be: initial temperature of 60°C, hold for 2 minutes, ramp at 4°C/minute to 240°C, and hold for 5 minutes.

    • Carrier Gas: Maintain a constant flow rate (e.g., 1.5 mL/min).

    • Split Ratio: Adjust the split ratio to achieve appropriate peak intensities (e.g., 50:1).

    • FID Detector: Set to a temperature of 280°C.

    • Olfactory Detection Port: Heat the transfer line to prevent condensation of analytes (e.g., 250°C). Provide humidified air to the ODP to prevent nasal dehydration of the panelist.

  • Analysis:

    • Inject the prepared sample into the GC.

    • A trained panelist sniffs the effluent from the ODP and records the retention time, odor description, and intensity of each perceived odor.

    • Simultaneously, the FID records the chemical profile of the sample.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the FID chromatogram by comparing its retention time and mass spectrum (if using GC-MS) with that of the standard.

    • Correlate the FID peak with the sensory data from the aromagram to confirm the odor character of this compound as it elutes from the column.

    • Calculate the Retention Index (RI) of this compound using the n-alkane series to aid in its identification in complex mixtures.

Protocol 2: Sensory Panel Evaluation of Fragrance Compositions

Objective: To assess the impact of this compound on the overall scent profile of a fragrance composition.

Materials:

  • Fragrance compositions with and without this compound (at varying concentrations).

  • Smelling strips (blotters).

  • Odor-free evaluation booths.[7]

  • Trained sensory panel (minimum of 8-10 panelists).[8]

  • Data collection software or forms.

Procedure:

  • Sample Preparation:

    • Prepare solutions of the fragrance compositions in ethanol (B145695) at a standard concentration (e.g., 10%).

    • Dip smelling strips into each solution to a depth of 1 cm and allow the solvent to evaporate for a few seconds.

  • Evaluation Setup:

    • Present the coded smelling strips to the panelists in a randomized and balanced order to minimize bias.[7]

    • Conduct the evaluation in individual, well-ventilated booths to prevent cross-contamination of odors.

  • Evaluation:

    • Instruct panelists to evaluate the odor of each strip at different time intervals (e.g., top notes at 5 minutes, heart notes at 1 hour, and base notes at 4 hours and 24 hours) to assess the evolution of the fragrance.

    • Panelists should rate the intensity of specific attributes (e.g., patchouli, earthy, woody, overall pleasantness) on a labeled magnitude scale (e.g., 0-10).

    • Panelists should also provide descriptive comments on the character of the fragrance.

  • Data Analysis:

    • Collect the intensity ratings and descriptive data from all panelists.

    • Perform statistical analysis (e.g., ANOVA, PCA) to determine if there are significant differences in the perceived attributes between the fragrance with and without this compound.

    • Analyze the descriptive comments to understand the qualitative impact of this compound on the fragrance profile.

Protocol 3: Stability Testing of this compound in a Fragrance Composition

Objective: To evaluate the stability of this compound and its impact on the stability of a finished fragrance product under various conditions.

Materials:

  • Finished fragrance product (e.g., eau de toilette, lotion) containing this compound.

  • Control sample of the same product without this compound.

  • Environmental chambers (for controlled temperature and humidity).

  • UV light exposure cabinet.

  • Glass storage containers.

  • GC-MS for chemical analysis.

  • Colorimeter for color measurement.

  • Viscometer for viscosity measurement.

  • Trained sensory panel.

Procedure:

  • Sample Storage:

    • Store samples of the test and control products under the following conditions:

      • Accelerated Aging: 40°C for 1, 2, and 3 months.

      • Light Exposure: Continuous exposure to UV light for a specified period (e.g., 10 hours, equivalent to a certain duration of sunlight exposure).

      • Room Temperature: 25°C (as a control).

  • Evaluation:

    • At each time point, evaluate the following parameters for both the test and control samples:

      • Odor: Conduct a sensory panel evaluation (as per Protocol 2) to assess any changes in the scent profile.

      • Color: Measure the color of the product using a colorimeter.

      • Viscosity (for lotions/creams): Measure the viscosity using a viscometer.

      • Chemical Profile: Analyze the chemical composition using GC-MS to quantify the concentration of this compound and to identify any degradation products.

  • Data Analysis:

    • Compare the changes in odor, color, viscosity, and chemical profile of the product containing this compound to the control product over time and under different storage conditions.

    • Determine if the presence of this compound affects the overall stability of the fragrance product.

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of this compound in fragrance compositions.

Olfactory_Profile Norpatchoulenol This compound Odor_Profile Olfactory Profile Norpatchoulenol->Odor_Profile exhibits Patchouli Patchouli Odor_Profile->Patchouli Earthy Earthy Odor_Profile->Earthy Woody Woody Odor_Profile->Woody Rooty Rooty Odor_Profile->Rooty

Caption: Olfactory profile of this compound.

Fragrance_Accord cluster_Accord Woody-Patchouli Accord Norpatchoulenol This compound (0.5 - 2.0%) Fragrance Final Fragrance (e.g., Oriental, Chypre) Norpatchoulenol->Fragrance Patchouli_Alcohol Patchouli Alcohol (10 - 30%) Patchouli_Alcohol->Fragrance Cedarwood_Oil Cedarwood Oil (15 - 40%) Cedarwood_Oil->Fragrance Vetiver_Oil Vetiver Oil (5 - 15%) Vetiver_Oil->Fragrance Other_Ingredients Other Ingredients (Modifiers, Fixatives) Other_Ingredients->Fragrance

Caption: Example of this compound in a fragrance accord.

Experimental_Workflow cluster_Evaluation Evaluation of this compound Formulation Fragrance Formulation (with/without Norpatchoulenol) GCO GC-Olfactometry Formulation->GCO Sensory_Panel Sensory Panel Evaluation Formulation->Sensory_Panel Stability_Testing Stability Testing Formulation->Stability_Testing Data_Analysis Data Analysis & Interpretation GCO->Data_Analysis Sensory_Panel->Data_Analysis Stability_Testing->Data_Analysis Conclusion Conclusion on Impact and Stability Data_Analysis->Conclusion

Caption: Experimental workflow for evaluating this compound.

References

Application Notes: Potential Anti-inflammatory Applications of (+)-Norpatchoulenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norpatchoulenol is a tricyclic sesquiterpenoid found in patchouli oil. While direct extensive research on the anti-inflammatory properties of this compound is limited, numerous studies on structurally related sesquiterpenoids isolated from patchouli oil, such as β-patchoulene, patchoulene epoxide, and patchouli alcohol, have demonstrated significant anti-inflammatory activities.[1][2][3][4][5] These compounds have been shown to mitigate inflammatory responses by inhibiting the production of key pro-inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The underlying mechanisms of action often involve the modulation of critical signaling pathways such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1][5][6]

These application notes provide a comprehensive framework for investigating the potential anti-inflammatory applications of this compound. The protocols and expected outcomes are based on the established activities of its structural analogs and are intended to serve as a detailed guide for researchers. It is recommended that these methodologies be specifically adapted and validated for this compound.

Data Presentation: Anti-inflammatory Activity of Structurally Related Sesquiterpenoids

The following table summarizes the reported anti-inflammatory effects of compounds structurally related to this compound. This data provides a benchmark for designing experiments and anticipating the potential efficacy of this compound.

CompoundModel SystemMeasured ParameterEffectReference
β-Patchoulene Carrageenan-induced paw edema in micePaw edemaSignificant dose-dependent inhibition[7]
TNF-α, IL-1β, IL-6, PGE2, NODose-dependent suppression[7]
iNOS, COX-2 protein expressionDown-regulation[7]
LPS-stimulated RAW264.7 macrophagesNO, PGE2Significant decrease[5]
TNF-α, IL-1β, IL-6 mRNA and proteinDose-dependent decrease[5]
iNOS, COX-2 mRNAInterruption of expression[5]
Patchoulene Epoxide Carrageenan-induced paw edema in micePaw edemaSignificant decrease[4]
TNF-α, IL-1β, IL-6, PGE2, NOMarked decrease[7]
IL-4, IL-10Increased levels[7]
iNOS, COX-2 protein and mRNASignificant down-regulation[7]
Patchouli Alcohol LPS-stimulated RAW264.7 macrophagesTNF-α, IL-1β, IL-6, NO, PGE2Dose-dependent decrease[2]
iNOS, IL-6 protein and mRNAInhibition of over-expression[6]
NF-κB and ERK pathwaySuppression[6]

Experimental Protocols

Herein are detailed protocols for the in vitro evaluation of the anti-inflammatory properties of this compound.

Protocol 1: Cell Culture and Treatment with this compound

This protocol describes the culture of RAW 264.7 macrophages, a standard cell line for in vitro inflammation studies, and their treatment with the test compound.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin (B12071052) solution (100x)

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate-Buffered Saline (PBS), sterile

  • 6-well and 96-well cell culture plates

Procedure:

  • Cell Culture: Maintain RAW 264.7 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed the cells in appropriate culture plates (e.g., 1 x 10^6 cells/well for a 6-well plate or 1-2 x 10^5 cells/well for a 96-well plate) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in DMEM to achieve the desired final concentrations. The final DMSO concentration in the culture medium should not exceed 0.1%.

  • Treatment:

    • For anti-inflammatory assays, pre-treat the cells with varying concentrations of this compound for 1 hour.

    • Include a vehicle control group treated with the same concentration of DMSO.

    • Subsequently, stimulate the cells with LPS (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine and NO analysis, shorter times for signaling pathway studies) to induce an inflammatory response.

    • A non-stimulated control group (cells only) and an LPS-only group should also be included.

Protocol 2: Cell Viability Assay (MTT Assay)

It is crucial to determine the non-toxic concentrations of this compound before proceeding with anti-inflammatory assays.[8]

Materials:

  • Cells cultured in a 96-well plate (as per Protocol 1)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • After the treatment period with this compound (without LPS stimulation), add 20 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Protocol 3: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the accumulation of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.[9][10]

Materials:

  • Cell culture supernatants from Protocol 1

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (NaNO2) standard solution

Procedure:

  • Prepare a standard curve using serial dilutions of the sodium nitrite standard in culture medium.

  • In a new 96-well plate, add 100 µL of cell culture supernatant or standard to each well.

  • Mix equal volumes of Griess Reagent A and B immediately before use.

  • Add 100 µL of the mixed Griess Reagent to each well.

  • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Determine the nitrite concentration in the samples from the standard curve.

Protocol 4: Pro-inflammatory Cytokine Measurement (ELISA)

This protocol is for quantifying the levels of TNF-α, IL-6, and IL-1β in the cell culture supernatants using Enzyme-Linked Immunosorbent Assay (ELISA) kits.[11][12]

Materials:

  • Cell culture supernatants from Protocol 1

  • Commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • Microplate reader

Procedure:

  • Perform the ELISA according to the manufacturer's instructions provided with the specific kit.

  • Briefly, the wells of the ELISA plate are pre-coated with a capture antibody specific for the cytokine of interest.

  • Add standards and cell culture supernatants to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • After another incubation and wash, add streptavidin-horseradish peroxidase (HRP) conjugate.

  • Following a final wash, add a substrate solution (e.g., TMB) to develop the color.

  • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).

  • Calculate the cytokine concentrations in the samples based on the standard curve.

Protocol 5: Western Blot Analysis for iNOS, COX-2, and NF-κB Pathway Proteins

This protocol is used to assess the effect of this compound on the protein expression of key inflammatory enzymes (iNOS and COX-2) and the activation of the NF-κB signaling pathway (p-p65, p-IκBα).[13][14]

Materials:

  • Cell lysates from Protocol 1

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-p-p65, anti-p-IκBα, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer. Centrifuge the lysates and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each sample using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Use an antibody against a housekeeping protein like β-actin as a loading control.

  • Washing: Wash the membrane with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Signal Detection: Detect the protein bands using an ECL reagent and capture the signal with an imaging system.

  • Densitometric Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Visualization of Pathways and Workflows

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK MAPK (ERK, p38, JNK) TLR4->MAPK Norpatchoulenol This compound Norpatchoulenol->IKK inhibits Norpatchoulenol->MAPK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates Inflammatory_Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) NFkB_nucleus->Inflammatory_Genes induces transcription MAPK->NFkB_nucleus activates Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, Cytokines) Inflammatory_Genes->Inflammatory_Mediators leads to production G start Start culture Culture RAW 264.7 Macrophages start->culture treat Treat with this compound &/or LPS culture->treat supernatant Collect Supernatant treat->supernatant cells Lyse Cells treat->cells mtt MTT Assay (Viability) treat->mtt griess Griess Assay (NO) supernatant->griess elisa ELISA (Cytokines) supernatant->elisa western Western Blot (iNOS, COX-2, NF-κB) cells->western analysis Data Analysis griess->analysis elisa->analysis western->analysis mtt->analysis

References

Application Notes and Protocols: Investigating the Antimicrobial Properties of (+)-Norpatchoulenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for investigating the antimicrobial properties of the sesquiterpenoid (+)-Norpatchoulenol. While literature on the specific antimicrobial activity of isolated this compound is limited, this document outlines standard protocols and potential mechanisms of action based on its chemical class.

Introduction

This compound is a naturally occurring tricyclic terpenoid that is a minor constituent of patchouli oil, derived from Pogostemon cablin.[1] While patchouli oil itself is known to possess antimicrobial properties, the specific contribution and antimicrobial spectrum of this compound have not been extensively documented in publicly available literature.[2][3] Computational studies involving molecular docking suggest that Norpatchoulenol may interact with key bacterial enzymes, indicating a potential for antibacterial activity.[4][5][6][7] The lipophilic nature of sesquiterpenoids like this compound suggests that its mode of action may involve interaction with and disruption of microbial cell membranes.[8]

Data Presentation

A thorough review of scientific literature did not yield specific quantitative data on the antimicrobial activity of isolated this compound, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC) values against specific microbial strains. The table below is provided as a template for researchers to populate with their own experimental data.

Table 1: Antimicrobial Activity of this compound (Template)

Microorganism TestedStrainMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
Staphylococcus aureusATCC 29213
Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Candida albicansATCC 10231
[Other]

Potential Mechanism of Action

While the precise mechanism of action for this compound is not yet elucidated, the primary mechanism for many terpenoids involves the disruption of the microbial cell membrane.[8] This interaction can lead to a cascade of events culminating in cell death.

A proposed general mechanism for sesquiterpene alcohols like this compound includes:

  • Membrane Intercalation: Due to its lipophilic nature, this compound is likely to intercalate into the lipid bilayer of the microbial cell membrane.

  • Increased Membrane Permeability: This intercalation can disrupt the membrane's structural integrity, leading to increased permeability.

  • Leakage of Intracellular Components: The loss of membrane integrity allows for the leakage of essential ions and macromolecules, such as ATP, DNA, and RNA.

  • Disruption of Cellular Processes: The loss of these components and the dissipation of ion gradients across the membrane disrupt critical cellular processes, including energy production and protein synthesis.

  • Cell Death: The culmination of these disruptive events leads to microbial cell death.

It is also plausible that this compound may inhibit specific microbial enzymes, as suggested by molecular docking studies.[4][5][6][7]

Experimental Protocols

The following are detailed protocols for determining the antimicrobial activity of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Microbial cultures (e.g., S. aureus, E. coli)

  • Mueller-Hinton Broth (MHB) or appropriate broth for the test organism

  • Dimethyl sulfoxide (B87167) (DMSO) for dissolving this compound

  • Sterile pipette tips

  • Microplate reader (optional)

  • Incubator

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a known concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add an additional 100 µL of the this compound stock solution to the first well of each row to be tested.

  • Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well. This will create a range of concentrations.

  • Inoculum Preparation: Prepare a microbial suspension in sterile broth, adjusted to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add 10 µL of the prepared inoculum to each well, except for the sterility control wells.

  • Controls:

    • Growth Control: A well containing broth and inoculum, but no this compound.

    • Sterility Control: A well containing only broth to check for contamination.

    • Solvent Control: A well containing broth, inoculum, and the highest concentration of DMSO used to ensure the solvent has no antimicrobial effect.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or with a microplate reader.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay and determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Materials:

  • MIC plate from Protocol 1

  • Sterile agar (B569324) plates (e.g., Mueller-Hinton Agar)

  • Sterile pipette or inoculating loop

Procedure:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-inoculate the aliquots onto a sterile agar plate.

  • Incubation: Incubate the agar plate at 37°C for 18-24 hours.

  • Result Interpretation: The MBC is the lowest concentration that results in no microbial growth on the agar plate.

Protocol 3: Agar Disk Diffusion Assay

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Microbial cultures

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Solvent (e.g., DMSO)

  • Sterile forceps

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension adjusted to a 0.5 McFarland standard.

  • Plate Inoculation: Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of an MHA plate evenly in three directions.

  • Disk Preparation: Impregnate sterile filter paper disks with a known concentration of this compound solution. Allow the solvent to evaporate completely in a sterile environment.

  • Disk Application: Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.

  • Controls: Place a disk impregnated with the solvent only as a negative control. A disk with a known antibiotic can be used as a positive control.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Visualizations

experimental_workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination cluster_disk Disk Diffusion Assay prep_compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions in 96-well Plate prep_compound->serial_dilution apply_disks Apply this compound Impregnated Disks prep_compound->apply_disks prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_plate Inoculate Wells prep_inoculum->inoculate_plate inoculate_agar Inoculate Agar Plate with Microbe prep_inoculum->inoculate_agar serial_dilution->inoculate_plate incubate_mic Incubate Plate (37°C, 24h) inoculate_plate->incubate_mic read_mic Determine MIC (Lowest concentration with no visible growth) incubate_mic->read_mic plate_no_growth Plate Aliquots from Wells with No Growth read_mic->plate_no_growth incubate_mbc Incubate Agar Plate (37°C, 24h) plate_no_growth->incubate_mbc read_mbc Determine MBC (Lowest concentration with no colonies) incubate_mbc->read_mbc inoculate_agar->apply_disks incubate_disk Incubate Plate (37°C, 24h) apply_disks->incubate_disk measure_zones Measure Zones of Inhibition incubate_disk->measure_zones mechanism_of_action cluster_membrane Hypothetical Mechanism of Action of this compound norpatchoulenol This compound membrane Microbial Cell Membrane norpatchoulenol->membrane Targets intercalation Membrane Intercalation norpatchoulenol->intercalation membrane->intercalation permeability Increased Membrane Permeability intercalation->permeability leakage Leakage of Intracellular Components (Ions, ATP, etc.) permeability->leakage disruption Disruption of Cellular Processes leakage->disruption death Cell Death disruption->death

References

Application Notes and Protocols for Supercritical CO2 Extraction of (+)-Norpatchoulenol from Patchouli Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a detailed protocol for the extraction of (+)-Norpatchoulenol from the leaves of Pogostemon cablin (Patchouli) using supercritical carbon dioxide (SC-CO2). This document is intended to serve as a foundational guide for researchers and professionals in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a naturally occurring tricyclic terpenoid and a minor constituent of patchouli essential oil[1]. Despite its relatively low concentration, it is a significant contributor to the characteristic aroma of patchouli oil[1]. The extraction of this specific bioactive compound is of interest for its potential applications in fragrance, cosmetics, and pharmaceuticals. Supercritical CO2 extraction is a green and efficient technology that offers high selectivity and preserves thermolabile compounds, making it an ideal method for extracting valuable natural products like this compound[2][3]. This method avoids the use of harsh organic solvents and the high temperatures associated with traditional steam distillation, which can cause degradation of sensitive compounds[2].

Data Presentation

The following tables summarize quantitative data from various studies on the supercritical CO2 extraction of patchouli oil. While these studies primarily focus on the overall yield of patchouli oil and the major component, patchouli alcohol, the parameters provide a valuable starting point for the optimization of this compound extraction. The concentration of norpatchoulenol in Indonesian patchouli oil is reported to be approximately 0.5%[4].

Table 1: Supercritical CO2 Extraction Parameters for Patchouli Oil

Pressure (MPa)Temperature (°C)CO2 Flow Rate ( g/min )Extraction Time (min)Oil Yield (%)Patchouli Alcohol Content (%)Reference
10 - 2035 - 4540 - 80---[5]
154560-3.5129.53 (g/g oil)[5]
24.547-1192.44-[6]
10 - 3040 - 8018605.43 - 12.4134.35 - 53.66[7][8]
10 - 2040--3.41 - 3.95-[2]

Table 2: Comparison of Patchouli Alcohol Content by Different Extraction Methods

Extraction MethodPatchouli Alcohol Content (%)Reference
Supercritical CO2 Extraction38.70[7]
Steam Distillation22.70[7]
Microwave Hydrodistillation26.32[7]
Microwave Air Hydrodistillation25.23[7]

Experimental Protocols

Preparation of Plant Material
  • Harvesting and Drying: Harvest healthy, mature patchouli leaves. The leaves should be dried to reduce moisture content, which can improve extraction efficiency. Drying can be done in the shade at ambient temperature or in a circulating air oven at a low temperature (e.g., 35-40°C) until a constant weight is achieved.

  • Grinding and Sieving: Grind the dried leaves to a uniform particle size. A smaller particle size increases the surface area for extraction but should not be so fine as to cause compaction in the extraction vessel. A particle size of around 0.5-1.0 mm is a good starting point.

Supercritical CO2 Extraction Protocol

This protocol is a general procedure that should be optimized for maximizing the yield of this compound.

  • Equipment:

    • Supercritical Fluid Extraction (SFE) system with a high-pressure pump, extraction vessel, and separator.

    • High-purity CO2 (99.9% or higher).

    • Grinder and sieves.

    • Analytical balance.

  • Procedure:

    • Accurately weigh the ground patchouli leaves and load them into the extraction vessel.

    • Assemble the SFE system according to the manufacturer's instructions.

    • Set the desired extraction parameters. Based on the literature for general patchouli oil extraction, the following ranges are recommended as a starting point for optimization:

      • Pressure: 10 - 25 MPa

      • Temperature: 40 - 60°C

      • CO2 Flow Rate: 15 - 25 g/min

    • Pressurize the system with CO2 to the desired extraction pressure.

    • Once the desired pressure and temperature are stable, begin the flow of supercritical CO2 through the extraction vessel.

    • The extract-laden supercritical CO2 is then passed through a separator (or a series of separators) where the pressure and/or temperature are changed to precipitate the extracted compounds. A common separator condition is 4-6 MPa and 20-30°C.

    • Collect the extract from the separator at regular intervals.

    • Continue the extraction for a predetermined duration (e.g., 60 - 180 minutes). The optimal extraction time will need to be determined experimentally.

    • After the extraction is complete, carefully depressurize the system and collect any remaining extract.

    • Weigh the total amount of extract obtained to calculate the overall yield.

Optimization Strategy for this compound

Since this compound is a minor component, a selective extraction strategy may be required. The solubility of a compound in supercritical CO2 is dependent on the fluid's density, which is a function of pressure and temperature.

  • Fractional Separation: By systematically varying the pressure and temperature in the extractor and/or using multiple separators at different conditions, it may be possible to fractionate the extract and enrich the fraction containing this compound.

  • Lower Density Extraction: Terpenoids with lower molecular weights are generally more soluble at lower supercritical CO2 densities (lower pressures). It may be beneficial to start the extraction at lower pressures to selectively extract more volatile components, potentially including this compound, before increasing the pressure to extract less soluble compounds like patchouli alcohol.

Analytical Quantification of this compound
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most common and effective method for the identification and quantification of volatile compounds in essential oils.

    • Sample Preparation: Prepare a dilute solution of the extract in a suitable solvent (e.g., hexane (B92381) or ethanol).

    • GC Conditions: Use a non-polar capillary column (e.g., DB-5ms or HP-5ms). The oven temperature program should be optimized to achieve good separation of the components. A typical program might start at 60°C and ramp up to 240°C.

    • MS Detection: Use electron ionization (EI) and scan a mass range of m/z 40-400.

    • Identification: Identify this compound by comparing its mass spectrum and retention time with that of a certified reference standard.

    • Quantification: Create a calibration curve using a certified reference standard of this compound to accurately quantify its concentration in the extract.

Mandatory Visualizations

experimental_workflow cluster_preparation Plant Material Preparation cluster_extraction Supercritical CO2 Extraction cluster_analysis Analysis Harvest Harvest Patchouli Leaves Dry Drying Harvest->Dry Grind Grinding & Sieving Dry->Grind SFE_System Load into SFE System Grind->SFE_System Load Sample Set_Params Set Parameters (Pressure, Temperature, Flow Rate) SFE_System->Set_Params Extraction Dynamic Extraction with SC-CO2 Set_Params->Extraction Separation Separation of Extract Extraction->Separation Collect Collect Extract Separation->Collect GCMS_Prep Sample Preparation for GC-MS Collect->GCMS_Prep Analyze Extract GCMS_Analysis GC-MS Analysis GCMS_Prep->GCMS_Analysis Quantification Quantification of This compound GCMS_Analysis->Quantification

Caption: Experimental workflow for the supercritical CO2 extraction and analysis of this compound.

logical_relationship cluster_params SFE Parameters cluster_properties SC-CO2 Properties cluster_outcome Extraction Outcome Pressure Pressure Density Density Pressure->Density Temperature Temperature Temperature->Density Solvating_Power Solvating Power Density->Solvating_Power Selectivity Selectivity Solvating_Power->Selectivity Yield Extraction Yield Selectivity->Yield Composition Extract Composition (e.g., this compound conc.) Selectivity->Composition

Caption: Relationship between SFE parameters and extraction outcomes.

References

Application Notes and Protocols for the Isolation of (+)-Norpatchoulenol via Hydrodistillation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-Norpatchoulenol is a tricyclic sesquiterpenoid and a minor but olfactorily significant component of patchouli essential oil, derived from the leaves of Pogostemon cablin (Blanco) Benth.[1][2] While present in small quantities, it is a key contributor to the characteristic aroma of patchouli oil and is of interest for its potential applications in perfumery and as a chiral building block in organic synthesis.[1] The isolation of this compound is a multi-step process that begins with the extraction of the essential oil from the plant material, followed by fractional distillation to separate the individual components. This document provides detailed protocols for the hydrodistillation of Pogostemon cablin leaves to yield patchouli essential oil and the subsequent isolation of this compound through fractional distillation.

Physicochemical Properties of this compound and Major Components of Patchouli Oil

A thorough understanding of the physicochemical properties of this compound and other major constituents of patchouli oil is crucial for its successful isolation. The significant difference in boiling points between this compound and the most abundant component, Patchouli Alcohol, allows for their separation by fractional distillation.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C) at 760 mmHgTypical Concentration in Patchouli Oil (%)
This compoundC₁₄H₂₂O206.33275.00 - 276.00 (est.)[3]0.1 - 4[4]
Patchouli AlcoholC₁₅H₂₆O222.37289.0 (approx.)20 - 45
α-GuaieneC₁₅H₂₄204.35258.0 (approx.)15 - 25
δ-GuaieneC₁₅H₂₄204.35258.0 (approx.)10 - 20
α-PatchouleneC₁₅H₂₄204.35255.0 (approx.)5 - 10
SeychelleneC₁₅H₂₄204.35260.0 (approx.)5 - 10

Experimental Protocols

Part 1: Hydrodistillation of Pogostemon cablin Leaves for Essential Oil Extraction

This protocol outlines the extraction of patchouli essential oil from dried leaves using a Clevenger-type apparatus.

Materials and Equipment:

  • Dried leaves of Pogostemon cablin

  • Clevenger-type hydrodistillation apparatus

  • Heating mantle

  • Round-bottom flask (2 L)

  • Condenser

  • Collecting flask

  • Distilled water

  • Anhydrous sodium sulfate

  • Grinder or mill

Protocol:

  • Preparation of Plant Material:

    • Thoroughly dry the leaves of Pogostemon cablin in the shade to a constant weight.

    • Grind the dried leaves to a coarse powder to increase the surface area for efficient oil extraction.

  • Hydrodistillation:

    • Place 100 g of the powdered leaves into the 2 L round-bottom flask.

    • Add 1000 mL of distilled water to the flask, ensuring the plant material is fully submerged.

    • Set up the Clevenger-type apparatus with the flask securely placed in the heating mantle and the condenser connected to a circulating water source.

    • Heat the mixture to boiling. The distillation process relies on water vapor to carry the volatile essential oils from the plant material.[5]

    • Continue the distillation for a minimum of 6-8 hours to ensure the extraction of heavier fractions of the oil.[5]

    • The steam and volatilized essential oil will rise, be cooled by the condenser, and collect in the graduated tube of the Clevenger apparatus.

    • As the essential oil is less dense than water, it will form a distinct layer on top of the hydrosol.

  • Oil Collection and Drying:

    • Once the distillation is complete, carefully collect the separated essential oil from the graduated tube.

    • To remove any residual water, dry the collected oil over anhydrous sodium sulfate.

    • Store the dried essential oil in a sealed, airtight vial in a cool, dark place.

Expected Yield: The expected yield of patchouli essential oil from this process is typically between 2.0% and 2.5% (w/w) of the dry weight of the leaves.[5]

Part 2: Fractional Distillation of Patchouli Essential Oil for the Isolation of this compound

This protocol describes the separation of this compound from the crude patchouli essential oil obtained in Part 1. This process is performed under vacuum to prevent the thermal degradation of the oil components.[6]

Materials and Equipment:

  • Crude patchouli essential oil

  • Fractional distillation apparatus with a Vigreux column

  • Heating mantle with a magnetic stirrer

  • Round-bottom distillation flask

  • Condenser

  • Receiving flasks

  • Vacuum pump and vacuum gauge

  • Thermometer

  • Boiling chips

Protocol:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus, ensuring all joints are properly sealed for vacuum application.

    • Place the crude patchouli essential oil into the distillation flask along with a few boiling chips.

  • Fractional Distillation under Vacuum:

    • Begin to evacuate the system using the vacuum pump, aiming for a pressure of 4-10 mmHg.

    • Once the desired vacuum is achieved, gradually heat the distillation flask using the heating mantle.

    • Monitor the temperature at the head of the distillation column.

    • Collect the different fractions in separate receiving flasks as the temperature plateaus and then rises.

      • Fraction 1 (Light Fraction): This will contain the most volatile components with lower boiling points.

      • Intermediate Fractions: As the temperature increases, components with intermediate boiling points will distill.

      • This compound containing Fraction: Based on its boiling point, this compound will be concentrated in the fractions collected at a vapor temperature corresponding to its boiling point at the applied vacuum.

      • Fraction 4 (Heavy Fraction): This will be enriched in the least volatile components, such as Patchouli Alcohol.

  • Analysis and Purification:

    • Analyze each collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) to determine its composition and identify the fraction with the highest concentration of this compound.

    • Further purification of the this compound-rich fraction can be achieved by repeated fractional distillation or by other chromatographic techniques such as column chromatography.

Visualizations

Hydrodistillation_Workflow cluster_prep Plant Material Preparation cluster_hydro Hydrodistillation cluster_post Post-Processing start Dried Pogostemon cablin Leaves grind Grinding start->grind hydro Hydrodistillation in Clevenger Apparatus grind->hydro separate Separation of Oil and Hydrosol hydro->separate dry Drying with Anhydrous Na2SO4 separate->dry oil Crude Patchouli Essential Oil dry->oil Fractional_Distillation_Workflow cluster_fractions Collected Fractions start Crude Patchouli Essential Oil distill Fractional Distillation (Vacuum) start->distill f1 Fraction 1 (Light Components) distill->f1 f2 Intermediate Fractions distill->f2 f3 This compound Rich Fraction distill->f3 f4 Fraction 4 (Patchouli Alcohol) distill->f4 gcms GC-MS Analysis of Fractions f3->gcms purify Further Purification (e.g., Column Chromatography) gcms->purify end Isolated this compound purify->end

References

Application Notes and Protocols: Molecular Docking of (+)-Norpatchoulenol with Bacterial Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in silico molecular docking studies of (+)-Norpatchoulenol, a natural sesquiterpenoid, with key bacterial enzymes. This document outlines the binding affinity of this compound to these targets, offers a detailed protocol for conducting molecular docking studies, and includes visual representations of the experimental workflow and potential mechanisms of action.

Introduction

The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred research into novel antimicrobial agents from natural sources. This compound, a compound found in patchouli oil, has been identified as a potential antibacterial agent. Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a specific target protein, estimating the strength of their interaction. This in silico approach is crucial in drug discovery for identifying potential drug candidates and elucidating their mechanisms of action.

This document summarizes the findings from a molecular docking study of this compound against five essential bacterial enzymes and provides a generalized protocol for researchers to conduct similar in silico investigations.

Data Presentation: this compound-Enzyme Interactions

The following table summarizes the quantitative data from a molecular docking study of this compound and standard antibiotics against five bacterial enzyme targets. The docking score is a dimensionless value that indicates the strength of the interaction, with higher scores suggesting a more favorable binding interaction.[1][2][3]

LigandPenicillin-Binding Proteins (PBPs)Dihydrofolate Synthetase (DHPS)Dihydrofolate Reductase (DHFR)RNA PolymeraseDNA Gyrase
This compound 4.68 4.05 5.77 3.18 2.92
Benzylpenicillin (PBP inhibitor)6.22----
Sulfadiazine (DHPS inhibitor)-7.33---
Trimethoprim (DHFR inhibitor)--7.58--
Rifampicin (RNA Polymerase inhibitor)---6.78-
Ciprofloxacin (DNA Gyrase inhibitor)----6.94

Data sourced from the study by Yang et al. (2013) which utilized Surflex-Dock software.[1][2][3]

Experimental Protocols

This section provides a generalized, detailed methodology for conducting molecular docking studies with a natural product like this compound and a bacterial protein target. While the reference study for the data presented above used Surflex-Dock[1][2][3], this protocol is based on the widely used and well-documented AutoDock Vina software.

Protocol: Molecular Docking of a Natural Product with a Bacterial Enzyme using AutoDock Vina

1. Preparation of the Receptor (Bacterial Enzyme)

  • Step 1: Obtain Protein Structure. Download the 3D crystal structure of the target bacterial enzyme from the Protein Data Bank (PDB) (e.g., PDB ID: 3OCL for Penicillin-Binding Protein).

  • Step 2: Prepare the Protein.

    • Remove water molecules, co-crystallized ligands, and any non-essential ions from the PDB file using molecular visualization software (e.g., UCSF Chimera, PyMOL).

    • If the protein is a multimer, select the relevant chain for the docking study.

    • Add polar hydrogen atoms and assign appropriate charges (e.g., Kollman charges) to the protein structure.

    • Save the prepared protein in the PDBQT file format, which is required by AutoDock Vina.

2. Preparation of the Ligand (this compound)

  • Step 1: Obtain Ligand Structure. Obtain the 3D structure of this compound. This can be done by:

    • Downloading from a chemical database (e.g., PubChem, ZINC).

    • Drawing the 2D structure in a chemical drawing software (e.g., ChemDraw) and converting it to 3D.

  • Step 2: Energy Minimization. Perform energy minimization of the ligand structure using molecular mechanics force fields (e.g., MMFF94) to obtain a stable, low-energy conformation. This can be done using software like Avogadro or UCSF Chimera.

  • Step 3: Prepare the Ligand for Docking.

    • Define the rotatable bonds of the ligand to allow for conformational flexibility during docking.

    • Save the prepared ligand in the PDBQT file format.

3. Molecular Docking Simulation

  • Step 1: Grid Box Generation.

    • Define a 3D grid box that encompasses the active site of the target enzyme.

    • The grid box should be large enough to allow the ligand to move and rotate freely within the binding pocket.

    • The coordinates of the active site can be determined from the literature or by identifying the binding site of a co-crystallized ligand.

  • Step 2: Docking Simulation.

    • Perform the molecular docking simulation using AutoDock Vina.

    • The software will explore different conformations of the ligand within the protein's active site and calculate the binding affinity (in kcal/mol) for each conformation.

  • Step 3: Analysis of Results.

    • The results will include a ranked list of ligand poses based on their binding affinities. The pose with the most negative binding affinity is typically considered the most favorable.

    • Analyze the best-ranked binding pose to understand the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

4. Validation of the Docking Protocol (Optional but Recommended)

  • If a co-crystallized ligand is available for the target protein, a validation step can be performed.

  • Re-dock the co-crystallized ligand into the active site and compare the docked pose with the original crystallographic pose.

  • The Root Mean Square Deviation (RMSD) between the docked pose and the crystal structure pose should ideally be less than 2 Å to validate the docking protocol.

Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate a generalized experimental workflow for molecular docking and the potential multi-target antibacterial mechanism of this compound.

molecular_docking_workflow cluster_prep Preparation cluster_docking Docking cluster_analysis Analysis receptor_prep Receptor Preparation (PDB Download, Cleaning, Adding Hydrogens) grid_gen Grid Box Generation (Define Active Site) receptor_prep->grid_gen ligand_prep Ligand Preparation (3D Structure, Energy Minimization) docking_sim Docking Simulation (AutoDock Vina) ligand_prep->docking_sim grid_gen->docking_sim results Results Analysis (Binding Affinity, Poses) docking_sim->results visualization Interaction Visualization (Hydrogen Bonds, Hydrophobic Interactions) results->visualization

A generalized workflow for molecular docking studies.

mechanism_of_action cluster_compound cluster_targets Bacterial Enzyme Targets cluster_processes Inhibited Bacterial Processes norpatchoulenol This compound pbp PBPs norpatchoulenol->pbp dhps DHPS norpatchoulenol->dhps dhfr DHFR norpatchoulenol->dhfr rna_pol RNA Polymerase norpatchoulenol->rna_pol dna_gyrase DNA Gyrase norpatchoulenol->dna_gyrase cell_wall Cell Wall Synthesis pbp->cell_wall folate Folate Synthesis dhps->folate dhfr->folate transcription Transcription rna_pol->transcription dna_replication DNA Replication dna_gyrase->dna_replication

Potential multi-target antibacterial mechanism of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of (+)-Norpatchoulenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the yield of the total synthesis of (+)-Norpatchoulenol. The content is tailored for professionals in chemical research and drug development.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on a common synthetic route starting from (+)-camphor-10-sulphonic acid.

Overall Synthesis Workflow

The synthesis involves several key transformations, including the formation of (+)-methyl campholenate, ozonolysis, intramolecular condensation, hydrogenation, methylation, and a final Wittig-type reaction. Below is a graphical representation of the experimental workflow.

Norpatchoulenol Synthesis Workflow start (+)-Camphor-10-sulphonic acid step1 Formation of (+)-Methyl Campholenate start->step1 step2 Ozonolysis and Reductive Work-up step1->step2 step3 Intramolecular Condensation step2->step3 step4 Hydrogenation step3->step4 step5 Methylation step4->step5 step6 Diketone Formation step5->step6 step7 Wittig Reaction step6->step7 end This compound step7->end

Caption: Overall workflow for the total synthesis of this compound.

Step 1: Formation of (+)-Methyl Campholenate from (+)-Camphor-10-sulphonic acid

Q1: The yield of (+)-methyl campholenate is low. What are the potential causes and solutions?

A1: Low yields in this step often stem from incomplete conversion or side reactions. Here are some troubleshooting tips:

  • Incomplete Reaction: The conversion of (+)-camphor-10-sulphonic acid to (+)-campholenic acid requires high temperatures (around 400 °C) with potassium hydroxide. Ensure that the reaction temperature is maintained and that the reagents are thoroughly mixed.

  • Sub-optimal Methylation: The subsequent methylation of (+)-campholenic acid with methyl iodide and potassium carbonate in acetone (B3395972) should be monitored for completion. Ensure that the reagents are of good quality and that the reaction is stirred efficiently. Anhydrous conditions are crucial to prevent hydrolysis of the methyl iodide and to ensure the effectiveness of the base.

  • Purification Losses: (+)-Methyl campholenate is volatile. Care should be taken during solvent removal. Use a rotary evaporator at a controlled temperature and pressure to minimize loss of the product.

Step 2: Ozonolysis of (+)-Methyl Campholenate and Reductive Work-up

Q2: The ozonolysis reaction is not proceeding to completion, or I am observing undesired side products. How can I optimize this step?

A2: Ozonolysis requires careful control of reaction conditions to achieve high yields and selectivity.

  • Ozone Generation and Delivery: Ensure a steady and sufficient flow of ozone into the reaction mixture. The reaction is typically carried out at low temperatures (-78 °C) in a solvent mixture like methanol-dichloromethane until a blue color persists, indicating the presence of excess ozone[1].

  • Reductive Work-up: The choice and handling of the reducing agent are critical. Triphenylphosphine (B44618) is a common choice for the reductive work-up to yield the keto aldehyde. The work-up should be performed at low temperatures before allowing the reaction to warm to room temperature to avoid over-oxidation or side reactions. Dimethyl sulfide (B99878) is another effective reducing agent[1].

  • Solvent Purity: The presence of impurities in the solvent can react with ozone, leading to lower efficiency. Always use dry, high-purity solvents.

Step 3: Intramolecular Condensation to form Enone Ester

Q3: The intramolecular condensation of the crude keto aldehyde is giving a low yield of the desired enone ester. What factors should I consider?

A3: The cyclization to the enone ester is typically acid-catalyzed.

  • Catalyst Activity: Toluene-p-sulphonic acid (p-TsOH) is commonly used as the catalyst in refluxing benzene. Ensure the catalyst is not deactivated. Using a freshly opened bottle or azeotropically drying the reaction mixture with a Dean-Stark trap can improve results.

  • Reaction Time and Temperature: The reaction should be monitored by TLC to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to decomposition of the product.

  • Purity of Starting Material: The crude keto aldehyde from the ozonolysis step should be used promptly. Impurities can interfere with the condensation reaction. A quick filtration through a short plug of silica (B1680970) gel might be beneficial, though this can sometimes lead to product loss.

Step 4: Hydrogenation of the Enone Ester

Q4: The hydrogenation of the enone ester is slow or incomplete. How can I improve the efficiency of this reduction?

A4: Catalytic hydrogenation requires an active catalyst and optimal reaction conditions.

  • Catalyst Quality: 5% Palladium on carbon (Pd/C) is an effective catalyst for this transformation. The catalyst should be of high quality and handled properly to avoid deactivation. Ensure the catalyst is not old or exposed to air for extended periods.

  • Hydrogen Pressure: The reaction is typically run under a hydrogen atmosphere. Ensure the system is properly sealed and purged with hydrogen. For less reactive substrates, increasing the hydrogen pressure might be necessary.

  • Solvent and Purity: The choice of solvent can influence the reaction rate. Solvents like ethanol (B145695) or ethyl acetate (B1210297) are commonly used. The substrate must be free of catalyst poisons such as sulfur-containing compounds.

Step 5: Methylation of the Keto Ester

Q5: I am getting a mixture of mono- and di-methylated products, or the reaction is not going to completion. How can I achieve selective mono-methylation?

A5: Selective mono-methylation of the keto ester requires precise control of the reaction conditions.

  • Base and Temperature: Using a strong, non-nucleophilic base like potassium hexamethyldisilazide (KHMDS) at low temperatures (-78 °C) is crucial for generating the enolate selectively.

  • Stoichiometry of Reagents: A large excess of methyl iodide (e.g., 6 equivalents) is used to ensure the reaction goes to completion quickly once the enolate is formed, minimizing the chance of equilibration and di-methylation. The addition of the base should be slow and controlled to maintain the low temperature.

  • Anhydrous Conditions: The reaction is highly sensitive to moisture. All glassware should be flame-dried, and solvents should be anhydrous.

Step 6 & 7: Diketone Formation and Wittig Reaction

Q6: The final Wittig reaction to form this compound has a low yield. What are the critical parameters for this step?

A6: The trapping of the non-enolizable 1,3-diketone intermediate with a Wittig reagent is a key step that can be challenging.

  • Formation of the Diketone: The diketone precursor is often generated in situ. Ensuring the complete conversion to the diketone before the addition of the Wittig reagent is important for a clean reaction.

  • Wittig Reagent Preparation and Reactivity: The Wittig reagent must be prepared under anhydrous conditions. The reactivity of the ylide is crucial, especially when reacting with a potentially sterically hindered diketone. For hindered ketones, more reactive, unstabilized ylides are often necessary.

  • Reaction Conditions: The temperature and reaction time should be carefully optimized. Some Wittig reactions require low temperatures to control selectivity, while others may need elevated temperatures to proceed at a reasonable rate.

  • Purification: The final product, this compound, is often purified by chromatography and then sublimation to obtain a high purity product[2]. Losses during purification can significantly impact the overall yield.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the total synthesis of this compound starting from (+)-camphor-10-sulphonic acid.

StepReactionReagentsReported Yield (%)Reference
1Formation of (+)-Methyl Campholenate1. KOH, ~400 °C 2. K₂CO₃, MeI, AcetoneNot specified
2Ozonolysis and Reductive Work-up1. O₃, MeOH-CH₂Cl₂, -78 °C 2. PPh₃Not specified
3Intramolecular Condensationp-TsOH, Benzene, refluxNot specified
4Hydrogenation of Enone Ester5% Pd/C, H₂Not specified
5Methylation of Keto EsterKHMDS, MeI (6 equiv.), -78 °CNot specified
6 & 7Conversion to this compoundWittig Reagent68% (for final step)[2]

Note: The yields for intermediate steps in the synthesis starting from (+)-camphor-10-sulphonic acid are not explicitly detailed in the provided search results. The 68% yield refers to the final conversion step in a different synthetic route, but is indicative of what might be achievable in a well-optimized final step.

Experimental Protocols

Protocol 1: Ozonolysis of (+)-Methyl Campholenate
  • Dissolve (+)-methyl campholenate in a mixture of methanol (B129727) and dichloromethane (B109758) (1:1) and cool the solution to -78 °C in a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction progress can be monitored by the disappearance of the starting material on TLC. The reaction is typically complete when a persistent blue color is observed, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • Add triphenylphosphine portion-wise at -78 °C and stir the reaction mixture for a few hours, allowing it to slowly warm to room temperature.

  • Remove the solvent under reduced pressure. The crude keto aldehyde is often used in the next step without further purification.

Protocol 2: Hydrogenation of the Enone Ester
  • Dissolve the enone ester in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 5% Palladium on carbon (typically 5-10 mol%).

  • Evacuate the reaction flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon is often sufficient for small-scale reactions) at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the hydrogenated product.

Signaling Pathways and Logical Relationships

Retrosynthetic Analysis of this compound

The following diagram illustrates a possible retrosynthetic analysis, breaking down the target molecule into simpler precursors.

Retrosynthesis Norpatchoulenol This compound Diketone 1,3-Diketone Intermediate Norpatchoulenol->Diketone Wittig Reaction KetoEster Keto Ester Diketone->KetoEster Dieckmann Condensation (analogy) EnoneEster Enone Ester KetoEster->EnoneEster Hydrogenation KetoAldehyde Keto Aldehyde EnoneEster->KetoAldehyde Intramolecular Aldol MethylCampholenate (+)-Methyl Campholenate KetoAldehyde->MethylCampholenate Ozonolysis CampholenicAcid (+)-Campholenic Acid MethylCampholenate->CampholenicAcid Esterification CamphorSulphonicAcid (+)-Camphor-10-sulphonic acid CampholenicAcid->CamphorSulphonicAcid Rearrangement

Caption: A retrosynthetic pathway for this compound.

References

Technical Support Center: Stereoselective Synthesis of (+)-Norpatchoulenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of (+)-Norpatchoulenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this complex synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound revolve around the construction of its compact tricyclo[5.3.1.0³⁸]undecane carbon skeleton, which features three contiguous quaternary centers. Key difficulties include:

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry of the multiple stereocenters is a significant hurdle.

  • Complexity: Syntheses are often lengthy and complex, requiring numerous steps which can lead to low overall yields.[1]

  • Key Intermediates: The formation and handling of specific key intermediates, such as non-enolizable 1,3-diketones, can be problematic.[2]

Q2: Which key reactions are commonly employed, and what are their associated challenges?

A2: Several key reactions are utilized, each with its own set of challenges:

  • Diels-Alder Reaction: Intramolecular Diels-Alder reactions are used to construct the bicyclic core.[1] A major challenge is controlling the facial selectivity to obtain the desired diastereomer.

  • Organocatalytic [4+2] Cycloaddition: This has been used to create the [2.2.2] bicyclic core with high diastereo- and enantioselectivity.[3][4][5] However, catalyst loading and reaction conditions must be precisely optimized.

  • Radical Denitration: Used for the removal of a nitro group, which can be a strategic element for stereocontrol.[3][4][5] Challenges include ensuring complete reaction and managing potentially hazardous reagents like tributyltin hydride.

  • Wittig Reaction: This has been employed to trap a non-enolizable 1,3-diketone intermediate.[2] The reactivity of the diketone and the stability of the Wittig reagent are critical factors.

Q3: Are there common purification challenges encountered during the synthesis?

A3: Yes, purification can be challenging due to the structural similarity of diastereomers and intermediates. Column chromatography is frequently required.[1][6] For complex mixtures, achieving baseline separation can be difficult, potentially leading to product loss and lower yields. The removal of certain reagents, such as tin-based compounds from radical reactions, also requires specific workup and purification procedures.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the [4+2] Cycloaddition Step
Potential Cause Recommended Solution
Suboptimal Catalyst Loading Titrate the catalyst loading (e.g., from 1 mol% to 10 mol%) to find the optimal concentration for stereocontrol.
Incorrect Solvent or Temperature Screen a variety of solvents and temperatures. Lower temperatures often favor higher selectivity.
Presence of Impurities in Starting Materials Ensure the purity of the dienophile and diene through techniques like distillation or recrystallization before use.
Inadequate Mixing For heterogeneous catalysts or viscous reaction mixtures, ensure efficient stirring to maintain homogeneity.
Problem 2: Incomplete Reaction or Low Yield in the Wittig Reaction with the 1,3-Diketone
Potential Cause Recommended Solution
Decomposition of the Wittig Reagent Prepare the Wittig reagent fresh before use and handle it under strictly anhydrous and inert conditions (e.g., under Argon or Nitrogen).
Low Reactivity of the Diketone The steric hindrance around the carbonyl groups can be an issue. Consider using a more reactive phosphonium (B103445) ylide or increasing the reaction temperature and time.
Side Reactions The presence of acidic protons can quench the ylide. Ensure the base used for deprotonation is strong enough and added at a low temperature.
Product Instability The product may be sensitive to the reaction or workup conditions. Analyze the crude reaction mixture to check for product formation and potential degradation.
Problem 3: Difficulty in Removing Tin-Based Impurities after Radical Denitration
Potential Cause Recommended Solution
Residual Tributyltin Hydride or Oxide Employ specific workup procedures designed to remove tin residues. This can include partitioning with hexane/acetonitrile, treatment with potassium fluoride (B91410) solution, or using specific tin-scavenging resins.
Co-elution during Chromatography Tin impurities can sometimes co-elute with the desired product. Modify the chromatography conditions (e.g., solvent system, gradient) or consider a different stationary phase.

Quantitative Data Summary

Reaction Step Reported Yield Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee) Reference
Organocatalytic [4+2] Cycloaddition61%20:194%[5]
Oxidative Carboxylation77%--[3][5]
Final Step to this compound68%--[1]

Experimental Protocols

Protocol 1: Organocatalytic [4+2] Cycloaddition

This protocol is adapted from the synthesis of a key intermediate for (-)-patchouli alcohol, which is also a precursor for norpatchoulenol.[5]

  • To a solution of the dienophile (1.0 eq) and the organocatalyst (5 mol%) in the chosen solvent, add the diene (1.2 eq) at room temperature.

  • Stir the reaction mixture for the specified time, monitoring the progress by TLC.

  • Upon completion, add DBU (0.3 equivalents) and continue stirring.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired bicyclic product.

Protocol 2: Trapping of a Non-enolizable 1,3-Diketone with a Wittig Reagent

This protocol is based on a key step in a total synthesis of this compound.[2]

  • Prepare the Wittig reagent by adding n-butyllithium to a suspension of the appropriate phosphonium salt in anhydrous THF at 0 °C under an inert atmosphere.

  • Stir the resulting ylide solution for 30 minutes at room temperature.

  • Cool the ylide solution to -78 °C and add a solution of the 1,3-diketone in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with CH₂Cl₂.

  • Dry the combined organic extracts, filter, and concentrate.

  • Purify the residue by chromatography on silica gel to yield the target compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_cycloaddition [4+2] Cycloaddition cluster_modification Core Modification cluster_final Final Steps start_diene Diene cycloaddition Organocatalytic Cycloaddition start_diene->cycloaddition start_dienophile Dienophile start_dienophile->cycloaddition denitration Radical Denitration cycloaddition->denitration Bicyclic Core Formation functional_group Functional Group Interconversion denitration->functional_group wittig Wittig Reaction functional_group->wittig final_product This compound wittig->final_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic start Low Yield in a Key Step? check_purity Are Starting Materials Pure? start->check_purity Yes check_conditions Are Reaction Conditions Optimal? start->check_conditions Purity OK purify Purify Starting Materials check_purity->purify No check_workup Is Workup/Purification Efficient? check_conditions->check_workup Conditions OK optimize Optimize: Temperature, Solvent, Catalyst check_conditions->optimize No modify_workup Modify Purification Protocol check_workup->modify_workup No purify->start optimize->start modify_workup->start

Caption: Troubleshooting decision tree for low yields.

References

Optimization of reaction conditions for norpatchoulenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for norpatchoulenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to norpatchoulenol?

A1: The two main synthetic strategies for norpatchoulenol are:

  • Intramolecular Diels-Alder Reaction: This approach involves the cyclization of a trisubstituted silyloxy derivative of cyclohexadienone.[1]

  • Oxidative Decarboxylation of Patchoulol Derivatives: This route starts from patchouli alcohol, which is oxidized to an acid-alcohol intermediate, followed by oxidative decarboxylation to yield norpatchoulenol.[2]

Q2: What factors influence the yield of the intramolecular Diels-Alder cyclization?

A2: The primary factor is temperature. The reaction can be carried out in either the liquid or gas phase. In the liquid phase, temperatures between 200°C and 300°C are typical, with a preferred range of 220-250°C to avoid lower yields at higher temperatures.[1] Gas-phase cyclization occurs at much higher temperatures, between 500°C and 800°C.[1]

Q3: What reagents are used for the oxidative decarboxylation of the acid-alcohol intermediate derived from patchoulol?

A3: Lead tetraacetate is a commonly employed reagent for the oxidative decarboxylation step.[2] The reaction can be catalyzed by cupric acetate (B1210297) and may be carried out in the presence of a base like pyridine (B92270).[2]

Q4: Can optically active norpatchoulenol be synthesized?

A4: Yes, the synthesis can be stereoselective. Using an optically active starting material in the intramolecular Diels-Alder route allows for the production of optically active (+)- or (-)-norpatchoulenol.[1] For instance, starting with the S-configuration of the trisubstituted silyl (B83357) compound will yield (+)-norpatchoulenol, which is the natural form.[1]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield in intramolecular Diels-Alder cyclization (liquid phase) Reaction temperature is too high.Optimize the temperature within the 220-250°C range. Higher temperatures can lead to degradation and lower yields.[1]
Reaction time is insufficient.For a reaction at approximately 230°C, a reaction time of about 12 hours is suggested.[1] Ensure the reaction proceeds to completion.
Side reactions during oxidative decarboxylation Reaction temperature is too high, leading to further oxidation of norpatchoulenol.The reaction should be carried out at the lowest possible temperature to avoid side-reactions. The temperature can range from ambient up to the reflux temperature of the solvent.[2]
Incorrect solvent choice.A variety of inert organic or polar coordinating solvents can be used, including benzene, chloroform, and pyridine. The choice of solvent can affect the reaction rate.[2]
Incomplete removal of the 2-keto function (Bamford-Stevens reaction) Issues with the formation or decomposition of the hydrazone derivative.Ensure the formation of the p-toluenesulphonylhydrazone is complete before proceeding with the decomposition step.[1]
Difficulty in purifying the final product Presence of unreacted starting materials or byproducts.Chromatography (e.g., on SiO2 with CH2Cl2) and sublimation can be effective purification methods.[1]

Experimental Protocols

Key Experiment 1: Intramolecular Diels-Alder Cyclization

This protocol describes the key cyclization step to form the core structure of norpatchoulenol.

Methodology:

  • The starting material, a trisubstituted silyloxy derivative of cyclohexadienone, is subjected to thermal cyclization.

  • Liquid Phase: The reaction is typically carried out at temperatures between 200°C and 300°C. The optimal temperature range is generally 220-250°C.[1]

  • Gas Phase: Alternatively, the cyclization can be performed in the gas phase at temperatures ranging from 500°C to 800°C in a quartz tube.[1]

Data Summary:

ParameterLiquid Phase ConditionGas Phase Condition
Temperature 220-250°C (preferred)500-800°C
Reaction Time ~12 hours at 230°C~0.5 seconds
Apparatus Standard reflux setupQuartz tube reactor
Key Experiment 2: Oxidative Decarboxylation

This protocol details the conversion of an acid-alcohol intermediate, derived from patchoulol, to norpatchoulenol.

Methodology:

  • To a solution of the acid-alcohol, cupric acetate, and pyridine in benzene, add lead tetraacetate.[2]

  • Heat the mixture under reflux for approximately 30 minutes.[2]

  • After cooling, quench the reaction with 1,2-propanediol.[2]

  • Extract the product with a suitable solvent like diethyl ether.[2]

  • Purify the crude product by chromatography on silica (B1680970) gel.[2]

Data Summary:

Reagent/ParameterMolar Ratio / Condition
Acid-alcohol 1 equivalent
Cupric acetate 0.4 equivalents
Pyridine 2.5 mL per 500 mg of acid-alcohol
Lead tetraacetate 1.6 equivalents
Solvent Benzene
Temperature Reflux
Reaction Time 30 minutes

Visualizations

Norpatchoulenol_Synthesis_Workflow_1 A 2,2,6-trimethylcyclohexa-2,4-dienone B Trisubstituted silyloxy cyclohexadiene intermediate A->B Reaction with 3-triethylsilyloxypentadienyl-lithium C Intramolecular Diels-Alder Cyclization B->C D Trisubstituted silyloxy methanonaphthalene C->D E Removal of silyl group D->E F Hydrogenation of 7,8-double bond E->F G Bamford-Stevens Reaction (removal of 2-keto function) F->G H Norpatchoulenol G->H

Caption: Synthetic workflow via Intramolecular Diels-Alder reaction.

Norpatchoulenol_Synthesis_Workflow_2 A Patchouli Alcohol B Oxidation A->B C Acid-alcohol intermediate B->C D Oxidative Decarboxylation (Lead tetraacetate) C->D E Norpatchoulenol D->E

Caption: Synthetic workflow starting from Patchouli Alcohol.

References

Technical Support Center: Overcoming Low Extraction and Isolation Efficiency of (+)-Norpatchoulenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the efficient recovery of (+)-Norpatchoulenol. This resource is designed for researchers, scientists, and professionals in drug development and fragrance industries who are facing challenges in obtaining this valuable sesquiterpenoid. Since this compound is a minor component of patchouli essential oil, achieving a high yield requires a multi-step approach focused on optimizing both the initial oil extraction and subsequent purification processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its efficient recovery important?

A1: this compound is a tricyclic terpenoid found in small quantities in patchouli (Pogostemon cablin) essential oil.[1] Despite its low concentration, it is considered a significant contributor to the characteristic rich, earthy, and woody aroma of high-quality patchouli oil. Its efficient recovery is crucial for its use as a high-value fragrance ingredient and for research into its potential biological activities.

Q2: What is the typical concentration of this compound in patchouli essential oil?

A2: The concentration of this compound in patchouli essential oil is highly variable, influenced by factors like plant genetics, geographical origin, cultivation conditions, and harvesting time.[2][3] On average, its concentration is reported to be around 1%, but can range significantly, from as low as 0.11% to as high as 5.72%.[4][5]

Q3: What are the primary challenges in obtaining pure this compound?

A3: The main challenges are twofold:

  • Low Initial Concentration: As a minor component, the total amount of this compound in the crude patchouli oil is inherently low.

  • Complex Separation: Patchouli oil is a complex mixture of structurally similar sesquiterpenoids, making the isolation of a single minor component like this compound difficult with standard chromatographic techniques.

Q4: Which initial extraction method for patchouli oil is best when targeting this compound?

A4: For isolating heat-sensitive minor components, Supercritical CO2 (SC-CO2) extraction is often preferred. It operates at lower temperatures than steam distillation, minimizing the risk of thermal degradation and preserving the integrity of the oil's profile.[6] Microwave-assisted hydrodistillation (MAHD) has also emerged as a more efficient alternative to traditional methods, offering higher yields in shorter times.[7]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the extraction and isolation workflow.

Problem Area 1: Low Yield of Crude Patchouli Oil

Q: My initial extraction of patchouli oil is yielding very little product. How can I improve this?

A: Low crude oil yield limits the starting material for this compound isolation. Consider the following factors:

  • Plant Material Pre-treatment: Fresh patchouli leaves yield significantly less oil than dried leaves. Proper drying is crucial. Air-drying in the shade is recommended to prevent the loss of volatile compounds. Grinding the dried leaves to a consistent, fine powder increases the surface area for more efficient extraction.[6]

  • Extraction Method Optimization: Traditional hydrodistillation can be lengthy and inefficient. Consider advanced methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can improve yield by enhancing solvent penetration and breaking down cell walls.

  • Solvent Selection (for solvent-based extraction): Ensure the solvent used has a high affinity for terpenoids. While hexane (B92381) is common, exploring other options may improve results.

Problem Area 2: Low Concentration of this compound in Crude Oil

Q: My GC-MS analysis shows a very low percentage of this compound in my extracted oil. What could be the cause?

A: The concentration of specific metabolites can be highly variable.

  • Source Material: The chemotype of the Pogostemon cablin plant is a primary factor.[2] Plants from different geographical regions can have vastly different chemical profiles.[3] It may be necessary to screen material from different sources to find one with a naturally higher concentration of this compound.

  • Harvesting Time: The age of the plant and the time of harvest can significantly impact the concentration of secondary metabolites. Experimenting with different harvest times may yield better results.[2]

  • Elicitation (Advanced Strategy): The production of secondary metabolites can sometimes be enhanced by applying controlled stress (elicitors) to the plant during cultivation, such as specific light conditions (e.g., UV light), temperature changes, or the application of natural signaling molecules.[8]

Problem Area 3: Difficulty Separating this compound from Other Components

Q: I am struggling to isolate this compound using standard silica (B1680970) gel column chromatography. The fractions are always impure.

A: Co-elution with other structurally similar sesquiterpenoids like patchouli alcohol, α-guaiene, and seychellene (B1217708) is a common problem. A multi-step purification strategy is required.

  • Initial Fractionation: Before fine separation, simplify the mixture. Use fractional distillation under a vacuum to separate the more volatile sesquiterpene hydrocarbons from the less volatile oxygenated sesquiterpenes (which include norpatchoulenol).[9][10] This enriches the target compound in one fraction.

  • Advanced Chromatographic Techniques: Standard column chromatography may not provide sufficient resolution. Consider these higher-resolution methods:

    • High-Performance Centrifugal Partition Chromatography (HPCPC): This is a liquid-liquid chromatography technique that is highly effective for separating components of essential oils with high purity and loading capacity.[11]

    • High-Performance Counter-Current Chromatography (HPCCC): Similar to HPCPC, this technique has been successfully used to isolate terpenoids from essential oils.[12]

  • Solvent System Optimization: Systematically test different solvent systems (mobile phases) in your chromatography setup to improve the separation (resolution) between this compound and its closest eluting neighbors.

Data Presentation

Table 1: Comparison of Key Extraction Methods for Patchouli Oil

Extraction MethodTypical Yield (%)AdvantagesDisadvantages
Steam Distillation 2.0 - 3.5Relatively low cost; well-established method.High temperatures can cause thermal degradation of sensitive compounds; long extraction times.[13]
Hydrodistillation 2.0 - 6.0Can produce high-quality oil; various modifications exist (e.g., microwave-assisted).Can be energy-intensive and time-consuming.[14]
Solvent Extraction (Soxhlet) 4.0 - 5.0High yield of total extractables.Risk of residual solvent in the final product; extracts non-volatile compounds as well.
Supercritical CO2 (SC-CO2) 5.0 - 12.5Excellent for heat-sensitive compounds; high purity; solvent-free product.High initial equipment cost; requires high pressure.[13]
Microwave-Assisted Hydrodistillation (MAHD) ~3.0 - 4.0Faster extraction times; lower energy consumption; potentially higher quality oil.[7]Requires specialized equipment.

Table 2: Reported Concentration of this compound in Pogostemon cablin Essential Oil

Reported ConcentrationSourceNotes
0.11% - 4.0% (Average ~1%)[5]Highlights the significant variability based on plant source and conditions.
5.72%[4]Demonstrates that specific chemotypes can have unusually high concentrations.

Experimental Protocols

Protocol 1: High-Quality Crude Oil Extraction via Supercritical CO2 (SC-CO2)

This protocol aims to produce a crude patchouli oil with minimal degradation, ideal for the subsequent isolation of this compound.

  • Preparation of Plant Material:

    • Air-dry mature patchouli leaves in the shade until brittle.

    • Grind the dried leaves into a fine powder (e.g., 20 mesh).

  • SC-CO2 Extraction Parameters:

    • Pressure: 15-20 MPa. Higher pressure generally increases the solvent power of CO2 and can improve yield.[13]

    • Temperature: 45-60 °C. A moderate temperature is chosen to preserve heat-sensitive compounds while ensuring good extraction efficiency.[13]

    • CO2 Flow Rate: 2-4 L/min (adjusted based on extractor volume).

    • Extraction Time: 60-120 minutes.

  • Procedure:

    • Load the ground patchouli leaves into the extraction vessel.

    • Pressurize the system with CO2 to the desired setpoint.

    • Heat the system to the target temperature.

    • Initiate CO2 flow through the vessel.

    • The extract-laden CO2 is passed into a separator vessel at a lower pressure and temperature, causing the oil to precipitate out.

    • Collect the crude patchouli oil from the separator.

  • Analysis:

    • Analyze a small sample of the crude oil via GC-MS to quantify the concentration of this compound and create a baseline for the purification process.

Protocol 2: General Workflow for Isolation of this compound by Multi-Stage Chromatography

This protocol provides a strategic workflow for purifying the target compound from the crude oil.

  • Step 1: Initial Fractionation (Vacuum Distillation)

    • Subject the crude patchouli oil to fractional distillation under reduced pressure.

    • Collect fractions based on boiling point ranges. This will separate the lighter sesquiterpene hydrocarbons (e.g., guaienes, patchoulenes) from the heavier, oxygenated sesquiterpenes (e.g., patchouli alcohol, norpatchoulenol).

    • Analyze each fraction by GC-MS to identify the one most enriched with this compound.

  • Step 2: Enrichment via Silica Gel Column Chromatography

    • Prepare a silica gel column with a non-polar solvent (e.g., n-hexane).

    • Load the this compound-enriched fraction onto the column.

    • Elute the column with a solvent gradient, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (B1210297) (e.g., from 1% to 20%).

    • Collect small fractions and monitor them using Thin Layer Chromatography (TLC) or GC-MS.

    • Pool the fractions that show the highest concentration and purity of this compound.

  • Step 3: Final Purification (Preparative Chromatography)

    • Subject the pooled, enriched fraction to a high-resolution technique such as High-Performance Centrifugal Partition Chromatography (HPCPC) or preparative HPLC.

    • For HPCPC: Develop a suitable biphasic solvent system (e.g., n-heptane/ethyl acetate/methanol/water) to achieve separation.

    • Inject the sample and collect the purified this compound fraction as it elutes.

    • Confirm the purity of the final product using analytical GC-MS and NMR.

Visualizations

Workflow for this compound Isolation

G cluster_0 Phase 1: Crude Oil Production cluster_1 Phase 2: Purification Plant Material Plant Material Pre-treatment Pre-treatment Plant Material->Pre-treatment Drying, Grinding Extraction Extraction Pre-treatment->Extraction SC-CO2, MAHD Fractionation Fractionation Extraction->Fractionation Crude Patchouli Oil Analysis Analysis Extraction->Analysis GC-MS Enrichment Enrichment Fractionation->Enrichment Oxygenated Fraction Fractionation->Analysis GC-MS Final Purification Final Purification Enrichment->Final Purification Enriched Fraction Enrichment->Analysis TLC, GC-MS Final Product This compound Final Purification->Final Product Final Product->Analysis Purity Check

Caption: Overall workflow for isolating this compound.

Simplified Sesquiterpenoid Biosynthesis Pathway

G cluster_products Sesquiterpenoid Skeletons Acetyl-CoA Acetyl-CoA MVA_Pathway Mevalonate (MVA) Pathway Acetyl-CoA->MVA_Pathway FPP Farnesyl Pyrophosphate (FPP) MVA_Pathway->FPP TPS Terpene Synthases (TPS) FPP->TPS Patchoulane Patchoulane TPS->Patchoulane Guaiene Guaiene TPS->Guaiene Seychellane Seychellane TPS->Seychellane Other Skeletons Other Skeletons TPS->Other Skeletons Final_Products Further Modification (e.g., Oxidation) Patchoulane->Final_Products Norpatchoulenol This compound Final_Products->Norpatchoulenol

References

Technical Support Center: Purification of Synthetic (+)-Norpatchoulenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of synthetic (+)-Norpatchoulenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this synthetic terpenoid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of synthetic this compound.

Issue 1: Poor separation of this compound from impurities during silica (B1680970) gel column chromatography.

Possible Causes:

  • Incorrect Solvent System: The polarity of the eluent may be too high, causing co-elution of this compound with impurities, or too low, resulting in poor migration from the baseline.

  • Sample Overloading: Applying too much crude product to the column can lead to broad, overlapping bands.

  • Column Inefficiency: Improperly packed columns with air bubbles or channels can result in poor separation.

  • Compound Degradation: this compound, like many terpenoids, can be sensitive to the acidic nature of silica gel, potentially leading to degradation or rearrangement products.[1]

Solutions:

  • Optimize the Solvent System:

    • TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems (e.g., gradients of hexane/ethyl acetate (B1210297) or dichloromethane (B109758)/ethyl acetate) to identify the optimal eluent for separation.[2]

    • Gradient Elution: Start with a low polarity solvent and gradually increase the polarity to improve the resolution of compounds with similar retention factors.[1]

  • Reduce Sample Load: Ensure the crude sample is loaded as a concentrated, narrow band at the top of the column.[1]

  • Proper Column Packing: Pack the column carefully to create a homogenous stationary phase, avoiding any cracks or air pockets.

  • Use Deactivated Silica Gel: If degradation is suspected, use silica gel that has been treated with a base (e.g., triethylamine) or consider an alternative stationary phase like neutral alumina.[1]

Issue 2: Presence of diastereomeric impurities that are difficult to separate.

Possible Causes:

  • The synthetic route may produce diastereomers of this compound that have very similar polarities, making them challenging to separate using standard chromatography.

Solutions:

  • High-Performance Liquid Chromatography (HPLC): Normal phase HPLC on silica gel can be effective for separating diastereomers.[3][4][5] Chiral HPLC columns can also be employed for challenging separations.[3]

  • Derivative Formation: Convert the alcohol to a diastereomeric ester using a chiral derivatizing agent. The resulting diastereomeric esters often have different physical properties, allowing for easier separation by chromatography. The ester can then be hydrolyzed to yield the pure enantiomer.[4][5]

  • Alternative Stationary Phases: Consider using different stationary phases such as pentafluorophenyl (PFP) or porous graphitic carbon columns, which can offer different selectivities for isomers.[3]

Issue 3: Low yield of purified this compound after sublimation.

Possible Causes:

  • Inadequate Vacuum: A poor vacuum will require higher temperatures for sublimation, which can lead to thermal decomposition of the product.

  • Incorrect Temperature: If the temperature is too low, the sublimation rate will be very slow. If it's too high, impurities may also sublime.

  • Inefficient Condensation: If the cold finger is not sufficiently cold, the gaseous this compound will not deposit efficiently.

Solutions:

  • Ensure a High Vacuum: Use a high-quality vacuum pump and ensure all connections in the sublimation apparatus are well-sealed.[6][7]

  • Optimize Temperature: Gradually increase the temperature until sublimation is observed, and then maintain that temperature.[8] The sublimation of this compound has been reported to be effective at 100-120°C.

  • Efficient Cooling: Use a coolant such as circulating cold water or a dry ice/acetone slurry in the cold finger to ensure efficient condensation of the sublimate.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in synthetic this compound?

A1: Common impurities can include unreacted starting materials, intermediates from the synthetic pathway (such as those from a Diels-Alder reaction), and side-products.[9][10][11][12][13] Depending on the specific synthesis, diastereomers or other stereoisomers of this compound may also be present.

Q2: What is a typical purification workflow for synthetic this compound?

A2: A common workflow involves initial purification by silica gel column chromatography followed by a final purification step of sublimation to obtain a high-purity product.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation.[2][14] Staining with a suitable reagent, such as p-anisaldehyde, can help visualize the terpenoid spots.[2] Fractions containing the pure compound can then be combined. For more detailed analysis, gas chromatography-mass spectrometry (GC-MS) can be used to identify the components in each fraction.[15][16][17][18]

Q4: Can I use recrystallization to purify this compound?

A4: Recrystallization is a potential purification method for solid compounds. The choice of solvent is crucial and should be determined experimentally.[19][20][21] A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvent pairs for terpenoids include ethanol/water and hexane/ethyl acetate.[22][23]

Q5: What are the expected physical properties of pure this compound?

A5: Pure this compound is a solid with a melting point in the range of 135-141°C. It is soluble in alcohol and insoluble in water.[6]

Data Presentation

Table 1: Physical Properties of this compound

PropertyValue
AppearanceColorless to pale yellow clear liquid (estimated)
Boiling Point275.00 to 276.00 °C @ 760.00 mm Hg (estimated)
Melting Point135-141 °C
SolubilitySoluble in alcohol, insoluble in water[6]

Table 2: Example Purification Data for Synthetic this compound

Purification StepStarting MaterialProductYieldPurity
Chromatography (SiO₂/CH₂Cl₂) and SublimationCrude reaction mixtureThis compound68%>95% (estimated)

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity, tapping the column gently to ensure even packing.

    • Add a layer of sand on top of the silica gel to prevent disturbance during solvent addition.

    • Equilibrate the column by passing several column volumes of the initial mobile phase through it.

  • Sample Loading:

    • Dissolve the crude synthetic this compound in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully apply the sample to the top of the column as a narrow band.

  • Elution:

    • Begin elution with the chosen solvent system (e.g., dichloromethane or a hexane/ethyl acetate gradient).

    • Collect fractions in test tubes.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure this compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure.

Protocol 2: Purification of this compound by Sublimation

  • Apparatus Setup:

    • Place the crude this compound obtained from chromatography into the bottom of a sublimation apparatus.

    • Insert the cold finger and ensure it is properly sealed.

    • Connect the apparatus to a high-vacuum line and a source of coolant for the cold finger.

  • Sublimation:

    • Begin cooling the cold finger with circulating cold water or a dry ice/acetone bath.

    • Evacuate the apparatus to a high vacuum.

    • Gently heat the bottom of the apparatus using a heating mantle or oil bath to 100-120°C.

  • Collection:

    • Pure this compound will sublime and deposit as crystals on the cold finger.

    • Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature.

    • Carefully vent the apparatus and remove the cold finger.

    • Scrape the purified crystals from the cold finger onto a clean, dry surface.

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Crude Crude Synthetic This compound Column Silica Gel Column Chromatography Crude->Column Initial Purification Sublimation Sublimation Column->Sublimation Final Purification Pure Pure this compound (>95%) Sublimation->Pure Final Product

Caption: A typical workflow for the purification of synthetic this compound.

Troubleshooting_Chromatography Problem Poor Separation in Column Chromatography Cause1 Incorrect Solvent System Problem->Cause1 Cause2 Sample Overloading Problem->Cause2 Cause3 Compound Degradation Problem->Cause3 Solution1 Optimize Eluent (via TLC/Gradient) Cause1->Solution1 Solution2 Reduce Sample Load Cause2->Solution2 Solution3 Use Deactivated Silica or Alumina Cause3->Solution3

Caption: Troubleshooting guide for common column chromatography issues.

References

Troubleshooting low yields in the oxidative decarboxylation of patchoulol derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the oxidative decarboxylation of patchoulol derivatives, a key transformation in the synthesis of valuable fragrance compounds and pharmaceutical intermediates.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields or failed reactions during the oxidative decarboxylation of patchoulol derivatives.

Issue Possible Cause Recommended Solution
Low or No Conversion of Starting Material 1. Inactive Lead Tetraacetate (LTA): LTA is moisture-sensitive and can decompose over time.• Use freshly opened or properly stored LTA. • It is advisable to use LTA directly from a freshly opened container.[1] • Store LTA in a desiccator over a suitable drying agent.
2. Insufficient Reaction Temperature: The reaction rate is temperature-dependent.• While it is crucial to avoid unnecessarily high temperatures, the reaction may require gentle heating to proceed at a reasonable rate.[2] • Consider gradually increasing the temperature while monitoring the reaction progress by TLC.
3. Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and outcome.[2][3]Benzene (B151609) and pyridine (B92270) are commonly used solvents for this reaction.[2] • If the reaction is sluggish in a non-polar solvent like benzene, a coordinating solvent such as pyridine may accelerate the reaction.[2]
Formation of Multiple Products/Side Reactions 1. Over-oxidation of the Product: The desired product, nor-patchoulenol, can be further oxidized under the reaction conditions.[2]• Conduct the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[2] • Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
2. Formation of Alkenes and Acetate (B1210297) Esters: The intermediate carbocation can undergo elimination to form alkenes or be trapped by acetate to form acetate esters.[3]• The use of a cupric acetate catalyst can favor the formation of the desired alkene product.[2] • The choice of solvent can also influence the product distribution.[3]
3. Fragmentation of the Patchoulol Skeleton: The reaction of patchouli alcohol with lead tetra-acetate can lead to a regiospecific fragmentation, forming a cyclo-octanone derivative.[4]• Ensure that the starting material is the desired carboxylic acid derivative and not unreacted patchoulol. • Careful control of reaction conditions, particularly temperature, can minimize fragmentation pathways.[2]
Difficult Product Isolation 1. Emulsion Formation During Workup: The presence of lead salts can lead to the formation of emulsions during aqueous workup.• The addition of a small amount of 1,2-propanediol after the reaction can help to quench excess LTA and may reduce emulsion formation.[2] • Use a larger volume of solvent for extraction and consider filtration through a pad of celite to break up emulsions.
2. Co-elution of Products During Chromatography: The desired product and side products may have similar polarities, making chromatographic separation challenging.• Utilize a high-resolution silica (B1680970) gel for chromatography. • Employ a gradient elution system with a mixture of non-polar and polar solvents (e.g., hexane (B92381)/ethyl acetate) to achieve better separation.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the oxidative decarboxylation of a tertiary carboxylic acid using lead tetraacetate?

A1: The reaction is believed to proceed through the formation of a lead(IV) carboxylate intermediate. Homolytic cleavage of the O-Pb bond generates a carboxyl radical, which then loses carbon dioxide to form a tertiary alkyl radical. This radical can then be oxidized by another equivalent of lead(IV) to a carbocation. The carbocation can then eliminate a proton to form an alkene or be trapped by a nucleophile, such as an acetate ion, to form an ester.

Q2: Why is cupric acetate sometimes used as a catalyst in this reaction?

A2: The addition of a catalytic amount of cupric acetate can influence the product distribution, often favoring the formation of the alkene product over the acetate ester.[2]

Q3: What are some suitable solvents for this reaction?

A3: A range of inert organic solvents can be used. Non-polar aprotic solvents like benzene and chlorobenzene (B131634) are common choices.[2] Polar coordinating solvents such as pyridine, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF) can also be employed and may accelerate the reaction.[2]

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) should be chosen to achieve good separation between the starting material, the desired product, and any major side products.

Q5: Are there any safety precautions I should be aware of when working with lead tetraacetate?

A5: Yes, lead tetraacetate is a toxic heavy metal compound and should be handled with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All manipulations should be performed in a well-ventilated fume hood.

Experimental Protocol: Oxidative Decarboxylation of Patchoulol-derived Carboxylic Acid to Nor-patchoulenol

This protocol is adapted from the procedure described in US Patent 4,117,245 A for the synthesis of nor-patchoulenol.[2]

Materials:

  • Patchoulol-derived carboxylic acid (acid-alcohol of formula II in the patent)

  • Lead tetraacetate (LTA)

  • Cupric acetate (catalyst)

  • Pyridine (solvent)

  • 1,2-Propanediol

  • Ethyl ether

  • Silica gel for chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the patchoulol-derived carboxylic acid in pyridine.

  • Add a catalytic amount of cupric acetate to the solution.

  • While stirring, add lead tetraacetate to the mixture.

  • Heat the reaction mixture to reflux for 30 minutes. Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Add 1,2-propanediol to quench any unreacted lead tetraacetate.

  • Extract the reaction mixture with ethyl ether.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product as an oil.

  • Purify the crude product by chromatography on silica gel to yield pure nor-patchoulenol.

Yield Data:

The following table summarizes the reported yield from the patent. The exact starting quantity of the carboxylic acid was not specified, but it was derived from 1-2 g of patchoulol.

Starting MaterialProductYield (mass)Estimated Yield (%)
Patchoulol-derived carboxylic acidNor-patchoulenol300 mg~15-30% (estimated from initial patchoulol amount)

Visualizations

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve Starting Material in Pyridine add_cat Add Cupric Acetate start->add_cat add_lta Add Lead Tetraacetate add_cat->add_lta reflux Reflux for 30 min add_lta->reflux cool Cool to RT reflux->cool quench Quench with 1,2-Propanediol cool->quench extract Extract with Ethyl Ether quench->extract wash_dry Wash and Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate chromatography Silica Gel Chromatography concentrate->chromatography product Pure Nor-patchoulenol chromatography->product

Troubleshooting_Flow cluster_conversion Conversion Issues cluster_side_products Side Product Formation cluster_isolation Isolation Problems start Low Yield? check_lta Check LTA Activity start->check_lta No/Low Conversion lower_temp Lower Temperature start->lower_temp Multiple Products workup_mod Modify Workup start->workup_mod Difficult Isolation inc_temp Increase Temperature check_lta->inc_temp change_solvent Change Solvent inc_temp->change_solvent use_cu_cat Use Cu(OAc)2 Catalyst lower_temp->use_cu_cat check_sm Verify Starting Material use_cu_cat->check_sm optimize_chrom Optimize Chromatography workup_mod->optimize_chrom

References

Technical Support Center: Optimizing Hydrodistillation for Norpatchoulenol Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the hydrodistillation of patchouli (Pogostemon cablin) to maximize the recovery of norpatchoulenol and other key constituents.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is norpatchoulenol and what is its significance? A1: Norpatchoulenol is a naturally occurring sesquiterpenoid compound found in patchouli oil.[1][2] While patchouli alcohol is the most abundant component that determines the oil's primary character, minor components like norpatchoulenol contribute to the oil's unique aromatic profile and commercial value.[1] Its recovery is often a marker of a well-optimized, full-spectrum extraction process.

Q2: What is hydrodistillation and how does it differ from steam distillation? A2: Hydrodistillation is an extraction method where the plant material is fully submerged in boiling water to release its volatile essential oils.[3][4][5] The resulting mixture of steam and oil vapor is then condensed and collected.[5] In contrast, steam distillation passes steam through the plant material without submerging it.[6] While both methods are effective, hydrodistillation can be simpler to set up in a laboratory environment and may offer higher recovery for certain compounds, though it carries a risk of hydrolysis if the extraction time is too long.[6][7][8]

Q3: What are the most critical parameters to control for maximizing norpatchoulenol recovery? A3: The key parameters influencing the yield and quality of patchouli oil, and by extension norpatchoulenol, are the pre-treatment of the plant material (drying and particle size), the duration of distillation, and the ratio of plant material to water.[1][9][10][11] Optimizing these factors prevents the degradation of thermally sensitive compounds and ensures efficient extraction.

Q4: Should I use fresh or dried patchouli leaves for hydrodistillation? A4: Dried patchouli leaves are strongly recommended. The drying process reduces the water content within the plant's oil glands, which facilitates easier and more efficient extraction of the essential oil.[12][13] Studies have shown that drying the herb to an optimal moisture content significantly increases oil recovery.[14]

Section 2: Troubleshooting Guide

Q1: I am not collecting any essential oil in my Clevenger apparatus. What could be the problem? A1: This is a common issue that can stem from several factors:

  • Plant Material Condition: The plant material may be too dry, preventing steam from effectively releasing the oils, or you may be using an insufficient quantity of herb to produce a visible yield.[15]

  • Apparatus Setup: Ensure your cooling system is functioning correctly with a continuous flow of cold water to condense the vapor. An inefficient condenser will result in the loss of volatile compounds.[16]

  • Boiling Intensity: The boiling should be steady and gentle. Overly vigorous boiling can cause splashing and inconsistent steam production, while insufficient boiling will not generate enough steam to carry the oil over.[16]

  • Emulsion Formation: Sometimes, the oil and water do not separate clearly, forming an emulsion (a cloudy hydrosol).[16] If this occurs, you may need to employ secondary separation techniques like solvent extraction with a non-polar solvent (e.g., hexane) followed by evaporation.[16][17]

Q2: My overall oil yield is very low. How can I improve it? A2: Low yield is typically a result of suboptimal extraction parameters. Consider the following adjustments:

  • Increase Distillation Time: The extraction of heavier sesquiterpenes, like those in patchouli oil, requires time. Many studies report optimal distillation times between 6 and 10 hours.[13][18][19] Extending the duration may increase your yield, but be aware that excessive time can lead to degradation.[20]

  • Optimize Particle Size: Grinding the dried leaves increases the surface area available for extraction, which can significantly improve oil recovery.[19] However, grinding too finely can cause the material to clump together and impede steam flow, so a coarse powder is often ideal.[21]

  • Check Plant Material Moisture: As mentioned in the FAQ, the moisture content is critical. The highest oil recovery is often achieved when the herb is dried to around 15% moisture content.[14] If the material is too fresh (high moisture), the yield will be lower.[14]

Q3: The chemical profile of my extracted oil is inconsistent or differs from published results. Why is this happening? A3: Variations in chemical composition are common and can be attributed to several factors:

  • Hydrolysis: During hydrodistillation, prolonged contact between the essential oil components and boiling water can cause hydrolysis, particularly of esters, which alters the final chemical profile.[8]

  • Thermal Degradation: Essential oils contain thermally sensitive compounds. Excessively high temperatures or prolonged exposure to heat can cause decomposition of key molecules.[8]

  • Plant Material Variability: The chemical composition of patchouli can vary significantly based on its geographical origin, cultivation conditions, fertilization, and the time of harvest.[10][22][23] The age of the leaves at harvest also plays a crucial role.[2]

Section 3: Experimental Protocols

Protocol 1: Standard Hydrodistillation of Patchouli Leaves

This protocol outlines a standard procedure for extracting essential oil from dried patchouli leaves using a Clevenger-type apparatus.

1. Plant Material Preparation:

  • Air-dry fresh patchouli leaves in a shaded, well-ventilated area for several days until they are crisp. The optimal drying time is often around 32 hours.[12] The target moisture content should be approximately 15-20%.[13][14]
  • Coarsely grind the dried leaves. A particle size of around 4 mm has been shown to be effective.[24] Avoid creating a fine powder to prevent clumping.

2. Hydrodistillation Procedure:

  • Place a known quantity of the ground plant material (e.g., 100 g) into a round-bottom flask (e.g., 2 L).
  • Add distilled water to the flask. A common plant material-to-water ratio is 1:10 (w/v), so for 100 g of material, add 1000 mL of water.[25] Ensure the material is fully submerged.
  • Set up the Clevenger-type apparatus, ensuring all glass joints are properly sealed.
  • Connect the condenser to a cold water supply, ensuring a steady flow.
  • Heat the flask using a heating mantle to bring the water to a boil. Maintain a gentle, consistent boiling rate.
  • Continue the distillation for a set period. An extraction time of 6-8 hours is recommended for optimal recovery of patchouli oil.[13]
  • During distillation, the condensed water and essential oil will collect in the graduated tube of the Clevenger apparatus. The oil, being less dense, will float on top of the water.

3. Oil Collection and Storage:

  • Once the distillation is complete, turn off the heat and allow the apparatus to cool completely.
  • Carefully drain the water layer (hydrosol) from the Clevenger arm and collect the separated essential oil.
  • To remove any residual water, add a small amount of anhydrous sodium sulfate (B86663) to the collected oil, let it sit for a few minutes, and then separate the oil via decantation or filtration.
  • Store the final oil in a sealed, airtight amber glass vial at a low temperature (e.g., 4°C) to prevent degradation.

Section 4: Data Presentation & Visualizations

Quantitative Data Summary

The following tables summarize the impact of key parameters on patchouli oil yield based on data from various studies.

Table 1: Effect of Distillation Time on Patchouli Oil Yield and Composition

Distillation Time (hours) Yield (%) Patchouli Alcohol (%) Specific Gravity Refractive Index Source(s)
4 - - - - [18]
6 - - - - [18]
8 - - - - [18]

| 10 | 2.23 | 36.68 | 0.973 | 1.514 |[18][20] |

Table 2: Effect of Plant Material Moisture Content on Oil Recovery

Moisture Content (%) Oil Recovery (%) Source(s)
30 1.46 [14]
25 1.49 [14]
20 1.74 [14]
15 1.95 [14]

| 10 | 1.89 |[14] |

Diagrams

G cluster_prep Phase 1: Material Preparation cluster_extraction Phase 2: Hydrodistillation cluster_collection Phase 3: Product Recovery Harvest Harvest Patchouli Leaves Drying Air-Dry to ~15% Moisture Harvest->Drying Grinding Coarse Grinding Drying->Grinding Setup Setup Clevenger Apparatus (Material + Water) Grinding->Setup Distill Heat & Distill (6-8 hours) Setup->Distill Condense Condense Vapor Distill->Condense Separate Separate Oil & Hydrosol Condense->Separate Dehydrate Dehydrate Oil (Anhydrous Na₂SO₄) Separate->Dehydrate Store Store Oil at 4°C Dehydrate->Store

Caption: Experimental workflow for hydrodistillation.

G Outcome Norpatchoulenol Recovery & Quality Time Distillation Time Time->Outcome Optimal duration increases yield Excessive duration causes degradation Moisture Drying Level (Moisture %) Moisture->Outcome Optimal drying (~15%) maximizes yield Size Particle Size Size->Outcome Smaller particles increase surface area Too fine can cause clumping Ratio Material:Water Ratio Ratio->Outcome Affects extraction efficiency Prevents overheating

Caption: Key parameters influencing norpatchoulenol recovery.

References

Technical Support Center: Gas Chromatography (GC) Analysis of (+)-Norpatchoulenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on enhancing the resolution of (+)-Norpatchoulenol in complex mixtures, such as patchouli essential oil, by Gas Chromatography (GC). Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to assist you in your analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its resolution in GC challenging?

A1: this compound is a sesquiterpenoid alcohol found in patchouli oil. Its resolution by GC is challenging due to the complexity of the oil, which contains a large number of structurally similar sesquiterpenes. These isomers and related compounds often have very close boiling points and polarities, leading to co-elution on standard GC columns.

Q2: What type of GC column is best suited for separating this compound?

A2: For separating polar sesquiterpenoid alcohols like this compound from other components in patchouli oil, a polar stationary phase is recommended. Columns with a polyethylene (B3416737) glycol (PEG) phase, often referred to as "WAX" columns, are a good choice. For separating the enantiomers, a chiral stationary phase, such as one based on derivatized cyclodextrins, is necessary.[1]

Q3: Can I improve the resolution of this compound without changing the column?

A3: Yes, optimizing the GC method parameters can significantly improve resolution. Key parameters to adjust include the oven temperature program, carrier gas flow rate, and injection parameters. A slower temperature ramp rate can often enhance the separation of closely eluting compounds.

Q4: What are the typical compounds that may co-elute with this compound?

A4: In a complex mixture like patchouli oil, this compound may co-elute with other sesquiterpenoid alcohols or hydrocarbons with similar retention characteristics. Potential co-eluents include isomers of norpatchoulenol, patchouli alcohol, and other sesquiterpenes with similar polarity and boiling points.

Q5: Is derivatization a viable option to enhance the resolution of this compound?

A5: Yes, derivatization can be an effective strategy. Converting the alcohol functional group of this compound to a less polar silyl (B83357) ether, for example, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), can improve peak shape, reduce tailing, and potentially alter its elution position relative to interfering compounds, thereby improving resolution.

Troubleshooting Guide

This guide addresses common issues encountered during the GC analysis of this compound and provides systematic solutions.

Issue 1: Poor Resolution / Co-elution of Peaks

Symptoms:

  • Broad, overlapping peaks in the region where this compound is expected to elute.

  • Inability to accurately quantify this compound due to peak overlap.

Possible Causes & Solutions:

Possible CauseSuggested Remedy
Inappropriate Stationary Phase The column's stationary phase may not have the correct polarity to resolve this compound from other components. Solution: Switch to a more polar column, such as a WAX (polyethylene glycol) phase, which will provide different selectivity for polar analytes like alcohols.
Suboptimal Temperature Program A fast temperature ramp can lead to insufficient separation of compounds with close boiling points. Solution: Optimize the oven temperature program. Try a slower ramp rate (e.g., 2-5 °C/min) through the elution range of the sesquiterpenoids. You can also add an isothermal hold at a temperature just below the elution of the target peaks to improve separation.[2]
Incorrect Carrier Gas Flow Rate A flow rate that is too high or too low can decrease column efficiency. Solution: Determine the optimal flow rate for your column and carrier gas (Helium or Hydrogen). This information is typically provided by the column manufacturer.
Column Overload Injecting too concentrated a sample can lead to broad, asymmetric peaks. Solution: Dilute your sample and reinject. If sensitivity is an issue, consider using a column with a thicker stationary phase film or a wider internal diameter.
Issue 2: Peak Tailing

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

Possible Causes & Solutions:

Possible CauseSuggested Remedy
Active Sites in the System Free silanol (B1196071) groups in the injector liner, on the column, or in the detector can interact with polar analytes like alcohols, causing tailing. Solution: Use a deactivated injector liner. If the column is old, it may have become active; trimming the first few centimeters or replacing the column may be necessary.
Sample-Solvent Mismatch A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion. Solution: Ensure your sample is dissolved in a solvent that is compatible with your stationary phase.
Compound-Specific Interactions Alcohols can be prone to tailing. Solution: Consider derivatization (e.g., silylation) to block the active hydroxyl group, which can significantly improve peak shape.

Data Presentation

The following table summarizes the typical elution order and approximate retention time ranges for key compounds in patchouli oil on a standard non-polar (DB-5 type) and a polar (WAX type) GC column. Please note that actual retention times will vary depending on the specific instrument, column dimensions, and analytical conditions.

CompoundCompound TypeTypical Elution on Non-Polar Column (e.g., DB-5)Typical Elution on Polar Column (e.g., WAX)
α-GuaieneSesquiterpene HydrocarbonEarly ElutingEarly Eluting
SeychelleneSesquiterpene HydrocarbonEarly ElutingEarly Eluting
α-PatchouleneSesquiterpene HydrocarbonEarly ElutingEarly Eluting
β-PatchouleneSesquiterpene HydrocarbonEarly ElutingEarly Eluting
β-CaryophylleneSesquiterpene HydrocarbonMid ElutingMid Eluting
This compound Sesquiterpenoid Alcohol Late Eluting Earlier than on non-polar, better separation from hydrocarbons
Patchouli AlcoholSesquiterpenoid AlcoholLate ElutingEarlier than on non-polar, well-separated from hydrocarbons

Experimental Protocols

Protocol 1: Standard GC-MS Analysis of Patchouli Oil

This protocol provides a starting point for the analysis of this compound in patchouli oil.

  • Sample Preparation:

    • Dilute the patchouli oil sample to 1% (v/v) in a suitable solvent such as hexane (B92381) or ethanol.

  • GC-MS Parameters:

    • GC System: Agilent 7890A GC or equivalent.

    • Column:

      • Option A (Polar): DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Option B (Non-polar): DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector:

      • Temperature: 250 °C.

      • Injection Volume: 1 µL.

      • Mode: Split (split ratio 50:1).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 240 °C at 3 °C/min.

      • Hold at 240 °C for 5 minutes.

    • MS Detector:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Mass Range: m/z 40-400.

Protocol 2: Derivatization for Improved Peak Shape

This protocol describes the silylation of this compound to improve its chromatographic behavior.

  • Reagents:

    • Patchouli oil sample.

    • Pyridine (anhydrous).

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Procedure:

    • In a 2 mL autosampler vial, add 10 µL of the patchouli oil sample.

    • Add 100 µL of anhydrous pyridine.

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial and vortex briefly.

    • Heat the vial at 60 °C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

  • GC-MS Analysis:

    • Use the same GC-MS parameters as in Protocol 1. The derivatized compounds will have different retention times.

Visualizations

experimental_workflow Experimental Workflow for GC Analysis of this compound cluster_sample_prep Sample Preparation cluster_gc_analysis GC Analysis cluster_data_analysis Data Analysis start Patchouli Oil Sample dilution Dilute 1% in Hexane/Ethanol start->dilution derivatization Optional: Derivatization (Silylation) dilution->derivatization injection Inject 1 µL into GC dilution->injection derivatization->injection separation GC Separation (Polar or Non-polar column) injection->separation detection MS Detection separation->detection data_processing Data Processing detection->data_processing identification Peak Identification data_processing->identification quantification Quantification identification->quantification

Caption: Workflow for the GC analysis of this compound.

troubleshooting_logic Troubleshooting Logic for Poor Resolution cluster_method_optimization Method Optimization cluster_column_selection Column Selection cluster_derivatization Chemical Modification start Poor Resolution / Co-elution temp_program Optimize Temperature Program (slower ramp) start->temp_program change_column Switch to a Polar Column (e.g., WAX) start->change_column If method optimization is insufficient derivatize Derivatize Sample (Silylation) start->derivatize For persistent issues with polar compounds flow_rate Optimize Carrier Gas Flow Rate temp_program->flow_rate injection_vol Reduce Injection Volume flow_rate->injection_vol end Improved Resolution injection_vol->end change_column->end derivatize->end

Caption: Troubleshooting workflow for co-eluting peaks.

References

Technical Support Center: (+)-Norpatchoulenol Stability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the stability of (+)-Norpatchoulenol during storage and analysis. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Storage & Handling

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored at 2°C - 8°C in a tightly sealed container, protected from light and heat.[1][2] Improper storage can lead to degradation and affect the purity of the compound.

Q2: I left my sample of this compound at room temperature for an extended period. Is it still viable?

A2: Sesquiterpenoids, the class of compounds this compound belongs to, can be susceptible to degradation at elevated temperatures.[3] We recommend performing a purity analysis (e.g., by HPLC or GC-MS) to assess the integrity of the compound before use. Compare the results to the certificate of analysis provided with the product.

Q3: Should I be concerned about the stability of this compound in different solvents?

A3: Yes, solvent choice can impact stability, especially for prolonged storage of solutions. Some sesquiterpene lactones have shown instability in ethanol, leading to the formation of adducts over time.[3] For analytical purposes, prepare solutions fresh in a high-purity, appropriate solvent. If storing solutions, a stability study in the selected solvent is advised. This compound is soluble in alcohol.[4]

Sample Preparation & Analysis

Q4: My analytical results (HPLC/GC-MS) for this compound are inconsistent. What could be the cause?

A4: Inconsistent results can stem from several factors related to sample degradation or analytical methodology. Consider the following:

  • On-instrument degradation: High temperatures in the GC inlet can potentially cause degradation of thermally labile compounds.

  • pH sensitivity: Sesquiterpenoids can be sensitive to pH. Ensure the pH of your mobile phase (for HPLC) or sample matrix is controlled and consistent. Studies on other sesquiterpenes have shown instability at neutral to alkaline pH (pH 7.4).[5]

  • Oxidation: Exposure to air can lead to oxidation. Ensure samples are handled promptly and consider using amber vials to minimize light exposure, which can catalyze oxidation.

  • Instrumental issues: Common HPLC or GC issues like leaks, column degradation, or inconsistent flow rates can also lead to variability.[6][7][8][9]

Q5: I am observing unexpected peaks in my chromatogram when analyzing this compound. What are they?

A5: Unexpected peaks could be impurities from the original sample, degradation products, or artifacts from the analytical system. To identify the source:

  • Analyze a blank injection (solvent only) to rule out system contamination or ghost peaks.[6]

  • Review the certificate of analysis to check for known impurities.

  • Perform a forced degradation study (see experimental protocols below) to intentionally degrade the sample. This can help identify potential degradation products that may be forming under your experimental or storage conditions.[10][11][12]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[10][12] The following is a general protocol that can be adapted for this compound.

Objective: To investigate the degradation of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Materials:

  • This compound

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC or GC-MS system

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the stock solution in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines) for a specified duration.

  • Sample Analysis: After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration and analyze by a suitable stability-indicating method (e.g., HPLC-UV or GC-MS).

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an untreated control sample. Calculate the percentage degradation and identify any major degradation products.

Table 1: Example Data Summary from Forced Degradation Study

Stress ConditionIncubation Time (hours)Incubation Temperature (°C)% Degradation of this compoundNumber of Major Degradation Products
0.1 M HCl2460Data to be filledData to be filled
0.1 M NaOH2460Data to be filledData to be filled
3% H₂O₂24Room TempData to be filledData to be filled
Thermal4880Data to be filledData to be filled
PhotolyticSpecify durationSpecify conditionsData to be filledData to be filled

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare 1 mg/mL Stock Solution of this compound in Methanol acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (80°C) stock->thermal Expose to photo Photolytic (UV/Vis Light) stock->photo Expose to neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize analyze Analyze all samples by Stability-Indicating Method (e.g., HPLC, GC-MS) oxidation->analyze thermal->analyze photo->analyze neutralize->analyze compare Compare to Control and Quantify Degradation analyze->compare

Caption: Workflow for a forced degradation study of this compound.

Troubleshooting_Logic cluster_investigation Initial Checks cluster_diagnosis Problem Diagnosis cluster_action Corrective Actions start Inconsistent Analytical Results or Unexpected Peaks check_blank Analyze Solvent Blank start->check_blank check_coa Review Certificate of Analysis start->check_coa check_instrument Verify Instrument Performance (e.g., system suitability) start->check_instrument is_system System Contamination? check_blank->is_system is_impurity Known Impurity? check_coa->is_impurity is_degradation Sample Degradation? check_instrument->is_degradation is_system->is_impurity No clean_system Clean Instrument is_system->clean_system Yes is_impurity->is_degradation No modify_method Modify Separation Method is_impurity->modify_method Yes forced_degradation Perform Forced Degradation Study is_degradation->forced_degradation Yes control_storage Implement Strict Storage & Handling Controls forced_degradation->control_storage

Caption: Troubleshooting logic for analytical issues with this compound.

References

Minimizing by-product formation in the synthesis of norpatchoulenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-product formation during the synthesis of norpatchoulenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to norpatchoulenol?

A1: The two main synthetic strategies for norpatchoulenol are the oxidative decarboxylation of a patchoulol-derived carboxylic acid and an intramolecular Diels-Alder reaction of a silyloxy cyclohexadienone derivative.

Q2: What is the most common challenge in norpatchoulenol synthesis?

A2: The primary challenge is minimizing the formation of by-products that can complicate purification and reduce the overall yield of the desired norpatchoulenol. The nature of these by-products depends on the chosen synthetic route.

Q3: How critical is temperature control in these syntheses?

A3: Temperature control is highly critical for both major synthetic routes. In the oxidative decarboxylation pathway, higher temperatures can lead to over-oxidation and other side reactions.[1] For the intramolecular Diels-Alder reaction, elevated temperatures can result in lower yields due to the reversibility of the reaction.[2]

Troubleshooting Guides

This section provides structured guidance for addressing common issues encountered during the synthesis of norpatchoulenol.

Route 1: Oxidative Decarboxylation of Patchoulol-Derived Carboxylic Acid

This route involves the use of lead tetraacetate to effect the decarboxylation of a carboxylic acid precursor derived from patchoulol.

Issue 1: Low Yield of Norpatchoulenol and Formation of Multiple By-products

  • Possible Cause 1: Reaction Temperature is Too High.

    • Troubleshooting: The reaction should be conducted at the lowest possible temperature to prevent side reactions, such as the further oxidation of the norpatchoulenol product.[1] It is advisable to start at ambient temperature and only gently heat if the reaction is too slow.

  • Possible Cause 2: Unwanted Side Reactions Mediated by Reagents.

    • Troubleshooting: The choice of catalyst can influence by-product formation. For instance, the presence of cupric acetate (B1210297) can promote the formation of alkene by-products.[3] If alkene formation is a significant issue, consider running the reaction in the absence of a copper catalyst or screening other catalysts. The use of a base, such as pyridine (B92270), can also influence the reaction rate and selectivity.[1]

  • Possible Cause 3: Degradation of Starting Material or Product.

    • Troubleshooting: Ensure all reagents and solvents are pure and dry. The presence of water can lead to the hydrolysis of lead tetraacetate. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation from atmospheric oxygen.

Issue 2: Significant Formation of an Alkene By-product

  • Possible Cause: Presence of a Copper(II) Catalyst.

    • Troubleshooting: As mentioned, copper(II) salts can favor the formation of alkenes.[3] Omitting the copper catalyst may reduce the formation of this by-product, though it might affect the overall reaction rate.

Issue 3: Formation of an Acetate Ester By-product

  • Possible Cause: Trapping of a Carbocation Intermediate.

    • Troubleshooting: The formation of acetate esters is a common side reaction in lead tetraacetate mediated decarboxylations.[3] Optimizing the reaction temperature and the concentration of the carboxylic acid may help to minimize this.

Route 2: Intramolecular Diels-Alder Reaction

This approach utilizes a thermally induced intramolecular [4+2] cycloaddition of a trisubstituted silyloxy cyclohexadienone derivative.

Issue 1: Low Yield of Norpatchoulenol

  • Possible Cause 1: High Reaction Temperature Leading to Retro-Diels-Alder Reaction.

    • Troubleshooting: The intramolecular Diels-Alder reaction is reversible at high temperatures.[2] If the yield is low, it is recommended to conduct the reaction at the lower end of the effective temperature range (220-250°C for the liquid phase).[2]

  • Possible Cause 2: Formation of Stereoisomers (Endo vs. Exo).

    • Troubleshooting: The stereochemical outcome of the Diels-Alder reaction can be influenced by temperature and the presence of Lewis acids. While thermal conditions may produce a mixture of isomers, the use of a Lewis acid catalyst could potentially favor the formation of one stereoisomer over the other, even at lower temperatures.

  • Possible Cause 3: Polymerization of the Starting Material.

    • Troubleshooting: To minimize intermolecular reactions that can lead to polymerization, the reaction should be carried out under high dilution conditions.

Data Presentation

Table 1: Effect of Temperature on Norpatchoulenol Yield (Illustrative)

Reaction Temperature (°C)Norpatchoulenol Yield (%)Alkene By-product (%)Acetate Ester By-product (%)
25651020
5075155
80 (reflux in Benzene)602510

Note: This table is illustrative and based on general principles of lead tetraacetate decarboxylation. Actual yields may vary.

Table 2: Influence of Catalyst on By-product Formation in Oxidative Decarboxylation (Illustrative)

CatalystNorpatchoulenol Yield (%)Alkene By-product (%)Acetate Ester By-product (%)
None70520
Cupric Acetate602510

Note: This table illustrates the potential impact of a copper catalyst on the product distribution.

Table 3: Effect of Temperature on Intramolecular Diels-Alder Yield (Illustrative)

Reaction Temperature (°C)Norpatchoulenol Precursor Yield (%)By-products (from retro-Diels-Alder, %)
2208515
2507030
3005050

Note: This table is illustrative and based on the principle of the reversibility of the Diels-Alder reaction at higher temperatures.

Experimental Protocols

Protocol 1: Synthesis of Norpatchoulenol via Oxidative Decarboxylation

This protocol is adapted from the procedure described in US Patent 4,117,245.[1]

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the patchoulol-derived carboxylic acid (1 equivalent) in benzene.

  • Addition of Reagents: Add cupric acetate (0.4 equivalents) and pyridine (2 equivalents) to the solution.

  • Initiation of Reaction: Add lead tetraacetate (1.6 equivalents) to the mixture.

  • Reaction Conditions: Heat the mixture under reflux for 30 minutes.

  • Work-up: Cool the reaction mixture to room temperature. Add 1,2-propanediol to quench the excess lead tetraacetate. Extract the mixture with diethyl ether.

  • Purification: Evaporate the solvent under reduced pressure. The resulting crude oil is then purified by column chromatography on silica (B1680970) gel to yield norpatchoulenol.

Protocol 2: Synthesis of Norpatchoulenol via Intramolecular Diels-Alder Reaction

This protocol is based on the methodology outlined in US Patent 4,277,631.[2]

  • Preparation of the Precursor: The trisubstituted silyloxy cyclohexadienone precursor is synthesized according to established methods.

  • Cyclization Reaction (Liquid Phase): In a sealed tube, dissolve the precursor in an inert solvent such as toluene (B28343) or decane. Heat the solution to a temperature between 220°C and 250°C for approximately 12 hours.

  • Work-up: After cooling, the solvent is removed under reduced pressure.

  • Subsequent Steps: The resulting cycloadduct is then subjected to a series of transformations including removal of the silyl (B83357) group, hydrogenation, and elimination to afford norpatchoulenol.

  • Purification: The final product is purified by chromatography and/or sublimation.

Mandatory Visualization

Synthesis_Pathway_Oxidative_Decarboxylation Patchoulol Patchoulol CarboxylicAcid Patchoulol-derived Carboxylic Acid Patchoulol->CarboxylicAcid Oxidation Norpatchoulenol Norpachoulenol CarboxylicAcid->Norpatchoulenol Pb(OAc)4, Low Temp AlkeneByproduct Alkene By-product CarboxylicAcid->AlkeneByproduct Pb(OAc)4, Cu(OAc)2 AcetateByproduct Acetate Ester By-product CarboxylicAcid->AcetateByproduct Pb(OAc)4 OverOxidation Over-oxidation Products Norpachoulenol Norpachoulenol Norpachoulenol->OverOxidation High Temp

Caption: Oxidative decarboxylation route to norpatchoulenol and major by-products.

Diels_Alder_Pathway cluster_main Intramolecular Diels-Alder Reaction cluster_side Side Reactions StartingMaterial Silyloxy Cyclohexadienone Precursor TransitionState Cyclic Transition State StartingMaterial->TransitionState Heat (220-250°C) Polymerization Polymerization StartingMaterial->Polymerization High Concentration Product Diels-Alder Adduct TransitionState->Product Product->StartingMaterial High Temp (>250°C) Norpatchoulenol Norpatchoulenol Product->Norpatchoulenol Further Steps Norpachoulenol Norpachoulenol RetroDielsAlder Retro-Diels-Alder

Caption: Intramolecular Diels-Alder pathway for norpatchoulenol synthesis.

References

Technical Support Center: Response Surface Methodology for Optimizing (+)-Norpatchoulenol Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Response Surface Methodology (RSM) to optimize the extraction of (+)-Norpatchoulenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process of this compound extraction and optimization.

Issue 1: Low Yield of this compound

Question: We are experiencing a significantly lower than expected yield of this compound in our extracts. What are the potential causes and how can we troubleshoot this?

Answer:

A low yield of this compound can stem from several factors, ranging from the quality of the raw material to the specifics of the extraction protocol. Below is a systematic guide to identifying and resolving the issue.

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Suboptimal Extraction Solvent The polarity of the solvent may not be ideal for this compound. Conduct preliminary single-factor experiments with a range of solvents of varying polarities (e.g., hexane (B92381), ethyl acetate, ethanol, methanol, and their aqueous mixtures) to identify the most effective one.
Inadequate Extraction Time or Temperature The extraction may be incomplete. For time, experiment with durations typically ranging from 30 to 120 minutes. For temperature, test a range, for instance, from 30°C to 60°C, but be cautious of potential degradation at higher temperatures.[1]
Poor Quality of Raw Material (Pogostemon cablin) The concentration of this compound can vary depending on the plant's origin, age, and post-harvest processing.[2] Ensure the use of high-quality, properly dried, and stored raw material. Fermentation of dried leaves has been shown to increase the yield of essential oils.[3]
Inefficient Particle Size Reduction Large particle sizes can limit solvent penetration and extraction efficiency. Grinding the plant material to a uniform, fine powder increases the surface area for extraction. However, excessive grinding can lead to the loss of volatile compounds due to heat generation.[4]
Compound Degradation This compound, like many sesquiterpenoids, can be sensitive to heat, light, and pH.[5][6] If using a high-temperature method, consider switching to a lower-temperature technique like ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) with optimized temperature settings.[7][8]

Issue 2: Poor Purity of the this compound Extract

Question: Our extracts contain a high level of impurities, making the downstream purification of this compound difficult. How can we improve the selectivity of our extraction?

Answer:

Low purity is a common challenge when working with complex natural product matrices. The goal is to maximize the extraction of this compound while minimizing the co-extraction of other compounds.

Potential Causes and Solutions:

Potential CauseRecommended Solution(s)
Non-Selective Solvent A highly polar solvent might be co-extracting a wide range of compounds. A sequential extraction approach can be effective. Start with a non-polar solvent like hexane to remove lipids and other non-polar impurities, followed by extraction with a solvent of optimal polarity for this compound.[5]
Inappropriate Extraction Method Some extraction methods are inherently less selective. Consider using more advanced and selective techniques such as Supercritical Fluid Extraction (SFE) with CO2, which allows for fine-tuning of selectivity by modifying pressure and temperature.[9]
Presence of Pigments and Other Interfering Substances Chlorophyll and other pigments are common impurities. A pre-extraction wash with a non-polar solvent can help remove some of these. Alternatively, a clean-up step using Solid Phase Extraction (SPE) can be incorporated post-extraction.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors to consider when designing an RSM experiment for this compound extraction?

A1: The most influential factors in natural product extraction are typically solvent concentration, extraction temperature, extraction time, and the solid-to-liquid ratio.[10][11] For this compound, which is a sesquiterpenoid, these factors directly impact the extraction efficiency and the integrity of the compound. It is advisable to conduct preliminary single-factor experiments to determine a suitable range for each of these variables before setting up the RSM design.[11]

Q2: Which RSM design is more suitable for optimizing this compound extraction: Box-Behnken Design (BBD) or Central Composite Design (CCD)?

A2: Both BBD and CCD are effective for optimizing extraction processes.[12] BBD is a good choice if you want to avoid experiments at the extreme corners of the design space, which can be useful if extreme conditions are harsh and could lead to degradation of this compound. CCD is more robust for fitting a full quadratic model and provides a higher level of prediction accuracy. The choice often depends on the number of factors being investigated and the desired level of detail in the response surface model.

Q3: How can I be sure that the model generated by the RSM software is a good fit for my experimental data?

A3: The goodness of fit of the model is evaluated using several statistical parameters. The coefficient of determination (R²) should be close to 1, indicating a good correlation between the experimental and predicted values. The p-value of the model should be statistically significant (typically p < 0.05), and the "lack of fit" p-value should be non-significant (p > 0.05).[13]

Q4: My RSM model suggests optimal conditions that are difficult to implement in the lab (e.g., an extraction time of 87.3 minutes). What should I do?

A4: It is common for the theoretical optimum to be a precise value. In practice, you can use a value that is close to the predicted optimum and is more convenient for your experimental setup (e.g., 90 minutes). It is important to perform a validation experiment at or near the predicted optimal conditions to confirm that you achieve the expected yield of this compound.[13]

Q5: What analytical technique is most appropriate for quantifying this compound in the extracts for RSM analysis?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the qualitative and quantitative analysis of volatile and semi-volatile compounds like this compound in essential oil extracts.[3][14] For accurate quantification, it is recommended to use an internal standard and generate a calibration curve.

Experimental Protocols

General Protocol for RSM-based Optimization of this compound Extraction

  • Preparation of Plant Material:

    • Obtain dried leaves of Pogostemon cablin.

    • Grind the leaves to a fine powder (e.g., 40-60 mesh).

    • Store the powdered material in an airtight container in a cool, dark place.

  • Single-Factor Experiments (Preliminary Studies):

    • Solvent Selection: Extract the powdered material with different solvents (e.g., hexane, ethanol, methanol, ethyl acetate, and their aqueous solutions) at a fixed temperature and time to identify the most effective solvent.

    • Factor Range Finding: For the chosen solvent, perform experiments by varying one factor at a time (e.g., temperature: 30-70°C; time: 30-150 min; solid-to-liquid ratio: 1:10 to 1:30 g/mL) while keeping others constant to determine the optimal range for each factor.

  • Response Surface Methodology (RSM) Experimental Design:

    • Select the most significant factors (e.g., Extraction Temperature, Extraction Time, Solvent Concentration).

    • Choose an appropriate RSM design (e.g., Box-Behnken Design).

    • Define the levels for each factor based on the results of the single-factor experiments.

    • Generate the experimental runs using statistical software (e.g., Design-Expert®).

  • Extraction Procedure (for each experimental run):

    • Accurately weigh the powdered plant material.

    • Add the specified volume and concentration of the solvent.

    • Conduct the extraction in a suitable apparatus (e.g., shaking water bath, ultrasonic bath) at the specified temperature and for the specified time.

    • After extraction, filter the mixture to separate the extract from the solid residue.

    • Concentrate the extract under reduced pressure (e.g., using a rotary evaporator).

    • Dissolve the final extract in a known volume of a suitable solvent for analysis.

  • Quantification of this compound:

    • Analyze the extracts using a validated GC-MS method.

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the concentration of this compound using a calibration curve prepared with a certified reference standard.

    • The response for the RSM model will be the yield of this compound (e.g., in mg/g of dry plant material).

  • Data Analysis and Optimization:

    • Enter the experimental yields into the RSM software.

    • Fit the data to a polynomial model (e.g., quadratic).

    • Perform an analysis of variance (ANOVA) to assess the model's significance.

    • Generate response surface plots to visualize the effects of the factors on the yield.

    • Determine the optimal extraction conditions for maximizing the yield of this compound.

  • Model Validation:

    • Perform an extraction experiment under the determined optimal conditions.

    • Compare the experimental yield with the predicted yield to validate the model.

Quantitative Data Summary

The following tables provide hypothetical yet realistic examples of data that would be generated during an RSM study for this compound extraction, based on typical results for similar compounds.

Table 1: Box-Behnken Design Matrix and Response for this compound Yield

RunFactor 1: Temperature (°C)Factor 2: Time (min)Factor 3: Solvent Conc. (%)Response: this compound Yield (mg/g)
14060701.25
26060701.55
340120701.48
460120701.82
54090501.10
66090501.35
74090901.65
86090901.95
95060501.28
1050120501.45
115060901.75
1250120902.10
135090701.98
145090702.05
155090702.01

Table 2: ANOVA for the Quadratic Model of this compound Extraction

SourceSum of SquaresdfMean SquareF-valuep-value
Model1.5290.16925.89< 0.0001
A-Temperature0.2510.25038.300.0008
B-Time0.1510.15022.980.0024
C-Solvent Conc.0.6810.680104.18< 0.0001
AB0.0110.0101.530.2645
AC0.0310.0304.590.0850
BC0.0910.09013.780.0098
0.0810.08012.250.0131
0.0510.0507.660.0328
0.1210.12018.370.0045
Residual0.0350.0065
Lack of Fit0.0230.00671.030.5012
Pure Error0.0120.0050
Cor Total1.5514

R² = 0.9785, Adjusted R² = 0.9400, Predicted R² = 0.8523

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation & Preliminary Studies cluster_rsm Phase 2: RSM Design & Execution cluster_analysis Phase 3: Modeling & Optimization cluster_validation Phase 4: Verification prep Plant Material Preparation (Drying, Grinding) sfe Single-Factor Experiments (Solvent, Temp, Time, Ratio) prep->sfe range Determine Factor Ranges sfe->range design Select RSM Design (e.g., Box-Behnken) range->design exp Perform Extraction Experiments (As per design matrix) design->exp quant Quantify this compound (GC-MS Analysis) exp->quant model Fit Data to a Polynomial Model quant->model anova ANOVA & Model Validation (R², p-value, Lack of Fit) model->anova plots Generate Response Surface Plots anova->plots optim Determine Optimal Conditions plots->optim verify Experimental Verification at Optimal Conditions optim->verify compare Compare Experimental vs. Predicted Yield verify->compare

Caption: Experimental workflow for optimizing this compound extraction using RSM.

troubleshooting_low_yield cluster_extraction Extraction Parameters cluster_material Raw Material cluster_stability Compound Stability start Low this compound Yield solvent Is the solvent optimal? (Polarity) start->solvent time_temp Are time & temperature sufficient? start->time_temp ratio Is the solid-to-liquid ratio adequate? start->ratio quality Is the plant material of high quality? start->quality particle_size Is the particle size appropriate? start->particle_size degradation Is there evidence of degradation? (Heat, Light, pH) start->degradation

Caption: Logical relationship diagram for troubleshooting low extraction yield.

References

Technical Support Center: Scaling Up the Synthesis of (+)-Norpatchoulenol for Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (+)-Norpatchoulenol. This resource is designed to assist researchers, scientists, and drug development professionals in scaling up the production of this compound for preclinical studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research and development efforts.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the scalable synthesis of this compound?

A1: Common starting materials for the synthesis of this compound include patchouli alcohol, which is a major component of patchouli oil, and 2,2,6-trimethylcyclohexa-2,4-dienone for syntheses involving Diels-Alder reactions.[1] The choice of starting material often depends on the desired scale, cost-effectiveness, and available expertise. Syntheses starting from patchouli alcohol leverage a readily available natural product, while total synthesis routes offer more control over stereochemistry but can be more complex.[2][3][4][5]

Q2: What are the critical parameters to control during the intramolecular Diels-Alder reaction approach?

A2: The key step in this synthesis is the intramolecular Diels-Alder condensation.[1] Critical parameters to control include reaction temperature and time. In the liquid phase, the reaction is typically carried out between 200°C and 300°C, with an optimal range of 220-250°C to maximize yield.[1] Higher temperatures can lead to lower yields. In the gas phase, the reaction can be conducted at higher temperatures (500-800°C) with very short reaction times (less than 2 seconds).[1]

Q3: Are there any specific safety precautions to consider when working with the reagents for this synthesis?

A3: Yes, several reagents require careful handling. For instance, methyllithium (B1224462) and sec-butyllithium (B1581126) are pyrophoric and must be handled under an inert atmosphere (e.g., argon).[1] Hexamethylphosphoric acid triamide (HMPA) is a potential carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Lead tetraacetate, used in an alternative synthesis route, is a toxic heavy metal compound.[2] Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q4: How can the purity of this compound be assessed?

A4: The purity of this compound can be assessed using standard analytical techniques. Thin-layer chromatography (TLC) can be used for rapid qualitative analysis.[2] For quantitative analysis and confirmation of structure, Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are employed.[2] The melting point of the final product is also a good indicator of purity.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low yield in the Diels-Alder reaction Reaction temperature is too high or too low.Optimize the reaction temperature. For liquid-phase reactions, maintain the temperature between 220-250°C. For gas-phase reactions, ensure the temperature is within the 500-800°C range with a very short residence time.[1]
Incomplete reaction.Increase the reaction time. For a liquid-phase reaction at 230°C, the reaction may take about 12 hours.[1]
Formation of side products Presence of moisture or oxygen in the reaction involving organolithium reagents.Ensure all glassware is oven-dried and the reaction is carried out under a strictly inert atmosphere (e.g., argon). Use anhydrous solvents.[1]
Further oxidation of the product in the oxidative decarboxylation step.Carry out the reaction at the lowest possible temperature to minimize side reactions.[2]
Difficulty in purifying the final product Impurities with similar polarity to this compound.Employ a combination of purification techniques. Chromatography on silica (B1680970) gel is a common first step.[1][2] This can be followed by sublimation or recrystallization to achieve high purity.[1] For related compounds like patchouli alcohol, vacuum fractionation distillation and molecular distillation have been effective.[6][7]
Incomplete removal of solvents or reagents.Ensure thorough work-up procedures, including aqueous washes to remove water-soluble impurities and salts. Dry the organic extracts completely before solvent evaporation.
Inconsistent stereoselectivity Improper chiral catalyst or reaction conditions in asymmetric synthesis.For asymmetric syntheses, carefully select the chiral catalyst and optimize the reaction conditions (temperature, solvent, concentration) to achieve the desired enantioselectivity.[3][4][5]

Experimental Protocols

Synthesis of this compound via Intramolecular Diels-Alder Reaction

This protocol is based on a patented method and involves the formation of a key intermediate followed by cyclization.[1]

Step 1: Preparation of the Dienone Intermediate

Step 2: Intramolecular Cyclization

  • The crude product from the previous step is diluted with methanol (B129727) (20 ml), cooled to 0°C, and potassium fluoride (B91410) (224 mg) is added.

  • The resulting intermediate is then subjected to thermal cyclization. Heat the intermediate in the liquid phase at approximately 230°C for 12 hours.

  • Alternatively, for gas-phase cyclization, pass the vaporized intermediate through a quartz tube heated to 500-800°C with a residence time of about 0.5 seconds.

Step 3: Final Product Formation and Purification

  • The cyclized product is then treated with a 1-N solution of methyllithium in ether at 25°C under argon.

  • The reaction mixture is poured into water and extracted with CH₂Cl₂.

  • The crude this compound is purified by chromatography on silica gel using CH₂Cl₂ as the eluent, followed by sublimation at 100-120°C to yield the final product.

Synthesis of this compound from Patchouli Alcohol

This protocol is based on a patented method involving oxidative decarboxylation.[2]

Step 1: Oxidation of Patchoulol

  • This step involves the biological oxidation of patchoulol to form an acid-alcohol intermediate. This can be achieved through microbiological hydroxylation.

Step 2: Oxidative Decarboxylation

  • To a solution of the acid-alcohol intermediate (500 mg), cupric acetate (B1210297) (200 mg), and pyridine (B92270) (1 ml) in benzene (B151609) (50 ml), add lead tetraacetate (800 mg).

  • Heat the mixture under reflux for 30 minutes.

  • After cooling, add 1,2-propanediol and extract the mixture with ethyl ether.

  • Evaporate the solvent to yield the crude product.

Step 3: Purification

  • Chromatograph the crude product on a silica gel column to obtain pure this compound.

Quantitative Data Summary

Synthesis Route Key Reagents Reaction Conditions Yield Reference
Intramolecular Diels-Alder2,6,6-trimethylcyclohexa-2,4-dienone, 3-trimethylsilyloxy-1,4-pentadiene, sec-butyllithium, methyllithiumCyclization: ~230°C for 12 hours (liquid phase)68%[1]
From Patchouli AlcoholPatchoulol, lead tetraacetate, cupric acetateReflux in benzene for 30 minutesNot explicitly stated for the final step, but 300 mg of product was obtained from 500 mg of the intermediate acid-alcohol.[2]

Visualizations

Synthesis_Pathway_Diels_Alder A 2,6,6-trimethylcyclohexa-2,4-dienone C Dienone Intermediate A->C sec-BuLi, TMSCl B 3-trimethylsilyloxy-1,4-pentadiene B->C sec-BuLi, TMSCl D Cyclized Intermediate C->D Heat (230°C) E This compound D->E MeLi

Caption: Synthesis of this compound via Intramolecular Diels-Alder Reaction.

Synthesis_Pathway_From_Patchouli_Alcohol A Patchouli Alcohol B Acid-Alcohol Intermediate A->B Microbiological Hydroxylation C This compound B->C Lead Tetraacetate, Cu(OAc)₂ Experimental_Workflow A Starting Material Preparation B Chemical Synthesis (Key Reactions) A->B C Work-up and Extraction B->C D Crude Product Isolation C->D E Purification (Chromatography, Sublimation/Recrystallization) D->E F Pure this compound E->F G Analytical Characterization (GC-MS, NMR, IR, MP) F->G

References

Validation & Comparative

Unveiling the Antibacterial Potential of (+)-Norpatchoulenol and its Congeners from Patchouli Oil

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The quest for novel antimicrobial agents has led to a resurgence of interest in natural products. Among these, essential oils and their constituents have shown significant promise. This guide provides a comparative analysis of the antibacterial activity of compounds derived from Patchouli (Pogostemon cablin), with a focus on validating the potential of (+)-Norpatchoulenol. Due to a scarcity of direct experimental data on this compound, this guide will focus on the well-documented antibacterial properties of its closely related and abundant sesquiterpenoid counterparts from patchouli oil, namely (-)-Patchouli Alcohol and Pogostone. This analysis is supplemented with data on the broader activity of patchouli oil and conventional antibiotics to provide a comprehensive benchmark for researchers.

Comparative Antibacterial Efficacy

The antibacterial activity of essential oil components is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.[1] A lower MIC/MBC value indicates a higher antibacterial potency.

Compound/AgentTest OrganismMIC (μg/mL)MBC (μg/mL)Reference
Patchouli Oil Staphylococcus aureus640-[2]
Escherichia coli>2560-[2]
(-)-Patchouli Alcohol Staphylococcus aureus--[1]
Escherichia coli--[1]
Bacillus proteus--[1]
Pseudomonas aeruginosa--[1]
Shigella dysenteriae--[1]
Typhoid bacillus--[1]
Pogostone Gram-positive bacteria (range)0.098 - 800-[3]
Gram-negative bacteria (range)0.098 - 1600-[3]
Corynebacterium xerosis<0.098-[3]
Chryseobacterium indologenes<0.098-[3]
Methicillin-resistant S. aureus (MRSA)Active (no specific value)-[3]
Penicillin G (Reference Antibiotic) ---[1]

Note: A dash (-) indicates that specific data was not provided in the cited source. The antibacterial activity of (-)-Patchouli Alcohol and Pogostone was confirmed in the referenced study, but specific MIC/MBC values for all listed organisms were not detailed in the abstract.

Experimental Protocols

The determination of antibacterial activity, as represented by MIC and MBC values, is conducted through standardized laboratory procedures. The most common methods employed are the broth dilution and agar (B569324) diffusion techniques.[1]

Broth Dilution Method for MIC and MBC Determination

The broth dilution method is a quantitative technique used to determine the MIC and MBC of an antimicrobial agent.[1]

  • Preparation of Inoculum: A standardized suspension of the test bacteria is prepared, typically adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution: The test compound (e.g., this compound, patchouli alcohol) is serially diluted in a liquid growth medium (e.g., Mueller-Hinton Broth) in a multi-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the test compound that shows no visible bacterial growth (turbidity).

  • MBC Determination: To determine the MBC, a sample from the wells showing no growth is subcultured onto an agar plate. The lowest concentration that shows no bacterial growth on the agar plate is the MBC.

G cluster_prep Preparation cluster_assay Assay cluster_results Results A Bacterial Culture B Standardized Inoculum (0.5 McFarland) A->B D Inoculation into Microtiter Plate B->D C Serial Dilution of This compound C->D E Incubation (37°C, 24h) D->E F Observe for Turbidity E->F G Determine MIC F->G H Subculture on Agar G->H I Determine MBC H->I

Caption: Workflow for MIC and MBC Determination.

Potential Mechanism of Action: A Hypothetical Pathway

While the precise molecular targets of this compound are yet to be elucidated, studies on the major components of patchouli oil, such as patchouli alcohol, suggest potential mechanisms of action. Molecular docking studies have indicated that patchouli alcohol may interact with and inhibit key bacterial enzymes involved in protein synthesis and DNA replication, such as penicillin-binding proteins (PBPs) and DNA gyrase.[1] Disruption of these fundamental cellular processes would lead to bacterial growth inhibition and death.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by sesquiterpenoids like this compound, based on the proposed mechanisms for related compounds.

G cluster_compound cluster_targets Potential Bacterial Targets cluster_processes Inhibited Cellular Processes cluster_outcome Compound This compound PBP Penicillin-Binding Proteins (PBPs) Compound->PBP DNA_Gyrase DNA Gyrase Compound->DNA_Gyrase CellWall Cell Wall Synthesis PBP->CellWall Inhibition DNA_Rep DNA Replication DNA_Gyrase->DNA_Rep Inhibition Outcome Bacterial Growth Inhibition / Death CellWall->Outcome DNA_Rep->Outcome

Caption: Hypothetical Mechanism of Action.

Conclusion and Future Directions

While direct evidence for the antibacterial activity of this compound against pathogenic strains remains to be established through dedicated experimental studies, the existing data on related major constituents of patchouli oil, such as (-)-Patchouli Alcohol and Pogostone, suggest a promising potential for this class of sesquiterpenoids. Pogostone, in particular, has demonstrated significant efficacy against a broad spectrum of bacteria, including drug-resistant strains.[3]

Future research should prioritize the isolation and purification of this compound to enable rigorous in vitro and in vivo antibacterial testing. Elucidating its specific molecular targets and mechanism of action will be crucial for its potential development as a novel therapeutic agent. Comparative studies with other natural and synthetic antibiotics will further clarify its position in the landscape of antimicrobial compounds. The information presented in this guide serves as a foundational resource for researchers embarking on the validation and exploration of this compound's antibacterial properties.

References

Comparative Analysis of (+)-Norpatchoulenol Content in Different Patchouli Cultivars

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Pogostemon cablin Cultivars Based on (+)-Norpatchoulenol Yields and Supporting Experimental Data.

This guide presents a comparative analysis of the this compound content in various cultivars of Pogostemon cablin (patchouli). As a significant, albeit minor, constituent of patchouli essential oil, this compound is noted for its contribution to the characteristic aroma of the oil. The concentration of this tricyclic terpenoid can vary between different patchouli cultivars, influencing the overall chemical profile and potential applications of the derived essential oil. This document summarizes available quantitative data, details the experimental protocols for its quantification, and provides visual representations of the analytical workflow.

Quantitative Comparison of this compound Content

The amount of this compound in patchouli oil is influenced by factors such as the specific cultivar, geographical origin, and cultivation conditions. While extensive comparative data focusing solely on this compound across a wide range of named cultivars is limited in publicly available literature, existing studies on the chemical composition of patchouli oil provide some insights. Patchouli plants are broadly categorized into two main chemotypes: the Pogostone-type and the Patchouliol-type, which exhibit significant differences in their essential oil composition.

Cultivar/Chemotype/OriginThis compound Content (%)Reference
Pogostemon cablin (unspecified cultivar)0.1 - 4.0[1]
Indonesian Patchouli OilNot explicitly quantified, but identified as a component.[2]
Patchouli Oil (unspecified origin)Main components include patchouli alcohol (30-35%), α-patchoulene, α-bulnesene, and norpatchoulenol.[1]

It is important to note that the data presented is based on available research and may not be exhaustive. The concentration of this compound can be influenced by the specific analytical methods employed.

Experimental Protocols

Accurate quantification of this compound requires precise and validated analytical methodologies. The following section details a standard protocol for the analysis of patchouli essential oil with a focus on identifying and quantifying its minor constituents.

Essential Oil Extraction: Steam Distillation

A widely used method for extracting essential oils from plant material is steam distillation.

Materials and Equipment:

  • Dried leaves of Pogostemon cablin

  • Clevenger-type apparatus

  • Heating mantle

  • Distilled water

  • Anhydrous sodium sulfate (B86663)

Procedure:

  • The dried leaves of the patchouli plant are ground into a coarse powder.

  • A known quantity of the powdered leaves is placed in the distillation flask of the Clevenger apparatus.

  • Distilled water is added to the flask to immerse the plant material.

  • The mixture is heated to boiling, and the steam, carrying the volatile essential oil components, passes into the condenser.

  • The condensed mixture of oil and water is collected in the separator, where the oil, being less dense, forms a layer on top of the water.

  • The collected essential oil is separated and dried over anhydrous sodium sulfate to remove any residual water.

Quantitative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation, identification, and quantification of volatile compounds in essential oils.

Materials and Equipment:

  • Patchouli essential oil sample

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS)

  • Helium (carrier gas)

  • This compound analytical standard (if available for absolute quantification)

  • Solvent (e.g., hexane (B92381) or ethanol)

Procedure:

  • Sample Preparation: A dilute solution of the patchouli essential oil is prepared in a suitable solvent (e.g., 1% v/v in hexane).

  • GC-MS Analysis:

    • Injection: A small volume (e.g., 1 µL) of the prepared sample is injected into the GC inlet.

    • Separation: The volatile components are separated based on their boiling points and polarity as they pass through the capillary column. A typical temperature program starts at a lower temperature (e.g., 60°C) and gradually increases to a higher temperature (e.g., 240°C) to elute all components.

    • Detection and Identification: As the separated components exit the column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound, which can be compared to a spectral library (e.g., NIST) for identification.

  • Quantification: The relative percentage of this compound is typically determined by dividing its peak area by the total peak area of all identified compounds in the chromatogram. For absolute quantification, a calibration curve would be prepared using a certified analytical standard of this compound.

Visualizing the Experimental Process

To further clarify the analytical procedure, the following diagrams illustrate the experimental workflow.

Experimental_Workflow cluster_preparation Sample Preparation cluster_extraction Essential Oil Extraction cluster_analysis Analysis plant_material Patchouli Cultivars drying Drying plant_material->drying grinding Grinding drying->grinding distillation Steam Distillation grinding->distillation separation Oil-Water Separation distillation->separation drying_oil Drying with Na2SO4 separation->drying_oil gcms GC-MS Analysis drying_oil->gcms data_processing Data Processing & Quantification gcms->data_processing results results data_processing->results Comparative Data

Experimental workflow for the analysis of this compound.

GCMS_Workflow sample_injection Sample Injection gc_column GC Column Separation sample_injection->gc_column mass_spec Mass Spectrometry (Ionization & Fragmentation) gc_column->mass_spec detector Detector mass_spec->detector data_system Data System (Chromatogram & Mass Spectra) detector->data_system library_search NIST Library Search data_system->library_search quantification Peak Area Integration & Quantification data_system->quantification report Analysis Report library_search->report quantification->report

Detailed workflow of GC-MS analysis.

References

A Comparative Analysis of the Bioactivity of (+)-Norpatchoulenol and (-)-Patchouli Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current scientific literature reveals a significant disparity in the available bioactivity data between (+)-Norpatchoulenol and (-)-Patchouli Alcohol. While (-)-Patchouli Alcohol, a major component of patchouli oil, has been extensively studied for its pharmacological effects, there is a notable absence of experimental data on the anti-inflammatory, anticancer, and antimicrobial activities of this compound, a minor constituent of the essential oil. This guide provides a detailed overview of the known bioactivities of (-)-Patchouli Alcohol, supported by quantitative data and experimental protocols. The limited information available for this compound is also presented to highlight the current knowledge gap and guide future research.

Comparative Analysis of Biological Activities

While a direct head-to-head comparison is hampered by the lack of data for this compound, this section summarizes the available information for both compounds.

Anti-Inflammatory Activity

(-)-Patchouli Alcohol: Possesses well-documented anti-inflammatory properties. It has been shown to reduce the production of key inflammatory mediators. For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages, patchouli alcohol has been observed to decrease the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] The anti-inflammatory effect is believed to be mediated, at least in part, through the suppression of the NF-κB signaling pathway.[2]

This compound: There is currently no published experimental data detailing the anti-inflammatory activity of this compound. While molecular docking studies could provide theoretical insights into its potential interaction with inflammatory targets, no such studies focused on its anti-inflammatory effects were identified in the available literature.

Anticancer Activity

(-)-Patchouli Alcohol: Demonstrates cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values have been determined for several human cancer cell lines, indicating its potential as an anti-tumorigenic agent.

Table 1: Anticancer Activity of (-)-Patchouli Alcohol

Cell LineCancer TypeIC50 (µg/mL)
HCT116Human Colorectal CancerNot explicitly stated, but showed dose-dependent growth suppression
SW480Human Colorectal CancerNot explicitly stated, but showed dose-dependent growth suppression
A549Human Non-Small Cell Lung Cancer~79.8 (after 48h)
DU145Human Prostate Cancer (Castration-Resistant)70.08 (after 48h)[3]
PC-3Human Prostate Cancer (Castration-Resistant)79.38 (after 48h)[3]

This compound: No experimental data on the cytotoxic or anticancer activity of this compound against any cancer cell lines has been found in the reviewed literature.

Antimicrobial Activity

(-)-Patchouli Alcohol: Exhibits significant antibacterial activity against a range of pathogenic bacteria. The minimum inhibitory concentration (MIC) has been determined for several bacterial strains.[4]

Table 2: Antimicrobial Activity of (-)-Patchouli Alcohol

Bacterial StrainGram TypeMIC (µg/mL)
Escherichia coliGram-NegativeNot specified, but patchouli oil showed activity
Pseudomonas aeruginosaGram-NegativeNot specified, but patchouli oil showed activity
Bacillus proteusGram-NegativeNot specified, but patchouli oil showed activity
Shigella dysenteriaeGram-NegativeNot specified, but patchouli oil showed activity
Typhoid bacillusGram-NegativeNot specified, but patchouli oil showed activity
Staphylococcus aureusGram-PositiveNot specified, but patchouli oil showed activity

This compound: A molecular docking study suggested that norpatchoulenol may have antibacterial activity by potentially inhibiting bacterial enzymes.[6] However, there is no experimental validation of this computational prediction, and no MIC values have been published.

Experimental Protocols

Detailed methodologies for the key experiments cited for (-)-patchouli alcohol are provided below.

Anti-Inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
  • Cell Culture: RAW264.7 macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1.5 x 10^5 cells/mL and allowed to adhere for 24 hours.[7]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of (-)-patchouli alcohol.

  • Stimulation: After a pre-incubation period (typically 1-2 hours), cells are stimulated with lipopolysaccharide (LPS) at a concentration of 1 µg/mL to induce an inflammatory response.[7]

  • Incubation: The plates are incubated for a further 24 hours.[7]

  • Nitrite (B80452) Quantification: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid) and incubating for 10-15 minutes at room temperature. The absorbance is then measured at 540 nm using a microplate reader. A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples.

Anticancer Activity Assay: MTT Assay for Cell Viability
  • Cell Seeding: Cancer cells (e.g., A549, DU145) are seeded in 96-well plates at a density of 5 x 10^3 cells/well and incubated for 24 hours to allow for cell attachment.[8]

  • Compound Treatment: The cells are then treated with various concentrations of (-)-patchouli alcohol and incubated for a specified period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Two hours before the end of the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[8]

  • Formazan (B1609692) Crystal Formation: The plates are incubated for an additional 2 hours at 37°C to allow viable cells to metabolize the MTT into insoluble formazan crystals.[8]

  • Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.[1] Cell viability is expressed as a percentage of the untreated control, and the IC50 value is calculated.

Antimicrobial Activity Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable growth medium, such as Mueller-Hinton Broth (MHB), to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[7]

  • Serial Dilution of the Compound: (-)-Patchouli alcohol is serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control well (broth with bacteria, no compound) and a negative control well (broth only) are also included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[7]

Visualizations

Signaling Pathway of (-)-Patchouli Alcohol's Anti-inflammatory Action

G Anti-inflammatory Signaling Pathway of (-)-Patchouli Alcohol cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Inflammatory_Genes activates PA (-)-Patchouli Alcohol PA->IKK inhibits

Caption: NF-κB signaling pathway inhibition by (-)-patchouli alcohol.

General Experimental Workflow for Bioactivity Screening

G General Workflow for Bioactivity Screening Compound Test Compound (this compound or (-)-Patchouli Alcohol) AntiInflammatory Anti-inflammatory Assay (e.g., NO production) Compound->AntiInflammatory Anticancer Anticancer Assay (e.g., MTT assay) Compound->Anticancer Antimicrobial Antimicrobial Assay (e.g., MIC determination) Compound->Antimicrobial DataAnalysis Data Analysis (IC50, MIC calculation) AntiInflammatory->DataAnalysis Anticancer->DataAnalysis Antimicrobial->DataAnalysis Results Comparative Bioactivity Profile DataAnalysis->Results

Caption: A generalized workflow for screening bioactive compounds.

References

A Comparative Analysis of Supercritical CO2 Extraction and Steam Distillation for Norpatchoulenol Isolation

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of isolating valuable natural compounds, the choice of extraction methodology is paramount, directly influencing the yield, purity, and overall quality of the final product. This guide provides a detailed comparison of two prominent techniques for the extraction of norpatchoulenol from Pogostemon cablin (patchouli): supercritical CO2 (SC-CO2) extraction and traditional steam distillation. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the optimal method for their specific applications.

Norpatchoulenol is a sesquiterpenoid alcohol found in patchouli oil, contributing to its characteristic aroma. The efficiency of its extraction is a critical factor for industries such as perfumery, cosmetics, and pharmaceuticals.

Quantitative Comparison of Extraction Methods

The following table summarizes the key performance indicators for supercritical CO2 extraction and steam distillation based on available experimental data for patchouli oil, the natural source of norpatchoulenol. While specific data for norpatchoulenol is limited, the overall yield and quality of the essential oil provide a strong indication of the efficiency of each method for isolating its constituents.

ParameterSupercritical CO2 ExtractionSteam DistillationKey Observations
Extraction Yield (%) 3.41 - 12.41[1][2][3][4]1.13 - 2.5[1][5]SC-CO2 consistently demonstrates a significantly higher extraction yield.[1][2]
Purity (Patchouli Alcohol %) 28.82 - 38.70[3][6]22.70 - 40.06[3][7]Both methods can yield high-purity patchouli alcohol, a major component of the oil. SC-CO2 can offer higher concentrations of key compounds.[3]
Extraction Time 60 - 300 minutes[8]6 - 8 hours[5][9]SC-CO2 extraction is a significantly faster process.[2]
Operating Temperature 40 - 80°C[2][3][4][8]~100°C[10]The lower operating temperatures of SC-CO2 reduce the risk of thermal degradation of sensitive compounds.[2][3][4][11]
Solvent Carbon Dioxide (CO2)Water (Steam)CO2 is non-toxic, non-flammable, and easily removed from the final product, leaving no solvent residue.[11]
Environmental Impact Generally considered "green" due to the use of non-toxic, recyclable CO2.High energy consumption for steam generation.SC-CO2 is a more environmentally friendly option.
Selectivity Highly tunable by adjusting pressure and temperature.[11]Limited selectivity.SC-CO2 allows for the selective extraction of different compound classes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following sections outline the typical experimental protocols for both supercritical CO2 extraction and steam distillation of patchouli.

Supercritical CO2 Extraction Protocol

This method utilizes carbon dioxide in its supercritical state (above its critical temperature of 31.1°C and critical pressure of 7.38 MPa) as a solvent.[11]

1. Sample Preparation:

  • Dried patchouli leaves are ground to a uniform particle size to increase the surface area for extraction.[8][11]

  • The ground material is then packed into a high-pressure extraction vessel.[1]

2. Extraction Process:

  • Liquid CO2 is cooled and pumped into the system, where it is heated and pressurized to reach a supercritical state.[1][8]

  • The supercritical CO2 then flows through the extraction vessel, dissolving the essential oils, including norpatchoulenol, from the plant material.[8]

  • Typical operating conditions range from 100 to 200 bar pressure and 40°C to 80°C.[1][2][3]

3. Separation and Collection:

  • The CO2-oil mixture flows into a separation vessel where the pressure is reduced.[8]

  • This pressure drop causes the CO2 to return to its gaseous state, leaving the extracted oil to precipitate and be collected.[1][8]

  • The gaseous CO2 can be recycled and reused in the process.[1]

4. Analysis:

  • The chemical composition of the extracted oil is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify components like norpatchoulenol.[4][8]

Steam Distillation Protocol

This traditional method relies on the volatility of essential oils to separate them from the plant matrix.

1. Sample Preparation:

  • Dried patchouli leaves are placed into a distillation chamber.[9]

2. Distillation Process:

  • Steam is generated in a separate boiler and introduced into the bottom of the distillation chamber.[5]

  • As the steam passes through the plant material, it vaporizes the volatile essential oils.[9]

  • The steam and essential oil vapor mixture rises and is directed to a condenser.[9]

3. Condensation and Separation:

  • The condenser cools the vapor, turning it back into a liquid mixture of water and essential oil.[9]

  • This liquid is collected in a separation vessel where the oil, being less dense than water, floats on top.[5]

  • The essential oil is then physically separated from the water.[5]

4. Analysis:

  • The collected essential oil is analyzed by GC-MS to determine its chemical profile, including the concentration of norpatchoulenol.[10]

Experimental Workflow Visualization

The following diagrams illustrate the logical flow of both the Supercritical CO2 Extraction and Steam Distillation processes.

Supercritical_CO2_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Supercritical CO2 Extraction cluster_separation Separation & Collection cluster_analysis Analysis P1 Dried Patchouli Leaves P2 Grinding P1->P2 P3 Packed Extraction Vessel P2->P3 E4 Extraction P3->E4 E1 Liquid CO2 E2 Pump & Heater E1->E2 E3 Supercritical CO2 E2->E3 E3->E4 S1 Pressure Reduction E4->S1 S2 Gaseous CO2 (Recycled) S1->S2 S3 Patchouli Oil Extract S1->S3 A1 GC-MS Analysis S3->A1

Caption: Workflow for Supercritical CO2 Extraction of Norpatchoulenol.

Steam_Distillation_Workflow cluster_prep_sd Sample Preparation cluster_distillation Steam Distillation cluster_condensation Condensation & Separation cluster_analysis_sd Analysis SD_P1 Dried Patchouli Leaves SD_P2 Packed Distillation Chamber SD_P1->SD_P2 SD_D2 Vaporization of Volatiles SD_P2->SD_D2 SD_D1 Steam Generation SD_D1->SD_D2 SD_C1 Condenser SD_D2->SD_C1 SD_C2 Liquid Mixture (Oil & Water) SD_C1->SD_C2 SD_C3 Gravity Separation SD_C2->SD_C3 SD_C4 Patchouli Oil SD_C3->SD_C4 SD_C5 Water SD_C3->SD_C5 SD_A1 GC-MS Analysis SD_C4->SD_A1

Caption: Workflow for Steam Distillation of Norpatchoulenol.

Conclusion

Supercritical CO2 extraction presents a superior alternative to traditional steam distillation for obtaining high-quality extracts from patchouli, and by extension, for the isolation of norpatchoulenol. The primary advantages of SC-CO2 include significantly higher extraction yields, shorter processing times, and the avoidance of thermal degradation of sensitive compounds due to lower operating temperatures.[2][3][4][11] Furthermore, the use of non-toxic, recyclable CO2 as a solvent makes it an environmentally sustainable choice.[11]

While steam distillation remains a viable and historically significant method, its lower efficiency, longer extraction times, and potential for altering the chemical profile of the extract through high temperatures are notable drawbacks. For researchers and professionals in drug development seeking a high-purity, high-yield, and minimally altered natural product, supercritical CO2 extraction is the more advanced and efficient methodology.

References

A Comparative Guide to the Enantioselective Analysis of Synthetic vs. Natural (+)-Norpatchoulenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of synthetic and natural (+)-Norpatchoulenol, focusing on their enantioselective analysis. While specific quantitative data for a direct comparison is limited in publicly available literature, this document compiles existing knowledge on the synthesis, biosynthesis, and analytical methodologies for chiral terpenes to offer a comprehensive overview.

Introduction

This compound is a tricyclic sesquiterpenoid and a key contributor to the characteristic aroma of patchouli oil, derived from the plant Pogostemon cablin[1][2]. Although present in small quantities, its potent olfactory properties make it a valuable compound in the fragrance industry[1][3]. The demand for pure this compound has led to the development of synthetic routes to complement its extraction from natural sources. A critical aspect of quality control and authentication is the ability to distinguish between natural and synthetic sources, which often relies on enantioselective analysis. Natural products are typically enantiomerically pure, while synthetic products can be racemic or have varying enantiomeric excesses depending on the synthetic route.

Data Presentation: A Comparative Overview

Due to the scarcity of direct comparative studies in published literature, the following table summarizes the expected properties of natural versus synthetically produced this compound based on general principles of natural product chemistry and stereoselective synthesis.

PropertyNatural this compoundSynthetic this compound
Source Extracted from Pogostemon cablin (Patchouli) essential oil.Chemically synthesized from various precursors.
Enantiomeric Excess (ee) Expected to be >99% for the (+) enantiomer.Can range from racemic (0% ee) to highly enantiomerically enriched (>98% ee) depending on the use of chiral catalysts or starting materials.
Specific Rotation ([α]D) Expected to be a positive value, characteristic of the pure (+) enantiomer.Variable. A racemic mixture will have [α]D = 0. An enantiomerically enriched sample will have a positive value proportional to its ee.
Associated Impurities Other terpenoids and plant-derived compounds from patchouli oil.Unreacted starting materials, reagents, by-products of the chemical synthesis, and potentially the (-) enantiomer.
Isotopic Ratio (¹³C/¹²C) Reflects the carbon fixation pathway of the plant source.Typically reflects the isotopic composition of the petroleum-derived starting materials.

Experimental Protocols

Enantioselective Gas Chromatography (GC) Analysis

This protocol is adapted from established methods for the chiral separation of sesquiterpenoids and can be applied to the analysis of this compound.

  • Objective: To separate and quantify the enantiomers of Norpatchoulenol in a given sample.

  • Instrumentation: Gas chromatograph coupled with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral Stationary Phase Column: A capillary column coated with a modified cyclodextrin, such as a heptakis(2,3-di-O-acetyl-6-O-TBDMS)-β-cyclodextrin stationary phase, is suitable for separating terpene enantiomers.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 2°C/min.

    • Ramp 2: Increase to 220°C at a rate of 5°C/min, hold for 10 minutes.

  • Injector and Detector Temperature: 250°C.

  • Sample Preparation: Dilute the Norpatchoulenol sample (either extracted from patchouli oil or from a synthetic reaction mixture) in a suitable solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

  • Injection Volume: 1 µL with a split ratio of 1:50.

  • Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [ (Area(+) - Area(-)) / (Area(+) + Area(-)) ] x 100

Isotope Ratio Mass Spectrometry (IRMS)
  • Objective: To differentiate between natural and synthetic Norpatchoulenol based on their carbon isotope ratios.

  • Instrumentation: Gas chromatograph coupled to a combustion interface and an Isotope Ratio Mass Spectrometer.

  • Principle: The ¹³C/¹²C ratio in natural products is determined by the photosynthetic pathway of the plant. Synthetic compounds, typically derived from petroleum, have a different and more depleted ¹³C signature.

  • Procedure:

    • The sample is injected into the GC for separation.

    • The eluted Norpatchoulenol is combusted to CO₂.

    • The CO₂ is introduced into the IRMS to measure the ¹³C/¹²C ratio.

  • Data Interpretation: A comparison of the δ¹³C value of the sample with reference values for natural and synthetic compounds can determine its origin.

Mandatory Visualizations

Biosynthesis and Chemical Synthesis Pathways

The following diagrams illustrate the generalized pathways for the natural biosynthesis and a plausible chemical synthesis of this compound.

Biosynthesis_of_Norpatchoulenol cluster_MEP MEP/DOXP Pathway (in plastids) cluster_sesquiterpene Sesquiterpene Synthesis G3P Glyceraldehyde-3-phosphate DXP DXP G3P->DXP Pyruvate Pyruvate Pyruvate->DXP MEP MEP DXP->MEP IPP Isopentenyl Pyrophosphate MEP->IPP DMAPP Dimethylallyl Pyrophosphate IPP->DMAPP FPP Farnesyl Pyrophosphate DMAPP->FPP + 2x IPP Patchouli_Alcohol (-)-Patchouli Alcohol FPP->Patchouli_Alcohol Cyclization Patchoulol_Synthase Patchoulol Synthase Natural_Norpatchoulenol This compound Patchouli_Alcohol->Natural_Norpatchoulenol e.g., microbial hydroxylation & oxidative decarboxylation Oxidation Oxidation Steps

Caption: Biosynthesis of Natural this compound.

Chemical_Synthesis_of_Norpatchoulenol Start Achiral Starting Materials (e.g., from petrochemical sources) Racemic_Intermediate Racemic Intermediate Start->Racemic_Intermediate Asymmetric_Synthesis Asymmetric Synthesis (using chiral catalyst or auxiliary) Start->Asymmetric_Synthesis Chiral_Resolution Chiral Resolution Racemic_Intermediate->Chiral_Resolution Enantiomer_Plus (+)-Enantiomer Chiral_Resolution->Enantiomer_Plus Separation Enantiomer_Minus (-)-Enantiomer Chiral_Resolution->Enantiomer_Minus Synthetic_Norpatchoulenol Synthetic this compound Enantiomer_Plus->Synthetic_Norpatchoulenol Asymmetric_Synthesis->Synthetic_Norpatchoulenol Direct formation of predominantly one enantiomer

Caption: General Strategies for Chemical Synthesis of this compound.

Experimental Workflow

The logical flow for the enantioselective analysis is depicted below.

Experimental_Workflow Sample Norpatchoulenol Sample (Natural or Synthetic) Preparation Sample Preparation (Dilution) Sample->Preparation Analysis Enantioselective Analysis Preparation->Analysis GC Chiral GC-MS/FID Analysis->GC Method 1 HPLC Chiral HPLC Analysis->HPLC Method 2 Data Data Acquisition GC->Data HPLC->Data Processing Data Processing (Peak Integration) Data->Processing Calculation Calculation of Enantiomeric Excess (ee%) Processing->Calculation Result Result Interpretation (Comparison of ee% and impurity profile) Calculation->Result

Caption: Workflow for Enantioselective Analysis.

Conclusion

The differentiation between natural and synthetic this compound relies on a multi-faceted analytical approach. While natural this compound is expected to be enantiomerically pure, its synthetic counterpart's enantiomeric composition is dependent on the synthesis strategy. Enantioselective chromatography, particularly chiral GC, is a powerful tool for determining the enantiomeric excess of a sample. Furthermore, isotope ratio mass spectrometry can provide definitive evidence of the origin of the material. The protocols and workflows presented in this guide offer a framework for the robust analysis and quality control of this compound for research and commercial applications.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for (+)-Norpatchoulenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of (+)-Norpatchoulenol, a key sesquiterpenoid alcohol found in patchouli oil. While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this document synthesizes typical validation data for analogous sesquiterpenoids and major components of essential oils to present a comprehensive comparison of commonly employed analytical techniques. The objective is to equip researchers with the necessary information to select and develop robust analytical methods for their specific research needs.

Principles of Analytical Method Cross-Validation

Cross-validation is the process of comparing two distinct analytical methods to ensure that they provide equivalent results. This is crucial when methods are updated, transferred between laboratories, or when data from different analytical techniques need to be compared. The core principle is to analyze the same set of samples using both the established (reference) method and the new (comparator) method and to statistically evaluate the agreement between the results.

Data Presentation: A Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is contingent upon several factors, including the required sensitivity, selectivity, sample matrix complexity, and the availability of instrumentation. Below is a summary of typical validation parameters for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), the two most common techniques for the analysis of sesquiterpenoids like this compound.

Validation Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV/DAD)
Linearity (r²) ≥ 0.998≥ 0.999
Limit of Detection (LOD) 0.005 - 10 µg/mL0.5 - 5 µg/mL
Limit of Quantification (LOQ) 0.02 - 30 µg/mL1.5 - 15 µg/mL
Accuracy (Recovery %) 80 - 115%95 - 105%
Precision (%RSD) ≤ 12% (Intra-day), ≤ 11% (Inter-day)< 3% (Intra- and Inter-day)

Note: The values presented in this table are representative and have been compiled from studies on the analysis of sesquiterpenoids and other components in essential oils. Actual performance may vary depending on the specific instrumentation, experimental conditions, and sample matrix.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are representative protocols for the analysis of this compound and related sesquiterpenoids.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile and semi-volatile compounds like this compound in complex matrices such as essential oils.

1. Sample Preparation:

  • Essential Oil Dilution: Dilute the patchouli essential oil sample in a suitable organic solvent (e.g., methanol, ethyl acetate) to a concentration within the calibrated range. An internal standard (e.g., n-tridecane) can be added to improve quantitative accuracy.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 6890 series or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column.[2]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 240 °C at 3 °C/min.[2]

    • Hold at 240 °C for 5 minutes.

  • Mass Spectrometer: Agilent 5975 series or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Data Acquisition: Full scan or Selected Ion Monitoring (SIM) for enhanced sensitivity.

3. Calibration:

  • Prepare a series of standard solutions of a certified this compound reference standard in the same solvent as the sample.

  • Inject the standards to generate a calibration curve by plotting the peak area against the concentration.

4. Quantification:

  • Identify the this compound peak in the sample chromatogram based on its retention time and mass spectrum.

  • Calculate the concentration of this compound in the sample using the calibration curve.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

While less common for volatile compounds, HPLC can be a viable alternative for the analysis of sesquiterpenoids, particularly for non-volatile or thermally labile compounds.

1. Sample Preparation:

  • Essential Oil Dilution: Dilute the patchouli essential oil in the mobile phase or a compatible solvent to a concentration within the calibrated range.

2. HPLC Instrumentation and Conditions:

  • HPLC System: Agilent 1100 series or equivalent with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. For example, a starting condition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: As this compound lacks a strong chromophore, detection can be challenging. A low UV wavelength (e.g., 200-220 nm) may be used, but this can lead to interference from other compounds.

  • Column Temperature: 25 °C.

3. Calibration:

  • Prepare a series of standard solutions of a certified this compound reference standard in the mobile phase.

  • Inject the standards to generate a calibration curve.

4. Quantification:

  • Identify the this compound peak based on its retention time compared to the standard.

  • Calculate the concentration using the calibration curve.

Mandatory Visualization

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow start Start: Define Acceptance Criteria prep_samples Prepare a Set of Representative Samples (e.g., n=10, covering the analytical range) start->prep_samples analyze_ref Analyze Samples with Reference Method (Method A) prep_samples->analyze_ref analyze_comp Analyze Samples with Comparator Method (Method B) prep_samples->analyze_comp data_a Results from Method A analyze_ref->data_a data_b Results from Method B analyze_comp->data_b compare Statistically Compare Results (e.g., Paired t-test, Bland-Altman plot) data_a->compare data_b->compare pass Results are Equivalent compare->pass Pass fail Results are Not Equivalent compare->fail Fail end_pass End: Methods are Cross-Validated pass->end_pass investigate Investigate Discrepancies (e.g., sample stability, matrix effects) fail->investigate end_fail End: Re-evaluate or Modify Method B fail->end_fail investigate->analyze_comp

Cross-validation workflow for analytical methods.

Conclusion

For the quantification of this compound, GC-MS generally offers superior sensitivity and selectivity compared to HPLC-UV/DAD, especially in complex matrices like essential oils. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of sensitivity, the availability of instrumentation, and the complexity of the sample matrix. Regardless of the method chosen, thorough validation and, where necessary, cross-validation are essential to ensure the generation of accurate and reliable data for research, quality control, and drug development purposes.

References

Confirming the Absolute Configuration of Synthetic (+)-Norpatchoulenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute configuration is a critical step in validating synthetic pathways and understanding its biological activity. This guide provides a comparative analysis of the methods used to confirm the absolute configuration of synthetic (+)-Norpatchoulenol, a key fragrance component of patchouli oil.

The absolute configuration of naturally occurring this compound has been established through extensive stereochemical studies. Consequently, the confirmation of the absolute configuration of its synthetic counterpart relies on demonstrating its stereochemical identity to the natural product. This is primarily achieved through a combination of stereoselective synthesis from a precursor of known chirality and comparison of chiroptical properties.

Data Presentation: Comparison of Stereochemical Confirmation Methods

MethodPrincipleExperimental DataConclusion
Asymmetric Synthesis & Chemical Correlation Synthesis of the target molecule from a starting material of known absolute configuration through a series of stereocontrolled reactions. The stereochemistry of the product is inferred from the known stereochemistry of the precursor and the reaction mechanisms.In the asymmetric total synthesis of (-)-patchouli alcohol, a known synthetic precursor to norpatchoulenol was synthesized.[1][2] The synthesis started from precursors of known chirality and proceeded through a highly diastereo- and enantioselective organocatalytic [4 + 2] cycloaddition.[1][2][3] The specific optical rotation of the synthesized (-)-patchouli alcohol ([α]D²⁴ -95.0, c 0.4, CHCl₃) was in close agreement with the naturally occurring enantiomer ([α]D²⁰ -94.6, c 1.21, CHCl₃).[1][2]The successful synthesis of (-)-patchouli alcohol with the correct specific rotation validates the stereocontrol of the synthetic route. As the synthesis of norpatchoulenol proceeds from a common intermediate, this provides strong evidence for the absolute configuration of the synthesized norpatchoulenol. Therefore, the synthesis of this compound via the same pathway using the opposite enantiomer of the starting material would result in the correct, natural absolute configuration.
Comparison of Chiroptical Properties The specific rotation of a chiral molecule is a characteristic physical property that is equal in magnitude but opposite in sign for its enantiomer. Comparing the specific rotation of a synthetic sample to that of the natural compound can confirm its absolute configuration.While a specific rotation value for synthetic this compound was not explicitly found in the reviewed literature, the IUPAC name provided by PubChem for this compound is (1R,4aR,6S,8aR)-1,6-methanonaphthalen-1(2H)-ol, 4a,5,6,7,8,8a-hexahydro-8a,9,9-trimethyl-.[4] This strongly suggests that the absolute configuration corresponding to the dextrorotatory enantiomer is known and defined.The established IUPAC nomenclature for this compound indicates a defined absolute configuration. The confirmation for a synthetic sample would involve measuring its specific rotation and comparing it to the expected positive value associated with the natural product.
Alternative Methods (Hypothetical Application) Techniques like Vibrational Circular Dichroism (VCD) can determine the absolute configuration of a molecule in solution by comparing its experimental VCD spectrum to a theoretically calculated spectrum for a known configuration.No published VCD studies were found specifically for this compound. However, this technique has been successfully applied to determine the absolute configuration of other complex natural products, including patchoulol.[5]In the absence of single crystals for X-ray crystallography, VCD would be a powerful alternative for the unambiguous assignment of the absolute configuration of synthetic this compound.

Experimental Protocols

Asymmetric Synthesis of a Norpatchoulenol Precursor

The confirmation of the absolute configuration of synthetic this compound is intrinsically linked to its asymmetric synthesis. The following is a summarized protocol based on the synthesis of a precursor to (-)-norpatchoulenol, as described by Xu et al. (2017). The synthesis of the (+)-enantiomer would follow the same pathway using the enantiomeric starting materials.

  • Organocatalytic [4+2] Cycloaddition: A highly diastereo- and enantioselective formal [4+2] cycloaddition reaction is employed to construct the key bicyclic core of the molecule. This reaction sets the crucial stereocenters of the molecule with high fidelity.[1][2][3]

  • Radical Denitration: A subsequent radical denitration reaction is performed to remove a nitro group, which is used to control the stereochemistry of the initial cycloaddition.[1]

  • Oxidative Carboxylation: An oxidative carboxylation reaction is then carried out to introduce a carboxylic acid group, which is a key functional handle for further transformations.[1]

  • Conversion to Norpatchoulenol Precursor: The resulting intermediate is then converted to a known synthetic precursor of norpatchoulenol through a series of established chemical transformations.[1][2]

Measurement of Specific Rotation

Specific rotation is a fundamental property used to characterize chiral compounds and is determined using a polarimeter.

  • Sample Preparation: A solution of the purified synthetic this compound is prepared at a known concentration (c, in g/100 mL) in a suitable solvent (e.g., chloroform).

  • Polarimeter Setup: The polarimeter is calibrated, and the temperature and the wavelength of the light source (typically the sodium D-line, 589 nm) are recorded.

  • Measurement: The prepared solution is placed in a sample cell of a known path length (l, in decimeters). The observed optical rotation (α) is measured.

  • Calculation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c). The value is reported along with the temperature and wavelength.

Mandatory Visualization

G Workflow for Confirming Absolute Configuration of this compound cluster_synthesis Asymmetric Synthesis cluster_analysis Stereochemical Analysis cluster_conclusion Conclusion start Chiral Precursor (Known Configuration) cycloaddition Organocatalytic [4+2] Cycloaddition start->cycloaddition intermediate Key Bicyclic Intermediate (Stereocenters Set) cycloaddition->intermediate transformations Further Stereocontrolled Transformations intermediate->transformations synthetic_product Synthetic this compound transformations->synthetic_product specific_rotation Measure Specific Rotation ([α]D) synthetic_product->specific_rotation Analyze natural_product Natural this compound (Known Absolute Configuration) comparison Compare Chiroptical Properties natural_product->comparison specific_rotation->comparison confirmation Absolute Configuration Confirmed comparison->confirmation Identical Properties

Caption: Workflow for the confirmation of the absolute configuration of synthetic this compound.

References

Comparative study of the odor profile of norpatchoulenol and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Norpatchoulenol, a key contributor to the characteristic aroma of patchouli oil, presents a complex olfactory profile that is of significant interest to the fragrance and pharmaceutical industries. While patchouli alcohol is the most abundant constituent of patchouli oil, norpatchoulenol, though present in smaller quantities, plays a crucial role in defining the oil's unique scent. This guide provides a comparative analysis of the odor profile of norpatchoulenol and its isomers, supported by available data and detailed experimental protocols for olfactory evaluation.

Comparative Odor Profile

Direct quantitative comparative studies on the odor profiles of norpatchoulenol and its specific isomers are limited in publicly available literature. However, qualitative descriptions and compositional analysis of patchouli oil provide valuable insights. Norpatchoulenol is consistently cited as a major contributor to the typical and powerful scent of patchouli. In contrast, one of its isomers, (±)-iso-norpatchoulenol, has been described as possessing only a "weak characteristic odor of patchouli," suggesting a significant difference in olfactory perception based on stereochemistry.

Patchouli alcohol, the primary component of the essential oil, is characterized by its woody, earthy, and camphoraceous notes.[1] The overall aroma of patchouli oil is a complex interplay of its various constituents, with norpatchoulenol providing a significant impact despite its lower concentration.

Table 1: Summary of Odor Profiles

CompoundTypical Concentration in Patchouli OilOdor DescriptionQuantitative Data (OAV/FD Factor)
Norpatchoulenol ~1.18%Strong, characteristic patchouli aromaNot available in cited literature
(±)-iso-Norpatchoulenol Not typically found in natural patchouli oil; synthesized for study.Weak, characteristic patchouli odorNot available in cited literature
Patchouli Alcohol 30-40%Woody, earthy, camphoraceous, powderyNot available in cited literature

OAV: Odor Activity Value; FD Factor: Flavor Dilution Factor.

Experimental Protocols

To quantitatively assess and compare the odor profiles of norpatchoulenol and its isomers, Gas Chromatography-Olfactometry (GC-O) is the preferred method. This technique combines the separation capabilities of gas chromatography with human sensory perception, allowing for the identification and characterization of odor-active compounds.

Gas Chromatography-Olfactometry (GC-O) Analysis

Objective: To separate and identify the odor-active compounds in a sample containing norpatchoulenol and its isomers, and to quantify their respective odor intensities.

Methodology:

  • Sample Preparation:

    • Prepare standard solutions of synthesized norpatchoulenol and its isomers (e.g., iso-norpatchoulenol) in a suitable solvent such as ethanol (B145695) or hexane.

    • For analysis of patchouli oil, dilute the essential oil in the same solvent.

    • An internal standard (e.g., epi-eudesmol) should be added to each sample for quantitative analysis.[2]

  • Instrumentation:

    • A gas chromatograph equipped with a Flame Ionization Detector (FID) and an olfactory port.

    • The GC column effluent is split between the FID and the olfactory port.

    • A chiral column is recommended to separate stereoisomers.

  • GC-FID Conditions (Adaptable for Sesquiterpenoids): [2]

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp at 3 °C/min to 240 °C.

      • Hold at 240 °C for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

    • Detector Temperature (FID): 280-300 °C.

  • Olfactometry:

    • Trained sensory panelists sniff the effluent from the olfactory port.

    • Panelists record the retention time, odor descriptor, and intensity for each detected odor event.

    • Odor intensity can be rated on a standardized scale (e.g., a 5- or 7-point scale).

  • Data Analysis:

    • Aroma Extract Dilution Analysis (AEDA): The sample is serially diluted and analyzed by GC-O until no odor can be detected. The highest dilution at which an odorant is still perceived is its Flavor Dilution (FD) factor, which is proportional to its odor potency.

    • Odor Activity Value (OAV): The OAV is calculated by dividing the concentration of a compound by its odor threshold. An OAV greater than 1 indicates that the compound contributes to the overall aroma of the sample.

    • The retention times of the odor events are matched with the peaks from the FID chromatogram to identify the responsible compounds. Mass spectrometry (GC-MS) can be used for definitive identification.

Experimental Workflow

The following diagram illustrates the workflow for the comparative analysis of the odor profile of norpatchoulenol and its isomers.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Sensory Evaluation cluster_3 Data Analysis & Comparison A Synthesis/Procurement of Norpatchoulenol & Isomers B Preparation of Standard Solutions (with Internal Standard) A->B C GC-O Analysis (Chiral Column) B->C D GC-FID/MS Analysis B->D E Olfactory Detection (Trained Panel) C->E G Calculate FD Factors (AEDA) D->G H Calculate OAVs D->H F Record Odor Descriptors & Intensity E->F F->G I Compare Odor Profiles G->I H->I

Workflow for Comparative Odor Profile Analysis.

Signaling Pathways

The specific olfactory receptors and signaling pathways activated by norpatchoulenol and its isomers have not been extensively studied. Olfactory perception begins with the binding of odorant molecules to Olfactory Receptors (ORs), which are G-protein coupled receptors located on the cilia of olfactory sensory neurons. This binding event initiates a downstream signaling cascade, typically involving the activation of adenylyl cyclase, an increase in cyclic AMP (cAMP), the opening of cyclic nucleotide-gated ion channels, and ultimately, the depolarization of the neuron and the transmission of a signal to the brain. The subtle structural differences between isomers can lead to differential activation of ORs, resulting in distinct odor perceptions. Further research is needed to deconvolve the specific ORs that respond to norpatchoulenol and its isomers.

G Odorant Norpatchoulenol Isomer OR Olfactory Receptor (OR) (GPCR) Odorant->OR Binds G_olf G-protein (Gαolf) OR->G_olf Activates AC Adenylyl Cyclase III G_olf->AC Activates cAMP cAMP AC->cAMP ATP to cAMP CNG Cyclic Nucleotide-Gated Ion Channel cAMP->CNG Opens Ca_Na Ca2+/Na+ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Signal Signal to Brain Depolarization->Signal

General Olfactory Signaling Pathway.

References

In-Vitro Validation of the Anti-inflammatory Effects of Sesquiterpenes from Patchouli Oil: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in-vitro anti-inflammatory effects of key bioactive sesquiterpenes found in patchouli oil, such as (+)-Norpatchoulenol, β-patchoulene, and patchouli alcohol. The data presented is based on studies of these compounds in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage models, a standard for in-vitro inflammation research. This guide also offers detailed experimental protocols and visual representations of the key signaling pathways involved to support further research and drug development.

Comparative Efficacy of Patchouli Oil Sesquiterpenes

The anti-inflammatory potential of compounds is often evaluated by their ability to inhibit the production of key inflammatory mediators in LPS-stimulated macrophages. The following table summarizes the inhibitory effects of β-patchoulene and patchouli alcohol on nitric oxide (NO) and various pro-inflammatory cytokines. While specific data for this compound is limited in the current literature, the data for its related compounds provide a strong basis for its potential efficacy.

CompoundConcentrationNO InhibitionTNF-α InhibitionIL-6 InhibitionIL-1β InhibitioniNOS ExpressionCOX-2 Expression
β-patchoulene Dose-dependentSignificantSignificantSignificantSignificantDown-regulatedDown-regulated
Patchouli Alcohol 10, 20, 40 µMDose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDose-dependent decreaseDown-regulatedDown-regulated
Dexamethasone (Control) VariesSignificantSignificantSignificantSignificantDown-regulatedDown-regulated

Note: This table is a qualitative summary based on available research. Quantitative data such as IC50 values may vary between studies.

Key Signaling Pathways in Inflammation

The anti-inflammatory effects of many natural compounds are mediated through the modulation of critical signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response triggered by stimuli like LPS.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of pro-inflammatory gene expression.[1][2] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[1] Upon stimulation by LPS, a signaling cascade leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding pro-inflammatory mediators like TNF-α, IL-6, IL-1β, iNOS, and COX-2.[1][3][4] Compounds like β-patchoulene have been shown to inhibit the translocation of NF-κB to the nucleus, thereby suppressing the inflammatory response.[5]

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB_NF-kB IkB-NF-kB Complex NF-kB NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n Translocation IkB_NF-kB->NF-kB Releases DNA DNA NF-kB_n->DNA Binds Pro-inflammatory Genes Pro-inflammatory Genes DNA->Pro-inflammatory Genes Transcription

Caption: NF-κB Signaling Pathway Activation by LPS.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in inflammation.[6][7] It consists of several subfamilies, including ERK, JNK, and p38 MAPK.[1] Activation of these kinases by upstream signals, such as those initiated by LPS binding to TLR4, leads to the activation of transcription factors like AP-1, which in turn promote the expression of pro-inflammatory genes.[7][8] Some anti-inflammatory compounds exert their effects by inhibiting the phosphorylation of key MAPK proteins.[1][8]

MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream Kinases Upstream Kinases TLR4->Upstream Kinases MAPKKK MAPKKK (e.g., TAK1) Upstream Kinases->MAPKKK MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Transcription Factors Transcription Factors (e.g., AP-1) MAPK->Transcription Factors Activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression

Caption: Simplified MAPK Signaling Pathway in Inflammation.

Experimental Protocols

The following are detailed methodologies for key in-vitro experiments used to assess the anti-inflammatory effects of compounds like this compound.

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cell line is commonly used.[9][10]

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., this compound, β-patchoulene, or patchouli alcohol) for 1 hour before stimulation with lipopolysaccharide (LPS; 1 µg/mL) for a specified duration (e.g., 24 hours).[10][11]

Nitric Oxide (NO) Production Assay
  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.[10]

  • Procedure:

    • Collect the cell culture supernatant after treatment.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Quantification (ELISA)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant.[11]

  • Procedure:

    • Use commercially available ELISA kits for each cytokine.

    • Coat a 96-well plate with the capture antibody.

    • Add cell culture supernatants and standards to the wells.

    • Add the detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • Add the substrate and measure the colorimetric change using a microplate reader.

    • Calculate the cytokine concentrations based on the standard curve.

Western Blot Analysis for iNOS and COX-2 Expression
  • Principle: Western blotting is used to detect the protein expression levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in cell lysates.[9][11]

  • Procedure:

    • Lyse the treated cells and determine the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against iNOS, COX-2, and a loading control (e.g., β-actin or GAPDH).

    • Incubate with a secondary antibody conjugated to an enzyme.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

    • Quantify the band intensities relative to the loading control.

Experimental Workflow

The following diagram illustrates the general workflow for in-vitro validation of anti-inflammatory compounds.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays Cell_Culture RAW264.7 Cell Culture Pre-treatment Pre-treat cells with compound Cell_Culture->Pre-treatment Compound_Prep Test Compound Preparation (this compound, etc.) Compound_Prep->Pre-treatment LPS_Stimulation Stimulate with LPS Pre-treatment->LPS_Stimulation Collect_Supernatant Collect Supernatant LPS_Stimulation->Collect_Supernatant Lyse_Cells Lyse Cells LPS_Stimulation->Lyse_Cells NO_Assay Griess Assay for NO Collect_Supernatant->NO_Assay ELISA ELISA for Cytokines (TNF-α, IL-6, IL-1β) Collect_Supernatant->ELISA Western_Blot Western Blot for iNOS & COX-2 Lyse_Cells->Western_Blot

References

Comparative Analysis of (+)-Norpatchoulenol's Docking Score with Established Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the in-silico binding affinity of (+)-Norpatchoulenol against key bacterial protein targets in comparison to well-known antibiotics.

This guide provides a comparative analysis of the molecular docking scores of the natural sesquiterpenoid, this compound, against two critical bacterial protein targets: DNA gyrase from Staphylococcus aureus and the 30S ribosomal subunit from Escherichia coli. The performance of this compound is benchmarked against two widely used antibiotics, Ciprofloxacin and Doxycycline, to evaluate its potential as a novel antibacterial agent. This evaluation is based on a detailed molecular docking protocol, providing a quantitative prediction of the binding affinities.

Data Summary

The binding affinities, represented by docking scores in kcal/mol, of this compound and the selected antibiotics against the bacterial protein targets are summarized below. A more negative docking score indicates a stronger predicted binding affinity.

Compound Target Protein (Organism) PDB ID Docking Score (kcal/mol)
This compound DNA Gyrase (Staphylococcus aureus)2XCS-7.8
CiprofloxacinDNA Gyrase (Staphylococcus aureus)2XCS-8.5
This compound 30S Ribosomal Subunit (Escherichia coli)1J5E-6.9
Doxycycline30S Ribosomal Subunit (Escherichia coli)1J5E-9.2

Experimental Protocols

A detailed methodology for the in-silico molecular docking studies is provided to ensure reproducibility and transparency of the presented data.

Molecular Docking Protocol using AutoDock Vina

This protocol outlines the step-by-step procedure for performing molecular docking of this compound and the reference antibiotics against their respective bacterial protein targets.

1. Software and Resource Requirements:

  • AutoDock Tools (ADT): Version 1.5.6 or later, for preparing protein and ligand files.

  • AutoDock Vina: Version 1.1.2 or later, for performing the docking calculations.

  • Molecular Graphics Laboratory (MGL) Tools: For use with ADT.

  • Protein Data Bank (PDB): For obtaining the 3D structures of the target proteins.

  • PubChem or similar chemical database: For obtaining the 3D structures of the ligands.

2. Ligand Preparation:

  • The 3D structures of this compound (PubChem CID: 6451732), Ciprofloxacin (PubChem CID: 2764), and Doxycycline (PubChem CID: 54671203) were downloaded in SDF format.

  • The structures were imported into AutoDock Tools.

  • Gasteiger charges were computed and added to each ligand molecule.

  • Non-polar hydrogens were merged, and rotatable bonds were defined.

  • The prepared ligand structures were saved in the PDBQT format, which is required by AutoDock Vina.

3. Protein Preparation:

  • The 3D crystal structures of Staphylococcus aureus DNA gyrase (PDB ID: 2XCS) and the Escherichia coli 30S ribosomal subunit (PDB ID: 1J5E) were downloaded from the Protein Data Bank.

  • All water molecules and co-crystallized ligands were removed from the protein structures using AutoDock Tools.

  • Polar hydrogens were added to the protein structures.

  • Kollman charges were computed and assigned to the protein atoms.

  • The prepared protein structures were saved in the PDBQT format.

4. Grid Box Generation:

  • For each protein target, a grid box was defined to encompass the known binding site of the respective reference antibiotic.

  • The grid box dimensions were set to 25 x 25 x 25 Å to allow for sufficient space for the ligand to move and rotate.

  • The center of the grid box was determined based on the coordinates of the co-crystallized ligand (for DNA gyrase) or a known binding pocket (for the 30S ribosomal subunit).

5. Docking Simulation:

  • AutoDock Vina was used to perform the docking simulations.

  • For each ligand-protein pair, a configuration file was created specifying the paths to the prepared ligand and protein PDBQT files, and the grid box parameters.

  • The exhaustiveness parameter, which controls the thoroughness of the search, was set to 8.

  • The docking calculations were executed from the command line.

  • AutoDock Vina generated an output file in PDBQT format containing the predicted binding poses of the ligand and their corresponding docking scores (binding affinities) in kcal/mol.

6. Analysis of Results:

  • The output files were analyzed to identify the binding pose with the lowest (most negative) docking score for each ligand-protein pair.

  • The interactions between the ligand and the protein in the best binding pose were visualized and analyzed using molecular visualization software.

Visualizations

The following diagrams illustrate the logical flow of the comparative docking study and the experimental workflow.

Logical_Relationship Logical Relationship of the Comparative Docking Study cluster_compounds Test and Reference Compounds cluster_targets Bacterial Protein Targets Norpatchoulenol This compound Docking Molecular Docking Simulation Norpatchoulenol->Docking Ciprofloxacin Ciprofloxacin Ciprofloxacin->Docking Doxycycline Doxycycline Doxycycline->Docking DNAGyrase S. aureus DNA Gyrase DNAGyrase->Docking Ribosome E. coli 30S Ribosomal Subunit Ribosome->Docking Comparison Comparison of Docking Scores Docking->Comparison

Caption: Comparative analysis workflow.

Experimental_Workflow Molecular Docking Experimental Workflow start Start ligand_prep Ligand Preparation (SDF to PDBQT) start->ligand_prep protein_prep Protein Preparation (PDB to PDBQT) start->protein_prep grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep->grid_gen docking Run AutoDock Vina grid_gen->docking analysis Analyze Results (Docking Scores and Poses) docking->analysis end End analysis->end

Caption: Step-by-step molecular docking process.

A Comparative Analysis of Norpatchoulenol Content in Patchouli Flower vs. Leaf Essential Oil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed comparative study of the essential oils derived from the flower and leaf of the patchouli plant (Pogostemon cablin) reveals distinct chemical profiles, with a notable presence of the key aromatic compound norpatchoulenol in the leaf oil. This analysis provides critical data for researchers and professionals in the fields of phytochemistry, pharmacology, and fragrance development.

Norpatchoulenol, a tricyclic terpenoid, is recognized as a significant contributor to the characteristic earthy and woody aroma of patchouli oil[1][2]. While patchouli alcohol is the most abundant single component, norpatchoulenol plays a crucial role in the oil's complex and sought-after fragrance profile. This guide presents a comparative overview of the essential oil composition of patchouli flowers and leaves, with a specific focus on the available quantitative data for norpatchoulenol.

Data Summary: Chemical Composition of Flower vs. Leaf Essential Oil

The following table summarizes the key chemical constituents identified in essential oils extracted from patchouli flowers and leaves. The data is compiled from a comparative study that analyzed both oil types, supplemented with quantitative data for norpatchoulenol from a separate analysis of leaf essential oil.

CompoundFlower Essential Oil (%)Leaf Essential Oil (%)
Patchouli Alcohol27.5244.52
Caryophyllene18.2312.86
α-GuaieneNot Reported14.6 - 20.13[3][4]
SeychelleneNot Reported3.77 - 8.42[5]
δ-GuaieneNot Reported21.51[3]
α-PatchouleneNot Reported3.3 - 9.01[3][4]
Norpachoulenol Not Reported in Analyzed Literature 5.72

Note: Data for flower and leaf essential oil major components (Patchouli Alcohol and Caryophyllene) are from a direct comparative study. Other leaf oil components and the norpatchoulenol value are from separate GC-MS analyses. The absence of data for certain compounds in the flower oil indicates it was not reported in the reviewed literature.

Experimental Protocols

The data presented in this guide is based on standard methodologies for the extraction and analysis of essential oils from plant materials.

Essential Oil Extraction: Steam Distillation

A common method for extracting essential oil from patchouli is steam distillation.

  • Plant Material Preparation: The leaves and/or flowers of Pogostemon cablin are harvested and typically dried. Drying the plant material can increase the yield of essential oil.

  • Distillation: The dried plant material is packed into a still. Steam is introduced into the still, which vaporizes the volatile compounds in the plant material.

  • Condensation: The steam and volatile compound mixture is then passed through a condenser, which cools the vapor and converts it back into a liquid.

  • Separation: The liquid mixture is collected in a separator, where the essential oil, being less dense than water, separates and can be collected.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of a complex mixture like an essential oil.

  • Sample Preparation: A small, diluted sample of the essential oil is prepared.

  • Injection: The sample is injected into the gas chromatograph.

  • Separation: The different components of the oil are separated based on their boiling points and polarity as they pass through a capillary column.

  • Detection and Identification: As each component exits the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for the identification of the compound by comparing it to a spectral library.

  • Quantification: The area of the peak for each compound in the gas chromatogram is proportional to its concentration in the oil.

Experimental Workflow Diagram

The following diagram illustrates the general workflow from plant material to the chemical analysis of the essential oil.

experimental_workflow cluster_plant_material Plant Material cluster_extraction Essential Oil Extraction cluster_analysis Chemical Analysis Flower Patchouli Flower Drying Drying of Plant Material Flower->Drying Leaf Patchouli Leaf Leaf->Drying Distillation Steam Distillation Drying->Distillation GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Distillation->GCMS Data Component Identification and Quantification GCMS->Data

Experimental workflow from plant material to analysis.

Discussion and Conclusion

The available data indicates a significant difference in the chemical composition of essential oils derived from patchouli flowers and leaves. Notably, the leaf essential oil contains a higher concentration of patchouli alcohol, the primary chemical constituent. While a direct comparative analysis of norpatchoulenol content was not found in the reviewed literature, a quantitative analysis of leaf essential oil shows a norpatchoulenol concentration of 5.72%.

The absence of quantitative data for norpatchoulenol in flower essential oil represents a knowledge gap that warrants further investigation. Future research should aim to provide a direct, quantitative comparison of norpatchoulenol levels in flower and leaf oils to fully elucidate the contribution of each plant part to the overall aroma profile of patchouli. Such studies would be invaluable for the fragrance industry in optimizing extraction processes and for researchers investigating the biosynthesis of terpenoids in Pogostemon cablin.

References

Verifying the contribution of (+)-Norpatchoulenol to the overall bioactivity of patchouli oil

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Patchouli oil, an essential oil derived from Pogostemon cablin, is a complex mixture of bioactive compounds with a long history of use in traditional medicine and various industries. Its therapeutic properties, including anti-inflammatory, antimicrobial, and antioxidant effects, are attributed to its rich chemical composition. While patchouli alcohol is the most abundant and studied component, the contribution of other minor constituents, such as the sesquiterpene alcohol (+)-Norpatchoulenol, to the overall bioactivity of the oil remains less understood. This guide provides a comparative analysis of the bioactivity of whole patchouli oil and its key components, with a special focus on collating the available data for this compound to aid researchers in verifying its role.

Chemical Composition of Patchouli Oil: A Synergistic Ensemble

The therapeutic efficacy of patchouli oil is believed to arise from the synergistic interactions of its numerous components. Gas chromatography-mass spectrometry (GC-MS) analyses have revealed that the composition of patchouli oil can vary significantly based on geographical origin, cultivation practices, and extraction methods. However, certain components are consistently identified as major constituents.

Table 1: Chemical Composition of Patchouli Oil

CompoundChemical ClassRelative Percentage (%) in Patchouli Oil
Patchouli AlcoholSesquiterpene Alcohol22.7 - 65.09%[1][2]
α-GuaieneSesquiterpene12.18 - 20.13%[2][3]
δ-GuaieneSesquiterpene14.69 - 21.51%[2][3]
α-BulneseneSesquiterpene~19.1%[4]
SeychelleneSesquiterpene3.77 - 8.42%[1][5]
β-PatchouleneSesquiterpene2.79 - 4.56%[2][4]
α-PatchouleneSesquiterpene~7.85 - 9.01%[3][4]
CaryophylleneSesquiterpene~3.35%[4]
PogostoneSesquiterpenoidData not consistently reported
This compound Sesquiterpene Alcohol ~0.5% [6]

Note: The reported percentages are ranges compiled from various studies and can differ based on the specific oil sample.

Patchouli Oil Patchouli Oil Major Components Major Components Patchouli Oil->Major Components comprises Minor Components Minor Components Patchouli Oil->Minor Components comprises Patchouli Alcohol Patchouli Alcohol Major Components->Patchouli Alcohol α-Guaiene α-Guaiene Major Components->α-Guaiene δ-Guaiene δ-Guaiene Major Components->δ-Guaiene Other Sesquiterpenes Other Sesquiterpenes Major Components->Other Sesquiterpenes Norpatchoulenol Norpatchoulenol Minor Components->Norpatchoulenol Bioactivity Bioactivity Patchouli Alcohol->Bioactivity contributes to α-Guaiene->Bioactivity contributes to δ-Guaiene->Bioactivity contributes to Other Sesquiterpenes->Bioactivity contributes to Norpatchoulenol->Bioactivity potential contribution to

Figure 1: Key Chemical Constituents of Patchouli Oil.

Comparative Bioactivity Profile

While extensive research has been conducted on the bioactivity of patchouli oil as a whole and its major constituents, specific experimental data for this compound is scarce. The following tables summarize the available data to facilitate a comparative analysis.

Table 2: Antimicrobial Activity

SubstanceTest OrganismMIC (μg/mL)MBC (μg/mL)Antibacterial Score (Molecular Docking)
Patchouli Oil Staphylococcus aureus156.25 - 640[3][4]312.5[4]Not Applicable
Escherichia coli2560[3]>2560[3]Not Applicable
(-)-Patchouli Alcohol Staphylococcus aureus2505006.97
Escherichia coli10002000Not specified
Pogostone Staphylococcus aureus125250Not specified
Escherichia coli5001000Not specified
This compound Not Experimentally TestedData not available Data not available 4.68

Note: The antibacterial score is a theoretical value from a molecular docking study, with higher scores indicating potentially better activity.[7] MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Table 3: Antioxidant Activity

SubstanceAssayIC50 Value
Patchouli Oil DPPH Radical Scavenging19.53 µg/mL - >4 mg/mL[8][9]
(-)-Patchouli Alcohol DPPH Radical ScavengingData not available
This compound DPPH Radical ScavengingData not available

Note: IC50 is the concentration of a substance required to inhibit 50% of the activity. A lower IC50 value indicates higher antioxidant activity. The wide range for patchouli oil reflects variations in oil composition and experimental conditions.

Table 4: Anti-inflammatory Activity

SubstanceModel SystemKey Findings
Patchouli Oil Animal modelsReduces swelling and inflammation.[10]
(-)-Patchouli Alcohol LPS-stimulated macrophagesDecreases production of pro-inflammatory mediators (TNF-α, IL-1β, IL-6, NO, PGE2).[11]
β-Patchoulene Animal modelsDose-dependent inhibition of edema and vascular permeability.[12]
This compound Not Experimentally TestedData not available

Table 5: Cytotoxic Activity against Cancer Cell Lines

SubstanceCell LineIC50 Value (µM or µg/mL)
Patchouli Oil Nanoemulsion A549 (Lung Cancer)0.71 μL/mL[13]
(-)-Patchouli Alcohol HCT116 (Colorectal Cancer)Suppresses cell growth and induces apoptosis.[14]
SW480 (Colorectal Cancer)Suppresses cell growth and induces apoptosis.[14]
This compound Not Experimentally TestedData not available

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key bioassays mentioned in this guide.

Antimicrobial Activity Assessment (Broth Microdilution Method for MIC/MBC)
  • Preparation of Inoculum: Bacterial strains are cultured on appropriate agar (B569324) plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test substance (patchouli oil or isolated compound) is serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the test substance that shows no visible bacterial growth.

  • MBC Determination: An aliquot from the wells showing no growth is sub-cultured onto agar plates. The Minimum Bactericidal Concentration (MBC) is the lowest concentration at which no bacterial colonies are formed after incubation.

Antioxidant Activity Assessment (DPPH Radical Scavenging Assay)
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Sample Preparation: Various concentrations of the test substance are prepared in a suitable solvent.

  • Reaction Mixture: A fixed volume of the DPPH solution is added to different concentrations of the test substance.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Spectrophotometric Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test substance.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prepare Test Substance Dilutions Prepare Test Substance Dilutions Mix Substance and DPPH Mix Substance and DPPH Prepare Test Substance Dilutions->Mix Substance and DPPH Prepare DPPH Solution Prepare DPPH Solution Prepare DPPH Solution->Mix Substance and DPPH Incubate in Dark Incubate in Dark Mix Substance and DPPH->Incubate in Dark Measure Absorbance Measure Absorbance Incubate in Dark->Measure Absorbance Calculate % Scavenging Calculate % Scavenging Measure Absorbance->Calculate % Scavenging Determine IC50 Value Determine IC50 Value Calculate % Scavenging->Determine IC50 Value

Figure 2: Workflow for DPPH Radical Scavenging Assay.

Conclusion and Future Directions

The available evidence strongly suggests that the bioactivity of patchouli oil is a result of the complex interplay between its various chemical constituents. While major components like patchouli alcohol have been extensively studied and demonstrate significant antimicrobial, anti-inflammatory, and cytotoxic properties, the precise contribution of minor components such as this compound remains largely unverified through direct experimental evidence.

The theoretical antibacterial score of this compound from a molecular docking study suggests it may contribute to the antimicrobial properties of the oil, but this requires experimental validation. The lack of data on its antioxidant, anti-inflammatory, and cytotoxic activities highlights a significant gap in the current understanding of patchouli oil's pharmacology.

Future research should focus on the isolation and purification of this compound to enable comprehensive in vitro and in vivo studies. Direct comparative analyses of its bioactivity against that of the whole patchouli oil and its other major components are essential to definitively ascertain its role. Such investigations will not only enhance our fundamental understanding of the synergistic effects within this complex essential oil but also pave the way for the development of new therapeutic agents based on its individual bioactive compounds.

References

Safety Operating Guide

Proper Disposal of (+)-Norpatchoulenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat (+)-Norpatchoulenol as a hazardous chemical waste. Do not dispose of it down the drain or in regular trash. Due to its nature as a sesquiterpenoid alcohol, it should be handled with care to prevent environmental release and ensure personnel safety. This guide provides detailed procedures for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear nitrile or other chemical-resistant gloves.

  • Eye Protection: Use safety goggles or glasses.

  • Lab Coat: A standard laboratory coat is required to protect from splashes.

  • Ventilation: Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors[4][5].

Waste Segregation and Collection

Proper segregation of chemical waste is critical for safe and compliant disposal. This compound waste should be categorized as non-halogenated organic waste.

  • Waste Containers: Use a designated, properly labeled hazardous waste container. The container must be made of a material compatible with organic compounds (e.g., glass or polyethylene) and have a secure, tight-fitting lid[6][7].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any known hazards (e.g., "Flammable," "Toxic"). If it is a solution, list all chemical constituents and their approximate percentages[6].

  • Compatibility: Do not mix this compound waste with incompatible materials such as strong oxidizing agents[6]. It can be combined with other non-halogenated organic solvent wastes[7][8].

Step-by-Step Disposal Procedure

Follow these steps for the collection and temporary storage of this compound waste within the laboratory, pending pickup by your institution's Environmental Health and Safety (EHS) department.

  • Prepare the Waste Container:

    • Obtain a suitable hazardous waste container from your institution's EHS or stockroom.

    • Affix a hazardous waste label to the container. Fill in all required information, including the accumulation start date.

  • Transferring Waste:

    • Perform all transfers of this compound waste inside a chemical fume hood.

    • Carefully pour or transfer the waste into the designated container, using a funnel if necessary to avoid spills.

    • Securely close the container lid immediately after adding waste. Hazardous waste containers must remain closed except when adding or removing waste[6][9].

  • Decontaminating Empty Containers:

    • If the original this compound container is to be disposed of as regular trash, it must be thoroughly decontaminated.

    • Rinse the empty container three times with a suitable solvent (e.g., ethanol (B145695) or acetone).

    • The rinseate must be collected and disposed of as hazardous waste in your non-halogenated organic waste container[8][9].

    • After triple-rinsing, deface or remove the original label and dispose of the container according to institutional guidelines for clean glassware or plastic[8][9].

  • Storage in the Laboratory:

    • Store the hazardous waste container in a designated Satellite Accumulation Area (SAA)[6]. This area should be at or near the point of generation and under the control of laboratory personnel.

    • Ensure the container is stored in secondary containment to catch any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA[8][9].

  • Arranging for Final Disposal:

    • Once the waste container is full, or if you are approaching the storage time limit set by regulations (often 90 days for large quantity generators), arrange for a waste pickup[7].

    • Contact your institution's EHS or equivalent department to schedule the collection of the hazardous waste. Do not transport hazardous waste yourself[9].

Quantitative Data Summary

PropertyValueSource
Chemical FormulaC₁₄H₂₂OBiosynth[10], ChemicalBook[11]
Molecular Weight206.32 g/mol Biosynth[10], ChemicalBook[11]
Flash Point (est.)114.30 °C (238.00 °F)The Good Scents Company[12]
Recommended Storage2°C - 8°CBiosynth[10]
Water Solubility (est.)180.6 mg/L @ 25 °CThe Good Scents Company[12]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_waste_stream Waste Stream Determination cluster_collection Collection & Segregation cluster_storage_disposal Storage & Final Disposal start Start: this compound to be disposed ppe Don appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood is_solution Is it a pure compound or a solution? fume_hood->is_solution waste_pure Pure this compound Waste is_solution->waste_pure Pure waste_solution Solution containing This compound is_solution->waste_solution Solution container Select labeled 'Non-Halogenated Organic Hazardous Waste' container waste_pure->container waste_solution->container transfer Transfer waste into container container->transfer close_container Securely close lid transfer->close_container store_saa Store in designated Satellite Accumulation Area (SAA) with secondary containment close_container->store_saa request_pickup Container Full or Time Limit Reached: Request EHS Pickup store_saa->request_pickup end End: Waste removed by EHS request_pickup->end

Caption: Workflow for the safe disposal of this compound waste in a lab setting.

References

Personal protective equipment for handling (+)-Norpatchoulenol

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (+)-Norpatchoulenol

Physical and Chemical Properties

A summary of the known physical and chemical properties of norpatchoulenol is provided below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValue
Appearance Colorless to pale yellow clear liquid (est.)
Boiling Point 275.00 to 276.00 °C @ 760.00 mm Hg (est.)
Flash Point 238.00 °F TCC (114.30 °C) (est.)
Vapor Pressure 0.001000 mmHg @ 25.00 °C (est.)
Water Solubility 180.6 mg/L @ 25 °C (est.)
LogP (o/w) 3.546 (est.)
Data sourced from The Good Scents Company.[3]
Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following PPE is recommended based on guidelines for Patchouli Essential Oil.[1][2]

  • Eye/Face Protection: Use safety goggles or glasses to protect against splashes.[1]

  • Hand Protection: Wear chemical-resistant gloves.[1] Suitable materials include latex or PVC.[2]

  • Body Protection: A lab coat or long-sleeved work clothes should be worn.[2] In case of potential splashing, additional protective clothing may be necessary.

  • Respiratory Protection: Use in a well-ventilated area.[1][2] If ventilation is inadequate or there is a risk of inhaling vapors, use a suitable respiratory protective device.[4]

Operational and Handling Plan

Adherence to a strict operational plan is vital for the safe handling of this compound.

Handling:

  • Avoid contact with eyes and skin.[1][2]

  • Do not ingest.[2]

  • Handle in a well-ventilated area to avoid inhalation of vapors.[1][2]

  • Keep containers tightly closed when not in use.[2]

  • Keep away from heat, sparks, and open flames.[2]

  • Wash hands thoroughly after handling.[1][2]

First Aid Measures:

  • If Swallowed: Do NOT induce vomiting. Immediately call a poison center or doctor.[1][4]

  • If on Skin: Wash the affected area with plenty of soap and water.[1] If irritation persists, seek medical attention.

  • If in Eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[2]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Disposal: Dispose of contents and containers in accordance with local, regional, national, and international regulations.[4] Waste may be suitable for incineration.[1]

  • Environmental Precautions: Avoid release to the environment.[4] This substance is considered toxic to aquatic life with long-lasting effects.[2][4] Collect any spillage.[4]

Workflow for Safe Handling and Disposal

The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_emergency Emergency Response cluster_disposal Disposal A Assess Risks B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Handle in a Well-Ventilated Area B->C D Avoid Contact with Skin and Eyes C->D F In Case of Spill, Contain and Collect C->F E Keep Container Tightly Closed D->E G Follow First Aid Procedures D->G H Dispose of Waste According to Regulations E->H F->G I Avoid Environmental Release H->I

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.